8-Methylquinolin-7-amine
Description
Properties
IUPAC Name |
8-methylquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZHWWCRHGQAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 8-Amino-7-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: 8-Amino-7-methylquinoline is a heterocyclic aromatic amine with significant potential in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the core physical characteristics of 8-amino-7-methylquinoline, including its physicochemical properties and spectral data. Detailed experimental methodologies for the determination of these properties are presented, offering a practical framework for researchers. This document is structured to provide both foundational knowledge and actionable protocols to facilitate further research and development involving this compound.
Introduction: The Significance of 8-Amino-7-Methylquinoline
8-Amino-7-methylquinoline, a derivative of the versatile quinoline scaffold, is a compound of growing interest in several scientific domains. The quinoline ring system is a common motif in a wide array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The strategic placement of an amino group at the 8-position and a methyl group at the 7-position significantly influences the molecule's electronic and steric properties, thereby affecting its biological activity and potential as a synthetic intermediate. A detailed characterization of its physical properties is the cornerstone of its rational application in drug discovery and materials science. This guide aims to consolidate the available data on the physical properties of 8-amino-7-methylquinoline and provide standardized methodologies for their determination.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.
Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | |
| Molecular Weight | 158.20 g/mol | |
| Appearance | Yellow solid | |
| Melting Point | 46-48 °C | |
| Boiling Point (Predicted) | 326.2 ± 27.0 °C at 760 mmHg | |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.65 ± 0.14 | |
| Solubility | Soluble in Methanol and DMSO |
Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic data provide a detailed picture of the molecular structure and electronic properties of 8-amino-7-methylquinoline. This information is invaluable for structural confirmation, purity assessment, and understanding its interactions with biological targets.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Although a public spectrum for 8-amino-7-methylquinoline is not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar quinoline derivatives. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad signal for the amino protons. The ¹³C NMR spectrum would display ten signals corresponding to the ten carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-amino-7-methylquinoline is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and N-H bending vibrations.
Crystal Structure
As of the latest literature survey, the single-crystal X-ray diffraction structure of 8-amino-7-methylquinoline has not been reported. Elucidation of its crystal structure would provide valuable insights into its solid-state packing, intermolecular interactions, and polymorphism, which are critical for drug formulation and material design.
Methodologies for Physical Property Determination
This section outlines standardized experimental protocols for determining the key physical properties of 8-amino-7-methylquinoline. These methods are widely accepted and can be implemented in a standard organic chemistry laboratory.
Synthesis of 8-Amino-7-Methylquinoline
A common route to synthesize 8-amino-7-methylquinoline involves the reduction of its nitro precursor, 7-methyl-8-nitroquinoline.
Step 1: Synthesis of 7-Methyl-8-nitroquinoline
A mixture of 7-methylquinoline and 5-methylquinoline can be prepared via the Skraup synthesis from m-toluidine and glycerol. The subsequent nitration of this mixture with a solution of fuming nitric acid and sulfuric acid at low temperatures selectively yields 7-methyl-8-nitroquinoline as a white powder.[1]
Step 2: Reduction to 8-Amino-7-methylquinoline
The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A standard method involves the use of tin(II) chloride in the presence of concentrated hydrochloric acid, followed by neutralization.
Diagram of Synthetic Pathway
Caption: Workflow for melting point determination.
Solubility Determination
The solubility of a compound in various solvents is critical for its formulation and for designing reaction conditions.
Protocol: Saturation Shake-Flask Method
-
Sample Addition: Add an excess amount of solid 8-amino-7-methylquinoline to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to obtain a clear supernatant.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values.
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of 8-amino-7-methylquinoline in a suitable solvent (e.g., a mixture of water and methanol).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Spectroscopic Analysis
Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of 8-amino-7-methylquinoline in a UV-transparent solvent (e.g., ethanol or methanol).
-
Spectrum Acquisition: Record the absorbance of the solution over a range of wavelengths (typically 200-400 nm) using a spectrophotometer, with the pure solvent as a blank.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 8-amino-7-methylquinoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid 8-amino-7-methylquinoline sample directly onto the crystal of an ATR-FTIR spectrometer.
-
Spectrum Acquisition: Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption frequencies corresponding to the functional groups in the molecule.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physical properties of 8-amino-7-methylquinoline, a compound of significant interest in medicinal chemistry. While some fundamental properties such as melting point and solubility in select solvents are established, there remains a need for comprehensive experimental verification of other key parameters, including boiling point, pKa, and detailed spectroscopic and crystallographic data. The provided methodologies offer a standardized approach for researchers to obtain this critical information, thereby facilitating the advancement of research and development efforts centered on this promising molecule.
References
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An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
-
8-Quinolinamine, 7-methyl-. PubChem. [Link]
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An In-Depth Technical Guide to 8-Methylquinolin-7-amine: Structure, Synthesis, and Therapeutic Potential
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone of medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a vast array of compounds with significant therapeutic applications. From the historical importance of quinine in combating malaria to the development of modern anticancer and antimicrobial agents, quinoline derivatives continue to be a fertile ground for the design of novel therapeutics.[1][2] This guide focuses on a specific, yet promising, member of this family: 8-Methylquinolin-7-amine. We will delve into its chemical architecture, explore its synthesis, and discuss its potential as a valuable scaffold in drug development, providing researchers with the foundational knowledge to harness its properties.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a molecule's physicochemical properties is paramount for its application in drug discovery. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Chemical Structure and IUPAC Nomenclature
The formal IUPAC name for the compound of interest is 7-methylquinolin-8-amine .[3] However, it is also commonly referred to as 8-Methylquinolin-7-amine. Its structure consists of a quinoline core with a methyl group at position 7 and an amine group at position 8.
Diagram 1: Chemical Structure of 8-Methylquinolin-7-amine
Caption: 2D structure of 8-Methylquinolin-7-amine with IUPAC numbering.
Key Physicochemical Identifiers
For unambiguous identification and use in computational studies, the following identifiers are crucial:
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [3] |
| Molecular Weight | 158.20 g/mol | [3] |
| CAS Number | 5470-82-6 | [3] |
| SMILES | Nc1c(C)ccc2ncccc12 | [3] |
| InChI | InChI=1S/C10H10N2/c1-7-5-6-8-4-2-3-11-10(8)9(7)12/h2-6H,12H2,1H3 | [3] |
Synthetic Pathways: A Step-by-Step Approach
The synthesis of 8-Methylquinolin-7-amine is a multi-step process that requires careful control of reaction conditions. A common and efficient route begins with the construction of the quinoline core, followed by functional group manipulations.
Step 1: Skraup Synthesis of 7-Methylquinoline
The Skraup synthesis is a classic and reliable method for constructing the quinoline ring system. In this reaction, an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 7-methylquinoline, m-toluidine is the starting material. It is important to note that this reaction typically yields a mixture of 5-methylquinoline and 7-methylquinoline, with the 7-isomer being the major product.[1]
Diagram 2: Skraup Synthesis of 7-Methylquinoline
Caption: Reactants and product of the Skraup synthesis for 7-methylquinoline.
Step 2: Nitration of 7-Methylquinoline
The subsequent step involves the regioselective nitration of 7-methylquinoline to introduce a nitro group at the 8-position. This is a critical step that sets the stage for the final amination. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.[1][4]
Experimental Protocol: Synthesis of 7-Methyl-8-nitroquinoline [1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 7-methylquinoline (1.0 eq) in concentrated sulfuric acid (2.5 volumes) and cool the mixture to -5 °C using an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (0.5 volumes) to concentrated sulfuric acid (1.5 volumes) while maintaining a low temperature.
-
Addition: Add the nitrating mixture dropwise to the cooled solution of 7-methylquinoline, ensuring the temperature does not rise above 0 °C.
-
Reaction: After the addition is complete, remove the cooling bath and continue stirring at room temperature for 40-60 minutes.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water and then with 95% ethanol.
-
Drying: Dry the product under vacuum to yield 7-methyl-8-nitroquinoline as a white powder.
Step 3: Reduction of 7-Methyl-8-nitroquinoline to 8-Methylquinolin-7-amine
The final step is the reduction of the nitro group to an amine. This transformation can be achieved using several well-established methods.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[5][6][7][8]
General Protocol: Catalytic Hydrogenation [5][6][7]
-
Setup: To a flask containing a magnetic stir bar, add 7-methyl-8-nitroquinoline (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure to yield 8-Methylquinolin-7-amine.
Method B: Reduction with Tin(II) Chloride
An alternative to catalytic hydrogenation is the use of a metal-acid system, with tin(II) chloride in the presence of hydrochloric acid being a common choice.[9][10]
General Protocol: Reduction with SnCl₂/HCl [9][10]
-
Reaction: A mixture of 7-methyl-8-nitroquinoline (1.0 eq) and tin(II) chloride dihydrate (3-5 eq) in a suitable solvent such as ethanol is heated to reflux. Concentrated hydrochloric acid is added portion-wise.
-
Workup: After the reaction is complete, the mixture is cooled and the pH is adjusted with a concentrated solution of sodium hydroxide until the tin salts precipitate.
-
Extraction: The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated to give the desired amine.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, as well as singlets for the methyl and amine protons. The chemical shifts will be influenced by the electron-donating nature of the amino group and the methyl group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the nitrogen and in the aromatic rings will be in the characteristic downfield region.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 158, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methyl group and cleavage of the quinoline ring system.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹, C-H stretching of the aromatic and methyl groups around 2850-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring in the 1450-1600 cm⁻¹ region.
Applications in Drug Development
The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most notably for its potent antimalarial activity.[2][13] Primaquine, an 8-aminoquinoline derivative, is a frontline drug for the eradication of the dormant liver stages of Plasmodium vivax and P. ovale.[2] The biological activity of 8-aminoquinolines is believed to be mediated by their metabolites, which can generate reactive oxygen species, leading to parasite death.
While specific studies on the biological activity of 8-Methylquinolin-7-amine are limited in the public domain, its structural similarity to known bioactive 8-aminoquinolines makes it a highly attractive candidate for further investigation in several therapeutic areas:
-
Antimalarial Agents: As a close analog of primaquine, 8-Methylquinolin-7-amine is a prime candidate for screening against various strains of Plasmodium.
-
Anticancer Agents: Quinoline derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of topoisomerases and tubulin polymerization.[14]
-
Antimicrobial Agents: The quinoline scaffold is present in numerous antibacterial and antifungal drugs.
Diagram 3: Workflow for Biological Evaluation
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An In-depth Technical Guide to the Solubility of 8-Methylquinolin-7-amine
This guide provides a comprehensive technical overview of the solubility of 8-Methylquinolin-7-amine, a crucial parameter for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper will equip you with the foundational knowledge to predict its solubility behavior, understand the factors influencing it, and provide a detailed protocol for its empirical determination.
Introduction to 8-Methylquinolin-7-amine
8-Methylquinolin-7-amine is a heterocyclic aromatic compound featuring a quinoline core substituted with a methyl group at the 8-position and an amino group at the 7-position.[1][2] This molecular architecture makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry where quinoline derivatives are known for a wide spectrum of biological activities.[3][4] The solubility of this compound is a critical physical property that governs its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations.
Theoretical Solubility Profile
The solubility of an organic molecule is dictated by its structural features and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental framework for predicting solubility.
Molecular Structure and Polarity:
8-Methylquinolin-7-amine possesses both nonpolar and polar characteristics:
-
Nonpolar Moiety: The bicyclic quinoline ring system and the methyl group contribute to the molecule's nonpolar character, favoring solubility in organic solvents.
-
Polar Moiety: The primary amino group (-NH2) is a polar functional group capable of forming hydrogen bonds with protic solvents. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.
The presence of the amino group is expected to enhance its solubility in polar solvents compared to its parent compound, 8-methylquinoline. However, the overall solubility will be a balance between the hydrophobic quinoline backbone and the hydrophilic amino group.
Influence of pH:
The amino group on the quinoline ring is basic and can be protonated in acidic solutions to form a more soluble salt.[5] Therefore, the aqueous solubility of 8-Methylquinolin-7-amine is expected to be significantly pH-dependent, with higher solubility at lower pH values.
Qualitative Solubility of Related Compounds
To provide a practical context, the following table summarizes the known solubility of structurally related quinoline derivatives. It is important to note that the position and nature of substituents can significantly influence solubility.
| Compound | Solvent | Temperature | Solubility |
| 8-Methylquinoline | Water | 63 °F (17 °C) | 1 to 5 mg/mL[6] |
| 7-Methylquinoline | Water | 68 °F (20 °C) | < 1 mg/mL[7] |
| Ethanol | - | Soluble[7] | |
| Ether | - | Soluble[7] | |
| Benzene | - | Soluble[7] | |
| Chloroform | - | Slightly Soluble[7] | |
| Methanol | - | Slightly Soluble[7] | |
| 8-Amino-7-methylquinoline | Organic Solvents | - | Moderate Solubility[2] |
| 2-Methyl-8-aminoquinoline | Water (pH 7.4) | - | 19 µg/mL[8] |
| 5-Chloro-8-hydroxyquinoline | Alcohols | - | Slightly Soluble[9] |
| Acetone, Esters | - | Soluble[9] |
This comparative data suggests that 8-Methylquinolin-7-amine will likely exhibit low solubility in water and good to moderate solubility in various organic solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method.[10][11] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.
Rationale Behind the Shake-Flask Method
The shake-flask method is widely regarded for its reliability because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[12][13] The extended incubation period with agitation ensures that the dissolution process has reached its maximum extent under the given conditions.
Detailed Experimental Protocol
Materials and Equipment:
-
8-Methylquinolin-7-amine (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation of Stock Solution for Calibration: Accurately weigh a known amount of 8-Methylquinolin-7-amine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations that are expected to bracket the solubility of the compound.
-
Sample Preparation: Add an excess amount of solid 8-Methylquinolin-7-amine to a series of vials. A general guideline is to add enough solid so that a visible amount remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[13] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a plateau in the measured solubility.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring not to disturb the solid material. Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Sample Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the calibration standards and the diluted samples using a validated analytical method, such as HPLC-UV.
-
Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standards. Use the equation of the linear regression to calculate the concentration of 8-Methylquinolin-7-amine in the diluted samples. Multiply this value by the dilution factor to determine the solubility of the compound in the test solvent.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of 8-Methylquinolin-7-amine.
Safety Precautions
When handling 8-Methylquinolin-7-amine and the solvents, it is imperative to adhere to standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for 8-Methylquinolin-7-amine and the respective solvents before commencing any experimental work. The related compound, 8-methylquinoline, is known to cause skin and eye irritation and may cause respiratory irritation.[14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Understanding the solubility of 8-Methylquinolin-7-amine is paramount for its effective utilization in research and development. While quantitative data is sparse, a theoretical understanding based on its molecular structure provides valuable predictive insights. This guide has outlined the key structural considerations influencing its solubility and has provided a detailed, field-proven protocol for its empirical determination using the shake-flask method. By following this comprehensive guide, researchers can confidently and accurately characterize the solubility profile of 8-Methylquinolin-7-amine in various solvent systems, thereby facilitating its application in synthesis and drug discovery.
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M. K. Goudarzi, et al. (2015). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]
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M. A. S. da Silva, et al. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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B. Mellah, et al. (2019). Some aspects of 8-hydroxyquinoline in solvents. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Retrieved from [Link]
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A. A. Nazarov, et al. (2019). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules. Retrieved from [Link]
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S. M. El-Malah, et al. (2018). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Letters in Drug Design & Discovery. Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Quinolines
Introduction
The quinoline scaffold, a bicyclic heterocyclic aromatic organic compound, stands as a cornerstone in the field of medicinal chemistry.[1] Its rigid structure and the ability to introduce a wide array of substituents have made it a privileged framework in the design and discovery of novel therapeutic agents.[1] The versatility of the quinoline ring system has given rise to a vast number of derivatives with a broad spectrum of biological activities, ranging from antimalarial and anticancer to antimicrobial and neuroprotective effects.[2][3] This technical guide provides an in-depth exploration of the significant biological activities of substituted quinolines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.
Major Biological Activities of Substituted Quinolines
The strategic placement of various functional groups on the quinoline core can dramatically influence its biological profile. The following sections detail the most prominent therapeutic areas where substituted quinolines have made a significant impact.
Antimalarial Activity
Quinolines have a long and storied history in the fight against malaria, with quinine being one of the first effective treatments for the disease.[4] Modern synthetic quinoline-based drugs, such as chloroquine and mefloquine, have been crucial in malaria chemotherapy, although the emergence of drug resistance necessitates the development of new analogues.[5]
Mechanism of Action
The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[4][5] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[5] To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin.[5] Quinoline drugs, being weak bases, accumulate in the acidic food vacuole of the parasite.[5] Here, they interfere with hemozoin formation by capping the growing crystal surface and forming complexes with free heme.[6][7] This leads to the buildup of toxic heme, which induces oxidative stress and damages parasite membranes, ultimately leading to its death.[7]
Caption: Mechanism of action of antimalarial quinolines.
Structure-Activity Relationship and Quantitative Data
The antimalarial activity of quinoline derivatives is highly dependent on the nature and position of substituents. For instance, the presence of a chlorine atom at the C7 position and a basic aminoalkyl side chain at the C4 position are crucial for the activity of chloroquine. Modifications to this side chain have been a key strategy to overcome chloroquine resistance.
| Compound Class | Specific Derivative | Target/Strain | IC50/EC50 | Reference |
| Quinolinyl Thiourea | 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | P. falciparum (chloroquine-resistant) | 1.2 µM | [2] |
| 7-Chloro-4-aminoquinoline-triazine hybrid | Varies | P. falciparum | Varies | [8] |
| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Synthetic derivatives | P. falciparum (drug-resistant) | as low as 0.15 nM | [2] |
| 1,2,4,5-tetraoxane-8-aminoquinoline hybrids | 65, 66, 67, 68 | P. falciparum W2 strain | 0.287 µM, 0.916 µM, 4.19 µM, 5.67 µM | [9] |
Anticancer Activity
The quinoline scaffold is present in numerous anticancer agents, and its derivatives have been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines.[1][10] Their mechanisms of action are diverse and often target fundamental processes of cancer cell proliferation and survival.[1][10]
Mechanism of Action
Substituted quinolines exert their anticancer effects through various mechanisms, including:
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. Certain quinoline derivatives can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[6][11] For example, the novel quinoline derivative TAS-103 has been shown to inhibit both topoisomerase I and II.
-
Tubulin Polymerization Inhibition: Microtubules, composed of tubulin polymers, are critical for cell division. Some quinoline derivatives bind to the colchicine binding site of tubulin, inhibiting its polymerization and arresting the cell cycle in the G2/M phase, which ultimately induces apoptosis.[12][13]
-
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases that are crucial for cancer cell signaling pathways, such as EGFR, HER-2, and PI3K/mTOR.[6][14]
Caption: Diverse anticancer mechanisms of quinolines.
Structure-Activity Relationship and Quantitative Data
The anticancer potency of quinoline derivatives is highly sensitive to their substitution patterns. For instance, the presence of a pyrazole moiety at the C4 position and trifluoromethyl groups at C2 and C8 has been associated with potent antiproliferative activity.[1]
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-f]quinoline | 1M, 2E, 2P | Various | < 8 µM | [6] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml | [1] | |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [15] |
| 2-Arylquinoline | Quinoline 13 | HeLa (Cervical) | 8.3 | [15] |
| Imidazo[4,5-c]quinoline | Compound 39 | - | mTOR: 1.4 µM, PI3Kα: 0.9 µM | [14] |
Antibacterial Activity
Quinolone and fluoroquinolone antibiotics are a major class of synthetic antibacterial agents with a broad spectrum of activity. Their core structure is based on the 4-oxo-1,4-dihydroquinoline scaffold.
Mechanism of Action
The primary antibacterial target of quinolones is bacterial DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones block bacterial DNA synthesis, leading to cell death.
Structure-Activity Relationship and Quantitative Data
The development of fluoroquinolones, characterized by a fluorine atom at the C6 position and a piperazine ring at the C7 position, significantly enhanced their antibacterial potency and spectrum.
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Indolizinoquinoline-5,12-dione | Compound 7 | E. coli ATCC25922 & MRSA | 2 | [9] |
| 1,2,3-Triazole incorporated quinoline | Compound 9 | S. aureus, S. typhi, E. coli | 0.12 | [9] |
| Quinolidene-rhodanine conjugates | 27, 28, 29, 30, 31, 32 | M. tuberculosis | 1.66–9.57 | [9] |
| Quinoline-2-one derivative | Compound 6c | MRSA & VRE | 0.75 | [16] |
Antiviral Activity
Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Zika virus, Ebola virus, and coronaviruses.[9][10][17]
Mechanism of Action
The antiviral mechanisms of quinolines are varied and can include:
-
Inhibition of Viral Entry: Some derivatives can interfere with the fusion of the viral envelope with the host cell membrane, preventing the virus from entering the cell.[10]
-
Inhibition of Viral Replication: Quinolines can inhibit viral RNA synthesis by targeting viral enzymes like RNA-dependent RNA polymerase (RdRp).[17]
-
Inhibition of Viral Egress: Certain compounds have been shown to inhibit the release of new virus particles from infected cells.[4]
Structure-Activity Relationship and Quantitative Data
The antiviral efficacy of quinoline derivatives is influenced by their specific substitutions. For example, 2,8-bis(trifluoromethyl)quinoline derivatives have shown potent activity against Zika virus replication.[10]
| Compound Class | Specific Derivative | Virus | EC50 | Reference |
| 2,8-bis(trifluoromethyl)quinoline | 141a, 142 | Zika Virus | 0.8 µM | [10] |
| Andrographolide derivative | Compound 4 | Zika Virus | 1.31 ± 0.1 µM | [9] |
| N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine | Compound 2 | Zika Virus | 0.8 ± 0.07 µM | [9] |
Anti-inflammatory Activity
Quinoline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potential for the treatment of inflammatory disorders.[18]
Mechanism of Action
The anti-inflammatory effects of certain quinoline derivatives are attributed to their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key players in the inflammatory response.
Neuroprotective Activity
Some substituted quinolines have shown promise as neuroprotective agents, potentially beneficial for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[15]
Mechanism of Action
The neuroprotective effects of these compounds are often linked to their antioxidant properties. They can act as radical scavengers, reducing oxidative stress, which is a major contributor to neuronal damage in neurodegenerative conditions.[15][19] Additionally, some derivatives may act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer's and Parkinson's diseases, respectively.[15]
Cardiovascular Effects
Certain quinoline derivatives have been found to exert effects on the cardiovascular system.
Mechanism of Action
The cardiovascular effects of some substituted quinolines may be mediated through the modulation of ion channels, such as calcium channels. By blocking these channels, they can induce vasodilation and have a negative inotropic effect on the heart.
Experimental Protocols for Biological Evaluation
The evaluation of the biological activities of substituted quinolines relies on a variety of well-established in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted quinoline derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the substituted quinoline derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Plaque Reduction Assay
This assay is used to quantify the antiviral activity of a compound by measuring the reduction in viral plaque formation.
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the substituted quinoline derivative and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
Plaque Visualization: Fix and stain the cells to visualize and count the plaques.
-
EC50 Calculation: The EC50 value (the concentration that reduces plaque formation by 50%) is determined.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used animal model to screen for acute anti-inflammatory activity.[20][21][22]
Protocol:
-
Animal Grouping: Divide rats or mice into control and treatment groups.
-
Compound Administration: Administer the substituted quinoline derivative or vehicle orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[22]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: Calculate the percentage inhibition of edema in the treated groups compared to the control group.
Ex Vivo Cardiovascular Assessment (Langendorff Heart Preparation)
This technique allows for the study of the direct effects of compounds on the isolated heart.[23][24][25]
Protocol:
-
Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat or guinea pig).
-
Retrograde Perfusion: Cannulate the aorta and perfuse the heart retrogradely with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This forces the aortic valve to close and perfuses the coronary arteries.[25]
-
Parameter Measurement: Measure cardiac parameters such as heart rate, left ventricular developed pressure, and coronary flow.
-
Compound Administration: Introduce the substituted quinoline derivative into the perfusate and record the changes in cardiac parameters.
Synthesis of Substituted Quinolines
Several classic named reactions are employed for the synthesis of the quinoline scaffold.
Skraup Synthesis
This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[1]
Combes Synthesis
In this method, anilines are reacted with β-diketones in the presence of an acid catalyst to yield 2,4-disubstituted quinolines.[1]
Friedländer Synthesis
This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
Gould-Jacobs Reaction
This reaction is particularly useful for the synthesis of 4-hydroxyquinolines and involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[26][27][28]
Conclusion and Future Perspectives
Substituted quinolines represent a remarkably versatile and enduring scaffold in medicinal chemistry. Their diverse range of biological activities, coupled with the amenability of the quinoline ring to synthetic modification, ensures their continued relevance in the quest for new and improved therapeutic agents. The ongoing challenge of drug resistance, particularly in the fields of infectious diseases and oncology, will undoubtedly drive further exploration of novel quinoline derivatives. Future research will likely focus on the development of multi-target quinoline-based drugs, the synthesis of hybrid molecules combining the quinoline scaffold with other pharmacophores, and the use of computational methods to design derivatives with enhanced potency and selectivity. The rich chemistry and pharmacology of substituted quinolines promise a continuing stream of exciting discoveries for years to come.
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Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved from [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ACS Publications. Retrieved from [Link]
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Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). National Institutes of Health. Retrieved from [Link]
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Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. (n.d.). PubMed Central. Retrieved from [Link]
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An In-Depth Technical Guide to the Safety and Handling of 8-Methylquinolin-7-amine
Abstract: This document provides a comprehensive safety and handling guide for 8-Methylquinolin-7-amine, a novel quinoline derivative of interest to researchers in drug development and chemical synthesis. In the absence of specific published safety data for this compound, this guide employs a well-established toxicological principle: hazard assessment by structural analogy. We will primarily reference the known safety profile of its parent compound, 8-Methylquinoline, to establish a conservative and robust framework for safe laboratory conduct. This guide is intended for professionals with a strong background in chemistry and laboratory safety practices.
Introduction: The Precautionary Principle in Modern Research
The pace of scientific discovery often outstrips the formal toxicological assessment of novel chemical entities. 8-Methylquinolin-7-amine is one such compound; while its synthesis and potential applications are of interest, specific safety data sheets (SDS) and comprehensive hazard evaluations are not yet publicly available. This presents a challenge for researchers who must handle the material safely.
The cornerstone of handling such compounds is the Precautionary Principle . This principle dictates that in the absence of complete data, we must assume a substance is hazardous and implement controls based on a conservative assessment of its potential risks. This guide follows that principle, deriving its recommendations from the known hazards of the structurally similar compound, 8-Methylquinoline, and general principles for handling aromatic amines. The addition of an amine group to the quinoline scaffold can significantly influence its biological activity and hazard profile, often increasing the risk of skin sensitization. Therefore, the recommendations herein may be more stringent than those for the parent compound, ensuring a higher margin of safety.
Hazard Identification: An Analog-Based Assessment
Since direct toxicological data for 8-Methylquinolin-7-amine is unavailable, we will analyze the hazards of its closest structural analog, 8-Methylquinoline. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment.
Table 1: GHS Hazard Classification for the Surrogate Compound, 8-Methylquinoline
| Hazard Class | Hazard Category | Hazard Statement | GHS Code | Primary Sources |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | H319 | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 | [1][2][3] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects | H341 | [3] |
Causality and Interpretation for 8-Methylquinolin-7-amine:
-
Skin and Eye Irritation: The quinoline backbone itself is known to be an irritant. The addition of an amino group is unlikely to mitigate this effect and may exacerbate it. Therefore, 8-Methylquinolin-7-amine must be treated as a significant skin and eye irritant.[1][2][3]
-
Respiratory Irritation: As a fine chemical solid or vapor, the compound is likely to be irritating to the upper respiratory tract upon inhalation.[2][3] All handling should be performed in a manner that avoids aerosol or dust generation.
-
Suspected Mutagenicity: The most significant finding for the surrogate is the suspicion of causing genetic defects.[3] Aromatic amines are a class of compounds that include known mutagens. The working assumption must be that 8-Methylquinolin-7-amine carries a similar or greater risk. This classification necessitates the most stringent handling protocols to avoid any level of exposure.
Engineering Controls and Personal Protective Equipment (PPE)
Exposure to 8-Methylquinolin-7-amine must be minimized through a combination of engineering controls and a robust PPE protocol. The causality is clear: based on the analog data, the compound is an irritant and a suspected mutagen, demanding the highest level of protection.
Primary Engineering Controls
All manipulations of 8-Methylquinolin-7-amine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] The fume hood provides critical protection against inhalation of dusts or vapors and contains any potential spills.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 8-Methylquinolin-7-amine.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[1] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data. Given the risk of skin irritation, double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened.[6] Consider using disposable sleeves to prevent contamination of personal clothing. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: For weighing neat chemical material where dust generation is possible, a NIOSH-approved half-face respirator equipped with an organic vapor cartridge and a P100 (or equivalent) particulate filter is recommended as a supplementary measure to the chemical fume hood.[3]
Caption: Mandatory PPE for handling 8-Methylquinolin-7-amine.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to maintain a safe laboratory environment.
Handling Protocol
-
Preparation: Designate a specific area within the chemical fume hood for handling the compound. Ensure all necessary equipment (spatulas, glassware, waste containers) is present before starting.
-
Aliquotting: Avoid generating dust when weighing the solid material. Use smooth, controlled movements.
-
Housekeeping: Maintain excellent general occupational hygiene. Do not allow the chemical to come into contact with food or drink.[1] Work areas should be cleaned and decontaminated after each use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1]
Storage Conditions
-
Container: Store in a tightly closed, properly labeled container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4] The storage area should be secured and accessible only to authorized personnel.[2]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[2][5] 8-Methylquinoline may be sensitive to light, so storing 8-Methylquinolin-7-amine in an amber vial or a dark location is a prudent precaution.[2]
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the impact of an accidental exposure or spill. Personnel must be trained on these procedures before handling the compound.
First Aid Measures
| Exposure Route | Protocol | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. [3][5] | [2][3][5] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. [3][5] | [3][5] |
| Inhalation | Move the victim to fresh air immediately.[3] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [3] | [3] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to dilute the chemical.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3] | [3] |
Accidental Release Measures (Spill Protocol)
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Prevent the spill from spreading. For solid spills, avoid raising dust.
-
Absorb & Clean: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2]
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Considerations
All waste containing 8-Methylquinolin-7-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[1] Disposal should occur through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[2] Do not dispose of this material down the drain or in general waste.
Conclusion: A Commitment to Safety
This guide establishes a robust and conservative framework for the safe handling of 8-Methylquinolin-7-amine based on the known hazards of its structural analog, 8-Methylquinoline. The core tenets are the avoidance of all routes of exposure—dermal, ocular, and inhalation—due to the compound's irritant properties and suspected mutagenicity. Adherence to the engineering controls, PPE protocols, and emergency procedures outlined in this document is paramount. Researchers and institutions must use this guide as a starting point, integrating these recommendations into their own specific laboratory safety plans and standard operating procedures (SOPs).
References
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Safety Data Sheet: 8-Methylquinoline. (2021-07-21). Chemos GmbH & Co. KG. Retrieved from [Link]
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Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. Retrieved from [Link]
-
8-Methylquinoline | C10H9N | CID 11910. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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Safety Data Sheet: Methylamine. Carl ROTH. Retrieved from [Link]
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Theoretical Frameworks for Deciphering the Electronic Properties of Aminoquinolines: A Guide for Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Aminoquinoline Scaffold
The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Its derivatives have demonstrated a remarkable therapeutic versatility, with applications extending to anticancer, anti-inflammatory, and antiviral agents.[2][3][4] This broad bioactivity stems from the unique electronic characteristics of the quinoline ring system, modulated by the electron-donating amino group and other substituents. The ability of these molecules to accumulate in acidic organelles like the parasite's food vacuole is a key aspect of their mechanism, driven by the basicity of their nitrogen atoms.[1] Understanding and predicting how structural modifications influence these electronic properties is paramount for designing next-generation therapeutics with enhanced efficacy and reduced resistance.
This guide delves into the theoretical and computational methodologies employed to investigate the electronic properties of aminoquinolines. We will explore how these in-silico techniques provide profound insights into molecular reactivity, intermolecular interactions, and structure-activity relationships, thereby accelerating the rational design of novel drug candidates.
Part 1: Quantum Chemical Investigations with Density Functional Theory (DFT)
The primary tool for probing the electronic structure of molecules like aminoquinolines is Density Functional Theory (DFT).
The Rationale for DFT in Aminoquinoline Research
DFT has become the method of choice because it offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.[5] Unlike simpler methods, DFT incorporates a degree of electron correlation, which is crucial for accurately describing the electronic distribution and energies within the π-system of the quinoline ring.[5] This allows for the reliable calculation of a suite of electronic properties that govern the molecule's behavior.
Key Electronic Properties and Their Mechanistic Implications
DFT calculations yield several critical descriptors that illuminate the electronic nature of aminoquinoline derivatives.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
-
E_HOMO (Energy of HOMO): Represents the ability to donate an electron. A higher E_HOMO value suggests a greater propensity for the molecule to act as an electron donor in reactions or interactions.[6]
-
E_LUMO (Energy of LUMO): Indicates the ability to accept an electron. A lower E_LUMO value signifies a better electron acceptor.[6]
-
HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[5][7] The ΔE is fundamental to predicting charge transfer interactions within the molecule, which is often responsible for its bioactivity.[5]
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack.
-
Negative Potential Regions (Red/Yellow): These areas are electron-rich, typically around electronegative atoms like nitrogen and oxygen, and are prone to attack by electrophiles (e.g., protons, metal ions).
-
Positive Potential Regions (Blue): These are electron-deficient zones, usually around hydrogen atoms, indicating sites for nucleophilic attack.[7] In the context of aminoquinolines, the MEP can visualize the basic nitrogen centers crucial for accumulation in acidic vacuoles and for forming hydrogen bonds with biological targets.[8]
-
-
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these quantities provide a quantitative measure of molecular reactivity.
-
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder," while those with a small gap are "softer."[9] Softer compounds tend to be more reactive.
-
Electronegativity (χ): Describes the ability of a molecule to attract electrons.
-
Electrophilicity Index (ω): Quantifies the electron-accepting capability.
-
The following diagram illustrates the typical workflow for a DFT-based analysis of an aminoquinoline derivative.
Caption: Workflow for theoretical analysis of aminoquinolines.
Experimental Protocol: Standard DFT Calculation
This protocol outlines a self-validating system for calculating the electronic properties of a novel aminoquinoline derivative.
-
Structure Preparation:
-
Draw the 2D structure of the aminoquinoline derivative using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
Convert the 2D structure to a 3D coordinate file (e.g., .mol or .pdb).
-
-
Geometry Optimization (Input File Creation):
-
Causality: The initial 3D structure is not at its lowest energy state. Geometry optimization is required to find the most stable conformation, which is essential for accurate electronic property calculations.
-
Methodology: Prepare an input file for a quantum chemistry package (e.g., Gaussian). A common and well-validated starting point is the B3LYP functional with the 6-31+G(d,p) basis set.[5][10] This level of theory provides reliable geometries and electronic properties for organic molecules.
-
Keyword Example (Gaussian): #p B3LYP/6-31+G(d,p) Opt Freq
-
-
Execution and Validation:
-
Run the calculation using the quantum chemistry software.
-
Self-Validation: The Freq keyword is crucial. After optimization, it triggers a frequency calculation. A true minimum energy structure will have zero imaginary frequencies.[10] If imaginary frequencies are present, it indicates a transition state or an unstable structure, and the optimization must be rerun from a perturbed geometry.
-
-
Data Extraction:
-
Upon successful completion, parse the output file to extract:
-
Energies of the HOMO and LUMO orbitals.
-
The optimized 3D coordinates.
-
Dipole moment and other properties.
-
-
-
Post-Processing (MEP Map Generation):
-
Using the optimized coordinates, perform a single-point energy calculation to generate the MEP surface. This is typically done using the visualization module of the software package.
-
The relationship between these calculated properties and the overall biological potential of the molecule is summarized below.
Caption: Interrelation of electronic properties and bioactivity.
Part 2: Bridging Theory and Activity with QSAR
Quantitative Structure-Activity Relationship (QSAR) models create a mathematical link between the chemical features of a series of compounds and their biological activity.[9] DFT-derived electronic properties serve as powerful descriptors for building robust QSAR models.
The Role of Electronic Descriptors in QSAR
The goal of a QSAR study is to develop a predictive model that can estimate the biological activity of untested molecules.[9] Electronic descriptors like E_HOMO, E_LUMO, dipole moment, and chemical hardness often have a strong correlation with a compound's mechanism of action. For example, a QSAR model for antimalarial aminoquinolines might reveal that higher chemical "softness" (smaller ΔE) and specific MEP features correlate with increased activity against resistant parasite strains.[9]
Protocol: Building a Predictive QSAR Model
-
Data Collection:
-
Descriptor Calculation:
-
For each molecule in the dataset, perform the DFT calculations as described in the protocol above to obtain a set of electronic descriptors.
-
Other descriptors (topological, steric) may also be calculated.
-
-
Model Development:
-
Divide the dataset into a training set (typically ~75-80%) and a test set.
-
Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable) for the training set.[9]
-
-
Model Validation (Self-Validating System):
-
Trustworthiness: A QSAR model is only useful if it is predictive. Rigorous validation is non-negotiable.
-
Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the model's robustness. A high cross-validated R² (Q²) value is desired.[11]
-
External Validation: Use the developed model to predict the activity of the compounds in the test set (which were not used to build the model). The predictive ability is judged by the correlation between predicted and experimental activities (predictive R²).[13] A statistically valid model should perform well on both internal and external validation metrics.[11][13]
-
Part 3: Simulating Molecular Interactions with Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or DNA.[14] The electronic properties of the aminoquinoline ligand are crucial for determining the nature and strength of these interactions.
The Synergy of DFT and Molecular Docking
While docking algorithms primarily score interactions based on shape complementarity and force fields, the underlying electronic reality dictates the interactions.
-
Electrostatic Complementarity: The MEP map calculated by DFT provides a realistic view of the charge distribution. A successful docking pose will show favorable electrostatic interactions, such as negative regions of the ligand interacting with positive regions of the protein's active site (e.g., hydrogen bonds with amino acid residues).[10][15]
-
π-π Stacking: The delocalized π-system of the quinoline ring, accurately described by DFT, is critical for π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.[15] These interactions are often key to the binding affinity of antimalarial aminoquinolines with heme.[15]
Protocol: Docking an Aminoquinoline to a Target Protein
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Use the DFT-optimized geometry of the aminoquinoline ligand. This is superior to a simple 2D-to-3D conversion as it represents the lowest-energy, most realistic conformation.[10]
-
-
Defining the Binding Site:
-
Identify the active site of the protein, often by referring to the position of a co-crystallized ligand in the PDB file. Define a "grid box" that encompasses this site for the docking algorithm to explore.
-
-
Running the Docking Simulation:
-
Analysis and Validation:
-
Visualize the top-ranked docking poses. Analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-stacking).
-
Cross-validation: A common validation technique is to re-dock the original co-crystallized ligand. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD).
-
Quantitative Data Summary
The following table summarizes key electronic descriptors and their typical significance in the context of aminoquinoline drug design.
| Descriptor | Symbol | Typical Calculation Method | Significance in Drug Design |
| Energy of HOMO | E_HOMO | DFT (B3LYP/6-31+G(d,p)) | Indicates electron-donating ability; relates to charge-transfer interactions.[6] |
| Energy of LUMO | E_LUMO | DFT (B3LYP/6-31+G(d,p)) | Indicates electron-accepting ability; relates to reactivity with nucleophiles.[6] |
| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | Correlates with chemical reactivity and stability. Smaller gap often means higher reactivity.[5] |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer; "softer" molecules are more reactive.[9] |
| Dipole Moment | µ | DFT (B3LYP/6-31+G(d,p)) | Indicates overall molecular polarity, influencing solubility and membrane permeability. |
| Binding Affinity | ΔG_bind | Molecular Docking | Predicts the strength of ligand-receptor interaction; more negative values are better.[16] |
Conclusion
Theoretical studies of the electronic properties of aminoquinolines, anchored by the predictive power of DFT, offer an indispensable toolkit for modern drug discovery. By calculating and interpreting properties such as frontier molecular orbitals and molecular electrostatic potential, researchers can gain a deep, mechanistic understanding of what drives molecular reactivity and biological interactions. When these quantum chemical insights are integrated into QSAR and molecular docking workflows, they create a powerful, rational framework for designing novel aminoquinoline derivatives with superior potency, tailored selectivity, and a reduced likelihood of drug resistance. This in-silico-first approach not only accelerates the discovery pipeline but also minimizes the cost and time associated with traditional trial-and-error synthesis and screening.
References
-
Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. (2018). Journal of Molecular Modeling, 24(9), 249. [Link]
-
Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). Molecules, 26(22), 6987. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2019). Arabian Journal of Chemistry, 12(8), 2113-2127. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2010). Journal of the Korean Chemical Society, 54(4), 453-459. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry, 12. [Link]
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Journal of Biophysical Chemistry, 13, 29-42. [Link]
-
Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives: hybrid computational (HF and DFT) analysis. (2023). ResearchGate. [Link]
-
8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. (2024). ResearchGate. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry, 12. [Link]
-
A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine. (2023). MDPI. [Link]
-
2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024). MDPI. [Link]
-
DOCKING BASED VIRTUAL SCREENING OF SOME NEW 4- AMINOQUINOLINES AGAINST PfCRT. (2021). Dibrugarh University. [Link]
-
Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents. (2024). SciELO. [Link]
-
QSAR Models for Anti-Malarial Activity of 4-Aminoquinolines. (2012). ResearchGate. [Link]
-
Aminoquinoline and their derivatives as antimalarial agents. (2024). ResearchGate. [Link]
-
Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. (2001). ResearchGate. [Link]
-
Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023). International Journal of Pharmaceutical Research and Applications. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE, 10(10), e0140878. [Link]
-
HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... (2024). ResearchGate. [Link]
-
4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. (2001). Antimicrobial Agents and Chemotherapy, 45(12), 3398-3408. [Link]
-
Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. (2019). Advanced Journal of Chemistry, Section A, 2(1), 57-67. [Link]
-
QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. (2022). International Journal of Molecular Sciences, 23(24), 15993. [Link]
-
In-silico Design and Molecular Docking Studies of some novel 4-Aminoquinoline-Monastrol hybrids for their Antimalarial Activity. (2021). ProQuest. [Link]
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A Technical Guide to 8-Methylquinolin-7-amine for Researchers and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of 8-Methylquinolin-7-amine
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Its derivatives have been extensively explored for their potential as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. 8-Methylquinolin-7-amine, also known as 7-Methylquinolin-8-amine, with the CAS number 5470-82-6 , is a key heterocyclic aromatic amine that serves as a versatile building block in the synthesis of novel bioactive molecules. The strategic placement of the methyl and amino groups on the quinoline core allows for diverse chemical modifications, making it a compound of significant interest for drug discovery and development programs.
This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of 8-Methylquinolin-7-amine, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 8-Methylquinolin-7-amine is crucial for its effective use in research and synthesis.
| Property | Value | Source |
| CAS Number | 5470-82-6 | |
| Molecular Formula | C₁₀H₁₀N₂ | |
| Molecular Weight | 158.20 g/mol | |
| Appearance | Solid | |
| Melting Point | 46-48 °C | |
| Boiling Point | 326.2 °C at 760 mmHg | |
| Density | 1.169 g/cm³ |
Commercial Availability and Procurement
8-Methylquinolin-7-amine is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. When sourcing this compound, it is imperative to consider purity, available quantities, and the supplier's quality control documentation.
Key Commercial Suppliers
Below is a summary of notable suppliers of 8-Methylquinolin-7-amine. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.
| Supplier | Purity | Available Quantities |
| Indagoo | 96% | 100mg, 250mg, 1g |
| Apollo Scientific (dist. by Sigma-Aldrich) | 95% | Inquire |
| BLD Pharm | Inquire | Inquire |
| Dayang Chem (Hangzhou) Co.,Ltd. | Inquire | Inquire (Min. Order: 1 Kilogram) |
| Ality Chemical Corporation | Inquire | Inquire |
| Synthon Chemicals GmbH & Co. KG | Inquire | Inquire |
| Hunan chemfish Pharmaceutical co.,Ltd. | >95% | Inquire (Min. Order: 10 Milligram) |
This is not an exhaustive list, and availability may vary. It is recommended to contact suppliers directly for current stock and pricing.
Procurement Workflow: A Conceptual Overview
The procurement of a specialized chemical like 8-Methylquinolin-7-amine for a research and development project typically follows a structured process to ensure quality and compliance.
Caption: A typical procurement workflow for a specialized research chemical.
Synthesis of 8-Methylquinolin-7-amine
The synthesis of 8-Methylquinolin-7-amine is most commonly achieved through a two-step process starting from m-toluidine. This involves the formation of a nitro-substituted quinoline intermediate, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of the Precursor, 7-Methyl-8-nitroquinoline
A well-established method for the synthesis of the quinoline ring system is the Skraup synthesis. In the context of our target molecule, this involves the reaction of m-toluidine with glycerol in the presence of an oxidizing agent and sulfuric acid to yield a mixture of 7-methylquinoline and 5-methylquinoline. This mixture can then be nitrated to selectively produce 7-methyl-8-nitroquinoline.
Experimental Protocol for the Nitration of 7-Methylquinoline:
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-salt bath, carefully and slowly add fuming nitric acid to concentrated sulfuric acid. Maintain the temperature below 0°C during the addition.
-
Reaction: To a mechanically stirred mixture of 7-methylquinoline and concentrated sulfuric acid, cooled to -5°C, add the prepared nitrating mixture dropwise.
-
Reaction Progression: After the addition is complete, remove the cooling bath and continue stirring for approximately 40 minutes at room temperature.
-
Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Precipitation and Isolation: Allow the ice to melt completely. If precipitation is incomplete, add cold water until no more solid forms. For complete precipitation, the mixture can be stored in a refrigerator overnight.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash the solid with 95% ethanol.
-
Drying: Dry the resulting solid under vacuum to yield 7-methyl-8-nitroquinoline as a white powder.
Step 2: Reduction of 7-Methyl-8-nitroquinoline to 8-Methylquinolin-7-amine
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed for this step. A common and effective method is catalytic hydrogenation.
Conceptual Experimental Protocol for the Reduction of 7-Methyl-8-nitroquinoline:
-
Catalyst Preparation: In a hydrogenation vessel, suspend a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) in a suitable solvent such as ethanol or ethyl acetate.
-
Reaction Setup: Add the synthesized 7-methyl-8-nitroquinoline to the suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, though higher pressures can be used) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude 8-Methylquinolin-7-amine can be purified by recrystallization or column chromatography to yield the final product.
Applications in Drug Discovery and Development
The 8-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs. Derivatives such as primaquine and tafenoquine are known for their efficacy against the liver stages of Plasmodium parasites, which are responsible for malaria relapse. The 8-aminoquinoline moiety is crucial for this activity.
8-Methylquinolin-7-amine serves as a valuable starting material for the synthesis of novel 8-aminoquinoline analogs with potentially improved efficacy, safety profiles, and pharmacokinetic properties. The methyl group at the 7-position can influence the electronic and steric properties of the molecule, which can in turn affect its biological activity and metabolic stability.
Beyond antimalarial applications, quinoline derivatives are being investigated for a range of other therapeutic indications, including:
-
Anticancer agents: Some quinoline-based compounds have shown promise in inhibiting tumor growth.
-
Antibacterial and antifungal agents: The quinoline scaffold is present in several antimicrobial drugs.
-
Anti-inflammatory and analgesic agents: Derivatives have been explored for their potential to treat inflammation and pain.
-
Neurodegenerative diseases: The chelating properties of some quinoline derivatives are being investigated for their potential in treating neurodegenerative disorders.
Researchers can utilize 8-Methylquinolin-7-amine to synthesize libraries of novel compounds for screening in these and other disease areas. The primary amine provides a reactive handle for the introduction of various side chains and functional groups to explore structure-activity relationships (SAR).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 8-Methylquinolin-7-amine. While a comprehensive Safety Data Sheet (SDS) for this specific compound should always be consulted from the supplier, general safety guidelines for quinoline derivatives apply.
GHS Hazard Statements (based on available data for quinoline derivatives):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects.
-
H350: May cause cancer.
-
H411: Toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
8-Methylquinolin-7-amine is a commercially available and synthetically accessible building block of significant value to the drug discovery and development community. Its structural features make it an attractive starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications, particularly in the ongoing search for new and improved antimalarial agents. A thorough understanding of its properties, suppliers, synthesis, and safe handling practices is essential for its successful application in research endeavors.
References
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Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. [Link]
- Carl ROTH GmbH + Co. KG.
Methodological & Application
Synthesis of 8-Methylquinolin-7-amine: An Application Note and Detailed Protocol
Introduction
8-Methylquinolin-7-amine, a substituted quinoline derivative, is a valuable building block in medicinal chemistry and materials science. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, exhibiting antimalarial, antibacterial, and anticancer properties.[1] The specific substitution pattern of an amino group at the 7-position and a methyl group at the 8-position makes 8-Methylquinolin-7-amine a key intermediate for the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive guide for the synthesis of 8-Methylquinolin-7-amine, detailing a reliable multi-step protocol, the underlying chemical principles, and essential safety considerations.
Strategic Approach to Synthesis
The most established and reliable route for the synthesis of 8-Methylquinolin-7-amine is a three-step sequence commencing from readily available m-toluidine. This strategic pathway involves:
-
Skraup Synthesis: Formation of the quinoline core to yield 7-methylquinoline.
-
Electrophilic Nitration: Regioselective introduction of a nitro group at the 8-position to afford 7-methyl-8-nitroquinoline.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the target 8-Methylquinolin-7-amine.
This approach is favored due to the accessibility of the starting materials and the generally high yields and selectivity of each step.
Reaction Mechanism and Workflow
The overall synthetic pathway is depicted below. The initial Skraup synthesis is a classic method for quinoline synthesis, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[2] The subsequent nitration is directed to the 8-position due to the electronic effects of the methyl group and the quinoline nitrogen. The final step is a standard reduction of an aromatic nitro compound.
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Application Notes & Protocols: A Researcher's Guide to the Friedländer Synthesis of Substituted Quinolines
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmacologically active compounds and functional materials.[1][2] The Friedländer synthesis, a classical condensation reaction, remains one of the most direct and versatile methods for constructing this privileged heterocyclic system.[3][4] This guide provides an in-depth exploration of the Friedländer synthesis for researchers, scientists, and drug development professionals. We will dissect the underlying mechanisms, evaluate critical experimental variables, and provide detailed, validated protocols for the synthesis of substituted quinolines. The content is designed to bridge theory with practice, enabling laboratories to efficiently generate diverse quinoline libraries for downstream applications, from drug discovery screening to the development of novel materials.[3]
Introduction: The Enduring Relevance of the Quinoline Nucleus
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of profound importance. Nature has utilized this scaffold in alkaloids like quinine, the first effective treatment for malaria, and camptothecin, a potent anticancer agent.[5][6] The pharmaceutical industry has further capitalized on its versatile pharmacophoric nature, developing a wide range of FDA-approved drugs for indications including cancer, bacterial infections, inflammation, and viral diseases.[6][7]
The enduring appeal of the quinoline core stems from several key factors:
-
Structural Rigidity: The planar, bicyclic structure provides a rigid scaffold, which can facilitate high-affinity binding to biological targets by minimizing the entropic penalty upon binding.
-
Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction in many enzyme active sites and receptor binding pockets.
-
Modulation of Physicochemical Properties: The scaffold allows for substitution at multiple positions, enabling chemists to fine-tune properties like lipophilicity, solubility, and metabolic stability.
Given this significance, robust and efficient synthetic methodologies are paramount. The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful reaction that constructs the quinoline ring in a single step from readily available precursors.[4][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically another ketone or aldehyde.[9]
Mechanistic Insights: Understanding the Reaction Pathway
The Friedländer synthesis proceeds via a sequence of condensation and cyclization reactions that can be catalyzed by either acid or base.[9][10] The choice of catalyst is a critical parameter that influences reaction rate, substrate scope, and in some cases, regioselectivity.
The reaction is generally understood to proceed through two key stages:
-
Intermolecular Condensation: An initial aldol-type condensation occurs between the carbonyl compound (the one with the α-methylene group) and the 2-aminoaryl aldehyde or ketone.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization (Schiff base formation) followed by dehydration (aromatization) to yield the final quinoline product.[10]
Base-Catalyzed Mechanism
Under basic conditions, the reaction is initiated by the deprotonation of the α-methylene compound to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the 2-aminoaryl ketone/aldehyde. The subsequent intramolecular condensation between the amino group and the remaining carbonyl, followed by dehydration, yields the quinoline.
Caption: Base-catalyzed Friedländer synthesis mechanism.
Acid-Catalyzed Mechanism
In the presence of an acid catalyst (Brønsted or Lewis), the carbonyl group of the 2-aminoaryl ketone is activated by protonation, enhancing its electrophilicity.[11] The α-methylene compound, in its enol form, then attacks the activated carbonyl. The reaction proceeds through a similar cyclization and dehydration sequence to afford the quinoline product.
Caption: Acid-catalyzed Friedländer synthesis mechanism.
Experimental Design and Optimization
While the classical Friedländer synthesis is robust, its efficiency can be highly dependent on the choice of reactants, catalyst, and reaction conditions.[12] Traditional methods often required harsh conditions, such as high temperatures and strong acids or bases, which could limit the functional group tolerance and lead to side reactions.[10][13] Modern variations have focused on the use of milder and more efficient catalysts to overcome these limitations.[3]
Choice of Catalyst
The catalyst is arguably the most critical component. The choice dictates the reaction's speed, yield, and applicability to sensitive substrates.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, p-TsOH, HCl | Inexpensive, readily available | Harsh conditions, potential for side reactions, not environmentally friendly |
| Bases | NaOH, KOH, KOtBu | Effective for simple substrates | Harsh conditions, can promote self-condensation of reactants |
| Lewis Acids | ZnCl₂, Bi(OTf)₃, Sc(OTf)₃, ZrCl₄ | High efficiency, milder conditions, improved yields | Can be expensive, moisture-sensitive, potential metal contamination |
| Heterogeneous | Nafion, Zeolites, PEG-SO₃H | Easy removal/recycling, environmentally friendly | May have lower activity than homogeneous catalysts, potential for leaching |
| Organocatalysts | Proline derivatives, MOPS | Metal-free, often mild conditions | Can be substrate-specific, may require higher catalyst loading |
Solvent and Temperature Considerations
Solvent selection depends on the chosen catalyst and the solubility of the reactants.[10]
-
Protic Solvents: Ethanol and methanol are commonly used, especially in classical acid or base-catalyzed reactions.[4]
-
Aprotic Solvents: Dichloromethane (DCM) or toluene are often employed for Lewis acid-catalyzed reactions.[10]
-
Green Solvents: Water or glycerol have been used with specific catalysts (e.g., PEG-SO₃H) to develop more sustainable protocols.[8]
-
Solvent-Free: Microwave-assisted, solvent-free conditions have proven highly effective, often reducing reaction times from hours to minutes.[9][14]
Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst's efficacy.[4]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for synthesizing substituted quinolines. They are intended as a starting point and may require optimization based on the specific substrates used.
Protocol 1: Classical Acid-Catalyzed Synthesis of 2,4-Diphenylquinoline
This protocol details a traditional approach using p-toluenesulfonic acid (p-TsOH) as the catalyst under thermal conditions.
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Acetophenone (1.1 mmol, 132.2 mg, 128 µL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 38.0 mg)
-
Toluene (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser and magnetic stir bar
-
Heating mantle
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-aminobenzophenone (197.2 mg), acetophenone (128 µL), p-TsOH·H₂O (38.0 mg), and toluene (5 mL).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure 2,4-diphenylquinoline.
Protocol 2: Modern Lewis Acid-Catalyzed Synthesis of 2-Methyl-3-carbethoxy-4-phenylquinoline
This protocol utilizes the efficiency of a Lewis acid catalyst, Zirconium(IV) chloride (ZrCl₄), for a rapid and high-yielding synthesis.[3]
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)
-
Zirconium(IV) chloride (ZrCl₄) (0.1 mmol, 23.3 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve 2-aminobenzophenone (197.2 mg) and ethyl acetoacetate (153 µL) in ethanol (5 mL). Add ZrCl₄ (23.3 mg) to the solution while stirring. Note: ZrCl₄ is moisture sensitive; handle accordingly.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate). The reaction is often complete within 1-2 hours. A solid product may precipitate out of the solution.
-
Workup: Upon completion, quench the reaction by slowly adding water (10 mL). If a precipitate has formed, it can be collected by filtration. Otherwise, proceed to extraction.
-
Isolation & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity but can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary.
Caption: General experimental workflow for Friedländer synthesis.
Applications in Drug Development
The Friedländer synthesis is a key tool for generating libraries of quinoline derivatives for high-throughput screening in drug discovery programs.[3] The versatility of the reaction allows for the systematic modification of the quinoline core to explore structure-activity relationships (SAR).
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by targeting various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5][7] The Friedländer synthesis enables the rapid creation of analogues to optimize potency and selectivity against specific cancer cell lines.[7]
-
Antimalarial Drugs: Following the legacy of quinine, the quinoline scaffold is central to many antimalarial drugs like chloroquine and mefloquine.[5] The synthesis is employed to develop new agents to combat the growing threat of drug-resistant malaria strains.[3]
-
Antibacterial Agents: The fluoroquinolone class of antibiotics (e.g., ciprofloxacin) highlights the importance of this scaffold in fighting bacterial infections.[5][6] The Friedländer reaction provides a platform for synthesizing novel derivatives with the potential for broad-spectrum activity or efficacy against resistant bacteria.[3]
Conclusion
The Friedländer synthesis is a time-honored yet continually evolving reaction that remains indispensable for modern organic and medicinal chemistry. Its operational simplicity, high atom economy, and the ability to access a vast chemical space of substituted quinolines ensure its continued application.[3][4] While classical methods have limitations, the development of advanced catalytic systems—ranging from Lewis acids to recyclable heterogeneous catalysts—has transformed the reaction into a more efficient, versatile, and environmentally benign process.[8][12] For any researcher engaged in the synthesis of heterocyclic compounds for drug discovery or materials science, a thorough understanding and practical mastery of the Friedländer synthesis is an invaluable asset.
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Organic Chemistry. (2023, October 18). Friedländer Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]
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Molefe, P. F., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19355-19375. Retrieved from [Link]
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Ghashang, M., et al. (2016). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 93(12), 1443-1452. Retrieved from [Link]
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Fehnel, E. A., & Cohn, D. E. (1950). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry, 15(2), 365-374. Retrieved from [Link]
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Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6512. Retrieved from [Link]
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Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]
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-
Das, B., et al. (2007). A Rapid, High-Yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine. Chemistry Letters, 36(7), 886-887. Retrieved from [Link]
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Kaur, H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]
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Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(1), 1-17. Retrieved from [Link]
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Sapkal, S. S., et al. (2024). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Current Organic Synthesis, 21(3), 263-270. Retrieved from [Link]
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The Skraup Synthesis of 7-Methylquinoline: A Comprehensive Guide for Researchers
This document provides an in-depth technical guide for the synthesis of 7-methylquinoline via the Skraup reaction. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the practical and theoretical aspects of this classic yet powerful synthetic method. This guide emphasizes the causality behind experimental choices, adherence to rigorous safety protocols, and the importance of self-validating systems in chemical synthesis.
Introduction: The Enduring Relevance of the Skraup Synthesis
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone of heterocyclic chemistry for the preparation of quinolines.[1] The reaction facilitates the condensation of an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent.[2] Its enduring utility lies in its ability to construct the quinoline scaffold, a privileged structure in medicinal chemistry and materials science, from readily available starting materials.[3] 7-Methylquinoline, in particular, serves as a crucial intermediate in the synthesis of various pharmaceuticals and functional materials.[4]
This guide will focus on the specific application of the Skraup synthesis to prepare 7-methylquinoline from m-toluidine, addressing the inherent challenges of this reaction, such as its exothermic nature and the concurrent formation of the 5-methylquinoline isomer.
The Reaction Deconstructed: Mechanism and Rationale
The Skraup synthesis is a multi-step process that begins with the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5] This is the primary reason for the often-vigorous nature of the reaction.
The subsequent steps involve:
-
Michael Addition: The aromatic amine, in this case, m-toluidine, undergoes a conjugate (Michael) addition to the acrolein.[6]
-
Cyclization: The resulting β-anilinopropionaldehyde intermediate then undergoes an acid-catalyzed intramolecular electrophilic substitution to form a dihydroquinoline.[5]
-
Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic 7-methylquinoline.[5]
The choice of m-toluidine as the starting material inevitably leads to the formation of two isomeric products: 7-methylquinoline and 5-methylquinoline. This is due to the two possible positions for the electrophilic cyclization on the aromatic ring of m-toluidine.
The Critical Role of Ferrous Sulfate
The Skraup synthesis is notoriously exothermic and can become uncontrollable.[7] The addition of ferrous sulfate (FeSO₄) is a crucial safety measure that moderates the reaction rate.[8] It is believed to act as an oxygen carrier, facilitating a more controlled oxidation process and preventing a runaway reaction.[7]
Oxidizing Agents: A Comparative Overview
While the nitro compound corresponding to the starting amine (in this case, m-nitrotoluene) is often used as the oxidizing agent, other options exist, each with its own advantages and disadvantages.
-
Nitroaromatics (e.g., Nitrobenzene, m-Nitrotoluene): These are effective but can lead to the formation of difficult-to-separate byproducts as they are reduced to the corresponding amines during the reaction.[9]
-
Arsenic(V) Oxide (As₂O₅): This is a powerful oxidizing agent that often results in a less violent reaction and can lead to higher yields.[7] However, its high toxicity is a significant drawback.
-
Iodine: Can be used in catalytic amounts and is effective in promoting the reaction.
For the synthesis of 7-methylquinoline, using m-nitrotoluene as the oxidizing agent is a common choice, as the resulting m-toluidine can be recycled back into the reaction.
Visualizing the Synthesis
Reaction Mechanism
Caption: Reaction mechanism of the Skraup synthesis for 7-methylquinoline.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of 7-methylquinoline.
Detailed Experimental Protocol
This protocol is a synthesis of established procedures and best practices. Adherence to all safety precautions is paramount.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| m-Toluidine | 107.15 | 107 g (107 mL) | 1.0 | Freshly distilled if necessary |
| Anhydrous Glycerol | 92.09 | 220 g (175 mL) | 2.39 | Low water content is crucial for good yield[7] |
| m-Nitrotoluene | 137.14 | 60 g | 0.44 | Oxidizing agent |
| Concentrated H₂SO₄ | 98.08 | 200 g (109 mL) | 2.04 | Handle with extreme care |
| Ferrous Sulfate (FeSO₄·7H₂O) | 278.01 | 10 g | 0.036 | Reaction moderator |
Procedure
-
Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the m-toluidine, anhydrous glycerol, m-nitrotoluene, and ferrous sulfate heptahydrate.
-
Acid Addition: While stirring vigorously, slowly and cautiously add the concentrated sulfuric acid to the mixture. The addition is highly exothermic; use an ice-water bath to maintain the temperature below 80°C.
-
Heating: Heat the mixture gently in a heating mantle. The reaction will become noticeably exothermic and begin to reflux on its own. Be prepared to remove the heating source and apply cooling (e.g., a wet towel to the flask) if the reaction becomes too vigorous.
-
Reflux: Once the initial exothermic phase subsides, maintain the mixture at a steady reflux for 3-4 hours to ensure the reaction goes to completion.
-
Work-up - Dilution and Neutralization: Allow the reaction mixture to cool to below 100°C. Cautiously dilute the mixture with approximately 1 liter of water. Transfer the diluted mixture to a larger flask suitable for steam distillation. Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This step liberates the free methylquinoline bases.
-
Work-up - Steam Distillation: Perform steam distillation on the alkaline mixture.[10] The methylquinolines will co-distill with the steam. Collect the distillate until it is no longer oily.
-
Purification - Extraction: Separate the oily layer of the distillate. Extract the aqueous layer with dichloromethane or diethyl ether (2 x 100 mL).
-
Purification - Drying and Solvent Removal: Combine the organic extracts with the initial oily layer. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification - Isomer Separation: The resulting product is a mixture of 5- and 7-methylquinoline. Separation of these isomers is challenging due to their similar boiling points.
-
Fractional Vacuum Distillation: This is the most common method. Careful distillation under reduced pressure using a fractionating column is required.
-
Azeotropic Distillation: This method involves the addition of an entrainer to form an azeotrope with one of the isomers, facilitating separation.[11]
-
Column Chromatography: For smaller scales or higher purity requirements, column chromatography on silica gel can be effective.[12]
-
Safety and Troubleshooting
Safety Precautions
-
Exothermic Reaction: The Skraup synthesis is highly exothermic and requires constant monitoring and the ability to cool the reaction quickly.[1] Never leave the reaction unattended during the initial heating phase.
-
Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Toxic Chemicals: m-Toluidine and m-nitrotoluene are toxic. Handle these chemicals in a well-ventilated fume hood.[13]
-
Steam Distillation: Be cautious of the hot steam and potential for splashing of the alkaline solution during steam distillation.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction becomes too violent | Insufficient moderation; heating too rapidly. | Immediately remove the heat source and apply external cooling. Ensure adequate stirring. In future runs, add the sulfuric acid more slowly and with better cooling. |
| Low yield of methylquinolines | Water in the glycerol; insufficient reflux time; incomplete neutralization before steam distillation. | Use anhydrous glycerol.[7] Ensure the full reflux time is completed. Check the pH of the solution to ensure it is strongly alkaline before steam distillation. |
| Formation of excessive tar | Reaction temperature too high; insufficient moderation. | Use ferrous sulfate as a moderator.[7] Control the initial exotherm carefully. Consider using a milder oxidizing agent like arsenic acid, but be mindful of its toxicity. |
| Difficulty separating 5- and 7-methylquinoline | Similar boiling points of the isomers. | Use a high-efficiency fractionating column for vacuum distillation.[12] Consider azeotropic distillation with an appropriate entrainer.[11] For high purity, column chromatography is recommended.[12] |
Conclusion
The Skraup synthesis of 7-methylquinoline is a robust and scalable method for preparing this important heterocyclic compound. A thorough understanding of the reaction mechanism, careful control of the reaction conditions, and meticulous purification are essential for a successful outcome. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently and safely perform this valuable transformation in their synthetic endeavors.
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 24, 2026, from [Link].
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Preparation and Properties of Quinoline. (n.d.). Retrieved January 24, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 24, 2026, from [Link]
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Al-Jadaan, S. A. N. (2017, March 7). Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. Retrieved January 24, 2026, from [Link]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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The Strategic Utility of 8-Methylquinolin-7-amine as a Versatile Intermediate in Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Unique Potential of 8-Methylquinolin-7-amine
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] Within this privileged heterocyclic family, 8-Methylquinolin-7-amine emerges as a particularly valuable, yet under-explored, intermediate for the construction of novel drug candidates. Its strategic substitution pattern—an activating methyl group and a versatile amino group on the electron-rich benzene ring—offers a unique combination of steric and electronic features that can be exploited for the synthesis of diverse chemical libraries with the potential for novel biological activities. This guide provides a comprehensive overview of the synthesis and application of 8-Methylquinolin-7-amine, complete with detailed protocols and mechanistic insights to empower its use in drug discovery programs.
Core Synthesis of 8-Methylquinolin-7-amine: A Two-Step Approach
The synthesis of 8-Methylquinolin-7-amine is efficiently achieved through a reliable two-step process commencing with the Skraup synthesis of 7-methylquinoline, followed by a regioselective nitration and subsequent reduction.
Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction
The initial step involves the synthesis of 7-methylquinoline from m-toluidine. The Skraup reaction, a classic method for quinoline synthesis, is employed.[1] It is important to note that this reaction typically yields a mixture of 7-methylquinoline and 5-methylquinoline.[1] Fortunately, the subsequent nitration step exhibits high regioselectivity, obviating the need for a challenging separation of these isomers.[1]
Step 2: Regioselective Nitration to 7-Methyl-8-nitroquinoline
The mixture of methylquinoline isomers is subjected to nitration using a combination of fuming nitric acid and concentrated sulfuric acid. The directing effects of the methyl group and the quinoline nitrogen favor electrophilic substitution at the C-8 position of 7-methylquinoline, leading to the selective formation of 7-methyl-8-nitroquinoline.[2] The 5-methylquinoline isomer does not readily undergo nitration under these conditions, simplifying the purification of the desired product.[1]
Step 3: Reduction to 8-Methylquinolin-7-amine
The final step is the reduction of the nitro group of 7-methyl-8-nitroquinoline to the corresponding amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common and effective methods include catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with tin(II) chloride (SnCl2) in the presence of hydrochloric acid.[3][4]
Application of 8-Methylquinolin-7-amine in Library Synthesis for Drug Discovery
The primary amino group of 8-Methylquinolin-7-amine is a versatile handle for a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries. This diversity is crucial in the hit-to-lead and lead optimization phases of drug discovery.
Amide and Sulfonamide Library Synthesis
The nucleophilic amino group readily participates in acylation and sulfonylation reactions. Coupling with a diverse panel of carboxylic acids or sulfonyl chlorides provides access to extensive libraries of amides and sulfonamides, respectively. These functional groups are prevalent in a vast number of approved drugs due to their ability to form key hydrogen bonding interactions with biological targets.[5][6]
Urea and Thiourea Derivatives
Reaction of 8-Methylquinolin-7-amine with isocyanates or isothiocyanates offers a straightforward route to urea and thiourea derivatives. These moieties are also important pharmacophores known for their hydrogen bonding capabilities and have been incorporated into numerous biologically active molecules.[7][8]
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be employed to further functionalize the amino group.[9][10] This reaction allows for the formation of C-N bonds with a wide range of aryl and heteroaryl halides, significantly expanding the accessible chemical space and enabling the synthesis of complex, multi-ring systems.[11][12]
Experimental Protocols
Protocol 1: Synthesis of 7-Methyl-8-nitroquinoline[1][2]
Materials:
-
7-Methylquinoline (can be a mixture with 5-methylquinoline)
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Ethanol (95%)
Procedure:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 7-methylquinoline (1.0 eq) in concentrated sulfuric acid (2.5 mL per gram of quinoline).
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled nitrating mixture of fuming nitric acid (0.5 mL per gram of quinoline) and concentrated sulfuric acid (1.5 mL per gram of quinoline) dropwise, maintaining the internal temperature below 0 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 40-60 minutes.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Allow the ice to melt completely. If precipitation is incomplete, add more cold water.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold 95% ethanol.
-
Dry the solid under vacuum to yield 7-methyl-8-nitroquinoline as a white to pale yellow powder.
Characterization Data:
-
Melting Point: 182-183 °C[1]
-
¹H NMR (CDCl₃): δ 8.98 (dd, 1H), 8.22 (dd, 1H), 7.87 (d, 1H), 7.49 (m, 2H), 2.56 (s, 3H).[1]
-
IR (KBr, cm⁻¹): 1531, 1356 (NO₂ stretching).[1]
Protocol 2: Synthesis of 8-Methylquinolin-7-amine (Reduction with SnCl₂)[3][4]
Materials:
-
7-Methyl-8-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl Acetate or Dichloromethane
Procedure:
-
To a solution of 7-methyl-8-nitroquinoline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4-5 eq).
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic (pH > 10).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 8-Methylquinolin-7-amine.
Safety Note: The reduction of nitroarenes can be exothermic. Ensure proper cooling and slow addition of reagents.
Protocol 3: General Procedure for Amide Synthesis from 8-Methylquinolin-7-amine[5][13]
Materials:
-
8-Methylquinolin-7-amine
-
Carboxylic acid of choice
-
Coupling agent (e.g., HATU, EDC/HOBt)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), coupling agent (1.2 eq), and HOBt (if using EDC, 0.5 eq) in the chosen anhydrous solvent.
-
Add the organic base (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 8-Methylquinolin-7-amine (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Synthetic Pathways
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Applications of 8-Methylquinolin-7-amine in Materials Science: A Prospective Analysis and Guide
Introduction: Unexplored Potential in the Quinoline Family
The quinoline scaffold is a cornerstone in the development of functional materials, with derivatives like 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline being extensively utilized in organic electronics and sensor technology.[1][2][3] These molecules owe their utility to their rigid bicyclic structure and, crucially, their ability to act as potent bidentate chelating ligands for a variety of metal ions.[1][4] This guide delves into the prospective applications of a lesser-known derivative, 8-Methylquinolin-7-amine , in materials science.
While direct experimental data on the materials science applications of 8-Methylquinolin-7-amine is scarce in current literature, its structural analogy to well-established functional quinolines provides a strong basis for predicting its potential. This document will, therefore, provide a scientifically grounded, prospective analysis of its applications, drawing parallels with its famous relatives and offering detailed, albeit generalized, protocols to inspire and guide future research.
Structural Analogy: The Foundation for Predicted Functionality
The promise of 8-Methylquinolin-7-amine lies in its structural features, which it shares with highly functional quinoline derivatives. The key functionalities are the quinoline nitrogen and the exocyclic amino group at the 7-position, which together can form a stable five-membered chelate ring with a metal ion. The additional methyl group at the 8-position can be expected to modulate the electronic properties and steric hindrance of the molecule, potentially leading to novel characteristics in its metal complexes.
Figure 1: Structural comparison of 8-Methylquinolin-7-amine with its well-studied analogues.
Prospective Application I: Organic Light-Emitting Diodes (OLEDs)
Causality: Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in OLED technology, serving as highly efficient electron transporters and emitters.[2][3] This performance stems from the high thermal and morphological stability of the complex, as well as its excellent fluorescence properties.[2] Similarly, 8-Methylquinolin-7-amine can be anticipated to form stable complexes with metals like Al(III), Zn(II), or Ir(III). The amino group, being an electron-donating group, could influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), potentially tuning the emission color of the resulting complex. The methyl group may enhance the solubility of the complex in organic solvents, facilitating device fabrication via solution processing, and could also introduce steric hindrance that might prevent intermolecular quenching, leading to higher photoluminescence quantum yields.
Hypothetical Protocol for the Synthesis of an Al(III) Complex of 8-Methylquinolin-7-amine
Disclaimer: This is a generalized protocol adapted from the synthesis of similar quinoline complexes and will require optimization for 8-Methylquinolin-7-amine.
-
Ligand Dissolution: Dissolve 3 molar equivalents of 8-Methylquinolin-7-amine in ethanol in a round-bottom flask.
-
Base Addition: Add a slight excess of a weak base (e.g., triethylamine) to deprotonate the amino group, if necessary, facilitating coordination.
-
Metal Salt Addition: While stirring, slowly add a solution of 1 molar equivalent of aluminum chloride (AlCl₃) in ethanol to the ligand solution.
-
Reaction: Reflux the mixture for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Precipitation and Filtration: Allow the reaction mixture to cool to room temperature. The resulting precipitate, the Al(III) complex, is collected by vacuum filtration.
-
Purification: Wash the crude product with ethanol and then diethyl ether to remove unreacted starting materials. Further purification can be achieved by temperature-gradient sublimation.
-
Characterization: Confirm the structure and purity of the complex using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Figure 2: Hypothetical workflow for the synthesis of a metal complex with 8-Methylquinolin-7-amine.
Prospective Application II: Fluorescent Chemosensors
Causality: 8-aminoquinoline and its derivatives are known to exhibit fluorescence quenching in their free form, which is significantly enhanced upon chelation with specific metal ions.[5][6][7] This "turn-on" fluorescence is the basis for their use as chemosensors.[5] The fluorescence quenching in the free ligand is often attributed to photoinduced electron transfer (PET) from the amino group to the quinoline ring. Upon metal binding, the lone pair of electrons on the amino nitrogen is engaged in coordination, which inhibits the PET process and restores fluorescence. It is highly probable that 8-Methylquinolin-7-amine would behave similarly, potentially acting as a selective sensor for transition metal ions like Zn²⁺, Cu²⁺, or Fe³⁺. The substitution pattern (7-amino and 8-methyl) could influence the binding affinity and selectivity for different metal ions.
Generalized Protocol for Evaluating Metal Ion Sensing
-
Stock Solution Preparation: Prepare a stock solution of 8-Methylquinolin-7-amine in a suitable solvent (e.g., acetonitrile or a mixture of water and an organic solvent).
-
Titration: In a cuvette, place a fixed concentration of the 8-Methylquinolin-7-amine solution.
-
Fluorescence Measurement: Record the fluorescence spectrum of the solution.
-
Metal Ion Addition: Incrementally add small aliquots of a stock solution of the metal ion of interest (e.g., ZnCl₂).
-
Spectral Monitoring: After each addition, record the fluorescence spectrum. A significant increase in fluorescence intensity would indicate a sensing event.
-
Selectivity Test: Repeat the experiment with a range of different metal ions to determine the selectivity of the sensor.
| Property | 8-Hydroxyquinoline | 8-Aminoquinoline | 8-Methylquinolin-7-amine (Hypothetical) |
| Primary Application | OLEDs, analytical reagent[2][3] | Fluorescent sensors, medicinal chemistry[5][6] | Potentially OLEDs, fluorescent sensors, coordination polymers |
| Chelating Atoms | N, O | N, N | N, N |
| Effect of Methyl Group | N/A | N/A | May increase solubility, introduce steric hindrance, and tune electronic properties. |
| Predicted Emission Color in Al(III) Complex | Green[2] | Blue-Green (predicted) | Potentially blue-shifted compared to 8-HQ due to the amino group. |
| Potential Sensing Targets | Various metal ions[1] | Primarily transition metals (e.g., Zn²⁺)[5] | Likely transition metals, with selectivity influenced by the methyl group. |
Prospective Application III: Coordination Polymers and Frameworks
Causality: Bidentate ligands based on quinoline are valuable building blocks for the construction of coordination polymers.[8] These materials can exhibit a range of interesting properties, including porosity, luminescence, and catalysis, depending on the ligand, the metal ion, and the resulting structure. By using 8-Methylquinolin-7-amine as a ligand, it would be possible to synthesize novel 1D, 2D, or 3D coordination polymers. The photoluminescent properties of the quinoline moiety could be incorporated into the polymer, leading to emissive materials. The amino group could also serve as a site for post-synthetic modification, allowing for the tuning of the polymer's properties after its initial formation.
Conclusion and Future Outlook
While the materials science applications of 8-Methylquinolin-7-amine remain to be experimentally validated, a strong case can be made for its potential based on the well-established functionality of its structural analogues. The presence of the chelating amino group, combined with the electronic and steric influence of the methyl group, positions this molecule as a promising candidate for the development of new materials for OLEDs, fluorescent sensors, and coordination polymers. The hypothetical protocols and comparative analysis provided in this guide are intended to serve as a foundational resource for researchers to begin exploring the untapped potential of this intriguing quinoline derivative.
References
-
PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Shirahata, A., Yoshioka, M., & Tamura, Z. (1997). Fluorometric Determination of 1, 2, 3, 4-Tetrahydro-6, 7-Dihydroxyisoquinoline in Biological Materials by HPLC. Chemical & Pharmaceutical Bulletin, 45(11), 1814–1819.
- Shen, Y., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Medicinal Chemistry, 11(9), 969-985.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-11.
- Katritzky, A. R., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2866.
-
PubChem. (n.d.). 7-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 8-Methyl-5-quinolinamine. National Center for Biotechnology Information. Retrieved from [Link]
- Patil, P. S., et al. (2006). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 44, 506-512.
- Mohamad, N. S., et al. (2021).
- Mohammed, I., et al. (2020). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 25(23), 5738.
- ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic
- Mohamad, N. S., et al. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review.
- Al-Hamdani, A. A. S., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Journal of Physics: Conference Series, 1879, 032104.
- Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146.
- Patel, A. D., Patel, R. S., & Patel, G. R. (2012). Studies on co-ordination polymers of 5,5'-(6-(diphenyl amino)-1,3,5-triazine- 2,4-diyl) bis(azanediyl) diquinolin-8-ol. Der Pharma Chemica, 4(3), 1136-1141.
- Zhang, H., et al. (2004). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research, 2004(1), 64-65.
- Mary, Y. S., & Panicker, C. Y. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1157, 45-57.
- Anzenbacher Jr., P., et al. (2004). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Organic Letters, 6(18), 3043-3046.
-
Mohamad, N. S., et al. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. ResearchGate. Retrieved from [Link]
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Application Note: A Robust GC-MS Method for the Chromatographic Separation and Analysis of Quinoline and Isoquinoline Isomers
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation and quantification of the structural isomers quinoline and isoquinoline. These heterocyclic aromatic compounds are prevalent in pharmaceutical intermediates, coal tar, and environmental samples. Due to their nearly identical boiling points and mass fragmentation patterns, their separation poses a significant analytical challenge. This guide provides a comprehensive protocol, from column selection and temperature programming to mass spectrometer settings and method validation, designed for researchers, scientists, and drug development professionals requiring accurate isomer-specific analysis.
The Analytical Challenge: Isomer Co-elution
Quinoline and its isomer, isoquinoline, are benzopyridines that differ only in the position of the nitrogen atom in their fused ring structure.[1][2] This subtle structural difference results in very similar physicochemical properties, which are the root of the analytical difficulty:
-
Boiling Points: Quinoline has a boiling point of 237 °C, while isoquinoline's is 242 °C.[2][3] This small difference makes separation on standard non-polar GC columns, which separate primarily by boiling point, extremely challenging.[4]
-
Mass Spectra: Under standard Electron Ionization (EI), both isomers produce a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 129.16.[3][5] Furthermore, their fragmentation patterns are strikingly similar, with a characteristic loss of hydrogen cyanide (HCN) leading to a major fragment ion at m/z 102.[6][7] This makes mass spectrometry alone insufficient for differentiation without prior chromatographic separation.
Achieving baseline chromatographic resolution is therefore not just an objective but a necessity for accurate identification and quantification.
Methodological Approach: Optimizing Chromatographic Selectivity
The core of this method lies in maximizing the subtle differences in interaction between the isomers and the GC stationary phase. This is achieved through careful selection of the column and precise control of the oven temperature program.
The Critical Role of GC Column Selection
The choice of stationary phase is the most important factor in determining selectivity for isomeric compounds.[4] While a standard non-polar column (e.g., 100% dimethylpolysiloxane) would fail to provide separation, a mid-polarity column incorporating phenyl groups offers alternative separation mechanisms.
Recommendation: A stationary phase containing 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent) is the optimal starting point.
Causality: The introduction of phenyl moieties into the polysiloxane backbone enables π-π interactions between the stationary phase and the aromatic rings of the quinoline isomers.[8] Although both isomers are aromatic, the different placement of the nitrogen atom and its lone pair of electrons creates a slight difference in the electron distribution and dipole moment across the molecules.[1] This subtle electronic difference leads to differential π-π stacking interactions with the phenyl groups of the stationary phase, providing the selectivity needed for separation. For even more challenging separations, a higher phenyl-content column (e.g., 35% or 50% phenyl) or a PFP (pentafluorophenyl) column could be explored for enhanced dipole and π-π interactions.[9][10]
Temperature Programming: The Key to Resolution
A temperature-programmed analysis is essential for separating compounds with a wide range of boiling points and for fine-tuning the resolution of closely eluting peaks.[11] A slow ramp rate is crucial as it allows for more interaction cycles between the analytes and the stationary phase, amplifying the subtle selectivity differences.[12]
Optimized Program Rationale:
-
Low Initial Temperature: Starting at a lower temperature ensures that the analytes are focused into a tight band at the head of the column upon injection.
-
Slow Ramp Rate: A slow increase in temperature (e.g., 5-10 °C/min) is the key to resolving the isomers.[13] This controlled increase modulates the vapor pressure of each isomer slightly differently, allowing the stationary phase's selectivity to take effect. An increase of approximately 30 °C can reduce retention time by half, so a slow ramp provides the necessary time for separation to occur.[14]
-
Final Hold: A hold at a high final temperature ensures that any less volatile matrix components are eluted from the column, preventing carryover into subsequent runs.
Detailed Analytical Protocol
This section provides a step-by-step workflow for the analysis.
Workflow Overview
The entire analytical process, from sample receipt to final data reporting, follows a structured path to ensure reproducibility and accuracy.
Caption: High-level workflow for GC-MS analysis of quinoline isomers.
Reagents and Materials
-
Solvent: Dichloromethane or Ethyl Acetate (GC Grade or higher)
-
Standards: Quinoline (≥99% purity), Isoquinoline (≥99% purity)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., Agilent DB-5ms, Restek Rxi-5ms)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa
Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of each isomer and dissolve in 10 mL of solvent.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock standard to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dilute the sample with the chosen solvent to bring the expected analyte concentration within the calibration range. If the sample is in a complex matrix, an appropriate extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) may be required.
GC-MS Instrument Parameters
The following table summarizes the optimized instrumental conditions for achieving baseline separation.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (for trace analysis) or Split (10:1) | Splitless for maximum sensitivity; Split for higher concentrations to avoid column overload. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of analytes without thermal degradation.[12] |
| Injection Volume | 1 µL | Standard volume to prevent band broadening and column overload. |
| Carrier Gas | Helium | Inert gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Optimal linear velocity for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | ||
| Initial Temperature | 80 °C, Hold for 1 min | Focuses analytes at the column head.[14] |
| Ramp Rate | 8 °C/min to 200 °C | The slow ramp is critical for resolving the isomers.[12] |
| Final Temperature | Hold at 200 °C for 2 min | Ensures elution of both isomers. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique producing reproducible fragmentation patterns.[15] |
| Ionization Energy | 70 eV | Industry standard energy for generating comparable library spectra.[16] |
| Transfer Line Temp. | 280 °C | Prevents cold spots and analyte condensation between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and promote ionization. |
| Acquisition Mode | Full Scan (m/z 40-200) and/or SIM | Full Scan for qualitative confirmation; SIM for enhanced sensitivity in quantitative analysis. |
| SIM Ions (m/z) | 129.1 (Quantifier), 102.1 (Qualifier) | m/z 129 is the molecular ion; m/z 102 is the primary fragment.[6][7] Monitoring both improves confidence. |
Method Validation and Trustworthiness
A protocol is only trustworthy if it is validated. This method should be validated according to established guidelines, such as those from the ICH or FDA, to ensure it is fit for its intended purpose.[17][18] The key performance characteristics to be evaluated are outlined below.
Validation Parameters
Caption: Key parameters for analytical method validation.
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[19] This is demonstrated by achieving baseline resolution of quinoline and isoquinoline from each other and from any matrix interferences.
-
Linearity and Range: The method should demonstrate a linear relationship between concentration and response over a defined range. A calibration curve with a correlation coefficient (r²) of ≥0.995 is typically required.
-
Accuracy: The closeness of test results to the true value. This is assessed by analyzing spiked samples at multiple concentrations (e.g., low, medium, high) and calculating the percent recovery. Acceptance criteria are often 85-115% recovery.[20][21]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay): Analysis of replicate samples within the same day.
-
Intermediate Precision (Inter-assay): Analysis performed on different days or by different analysts. The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤15%.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOD is often defined as a signal-to-noise ratio (S/N) of 3:1, while LOQ is S/N of 10:1.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in flow rate, ±2°C in oven ramp).[18] This ensures the method is reliable for routine use.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable solution for the challenging separation and analysis of quinoline and isoquinoline isomers. By leveraging the selectivity of a 5% phenyl-methylpolysiloxane stationary phase and a carefully optimized slow oven temperature program, baseline resolution can be consistently achieved. The subsequent MS detection, particularly in SIM mode, allows for sensitive and specific quantification. Adherence to the outlined validation protocol will ensure the generation of accurate, reproducible, and defensible data, making this method highly suitable for quality control, research, and regulatory applications.
References
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
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CHROMacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
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Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]
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Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Isoquinoline (CAS 119-65-3). Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Retrieved from [Link]
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GL Sciences. (n.d.). GC Column Selection Guide. Retrieved from [Link]
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PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
- Dong, M. W., & Lee, M. L. (1980). Capillary gas chromatography/mass spectrometric determination of nitrogen aromatic compounds in complex mixtures. Analytical Chemistry.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Restek. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Retrieved from [Link]
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IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]
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Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
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ResearchGate. (n.d.). Quinolines and isoquinolines. Retrieved from [Link]
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Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]
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BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
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YouTube. (2011). Analyse fragmentation patterns in mass spectra to find structure. Retrieved from [Link]
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CHROMacademy. (n.d.). Chromatographic Method Validation. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
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Mastering Amine Purification: A Senior Application Scientist's Guide to High-Performance Liquid Chromatography
Abstract
Amines are a cornerstone of pharmaceutical and chemical industries, pivotal to the synthesis of a vast array of active pharmaceutical ingredients (APIs), specialty chemicals, and agrochemicals. Their inherent basicity and polarity, however, present unique and often formidable challenges in their purification. High-performance liquid chromatography (HPLC) stands as the preeminent technique for achieving the stringent purity levels required for these compounds. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of HPLC-based amine purification. We will delve into the fundamental principles, strategic method development, robust protocols, and advanced troubleshooting, empowering you to conquer the complexities of amine purification with confidence and precision.
The Challenge and Triumph of Amine Chromatography
The purification of amines by HPLC is often complicated by their propensity for strong interactions with the stationary phase, leading to poor peak shape, tailing, and in some cases, irreversible adsorption. This behavior stems from the interaction of the basic amine functional group with residual acidic silanol groups on the surface of silica-based stationary phases. Overcoming this challenge is the key to successful amine purification and requires a nuanced understanding of the chromatographic principles at play.
This guide will navigate through the primary HPLC modes for amine purification, providing the rationale behind the selection of each technique. We will explore:
-
Reversed-Phase HPLC (RP-HPLC): The workhorse of modern chromatography, and how to adapt it for basic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular technique for polar analytes.
-
Ion-Pair Chromatography (IPC): A powerful tool for enhancing retention and selectivity.
-
Chiral Chromatography: For the critical separation of enantiomeric amine pairs.
-
Supercritical Fluid Chromatography (SFC): A green and efficient alternative for amine purification.
Strategic Method Development for Amines
A well-designed HPLC method is the foundation of a successful purification. The following sections will guide you through the critical decisions in method development, emphasizing the "why" behind each choice to build a robust and reliable purification strategy.
Column Selection: The Heart of the Separation
The choice of stationary phase is paramount. For amine purification, the goal is to minimize deleterious interactions with silanol groups while achieving the desired retention and selectivity.
| Stationary Phase Type | Key Characteristics & Rationale for Use with Amines | Typical Applications |
| End-capped C18/C8 | Standard reversed-phase columns with proprietary end-capping to shield residual silanols. A good starting point for less basic amines. | Purification of aromatic amines, secondary and tertiary amines with moderate polarity.[1] |
| Polar-Embedded Phases | Incorporate polar functional groups (e.g., amide, carbamate) near the silica surface to create a hydrated layer, further masking silanols and improving peak shape for basic compounds. | Separation of primary and secondary aliphatic amines, polar aromatic amines. |
| Hybrid Silica/Polymer | Combine the mechanical strength of silica with the pH stability of polymers, allowing for the use of higher pH mobile phases to neutralize the charge on basic amines. | Ideal for methods employing high pH mobile phases to improve retention and peak shape. |
| HILIC Phases (unbonded silica, amide, etc.) | Utilize a polar stationary phase with a high organic content mobile phase. Excellent for retaining and separating highly polar amines that show little to no retention in reversed-phase.[2][3][4][5][6] | Purification of small, polar amines, amino acids, and other highly hydrophilic basic compounds. |
| Chiral Stationary Phases (CSPs) | Polysaccharide-based (cellulose and amylose) and protein-based CSPs are widely used for enantiomeric separations of amines.[7][8] | Resolution of racemic mixtures of chiral primary, secondary, and tertiary amines.[7][9] |
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is a powerful tool for controlling retention, selectivity, and peak shape in amine purification.
For basic amines, the mobile phase pH dictates the degree of ionization of the analyte.
-
Low pH (e.g., pH 2-4): At a pH well below the pKa of the amine, it will be fully protonated (BH+). This can lead to good water solubility but may also result in strong electrostatic interactions with residual silanols, causing peak tailing.
-
High pH (e.g., pH 8-11): At a pH above the pKa, the amine will be in its neutral, free base form (B). This minimizes interactions with silanols and often leads to improved peak shape and increased retention on reversed-phase columns. However, this requires a pH-stable column.
Mobile phase additives are essential for mitigating the undesirable effects of silanol interactions.
-
Acidic Additives (e.g., Formic Acid, Acetic Acid, Trifluoroacetic Acid - TFA): These are commonly used at low concentrations (0.05-0.1%) to protonate the amine and create a consistent charge state. TFA is a strong ion-pairing agent and can significantly improve peak shape, but it can be difficult to remove from the purified product and can suppress ionization in mass spectrometry.
-
Basic Additives (e.g., Triethylamine - TEA, Diisopropylethylamine - DIPEA, Ammonia): These "sacrificial bases" are added to the mobile phase to compete with the amine analyte for interaction with active silanol sites, thereby improving peak symmetry.[10]
For amines with poor retention in reversed-phase, ion-pair chromatography can be a powerful solution. An ion-pairing reagent with a hydrophobic tail and an anionic head group (e.g., heptafluorobutyric acid - HFBA, sodium dodecyl sulfate - SDS) is added to the mobile phase. This reagent forms a neutral complex with the protonated amine, increasing its hydrophobicity and retention on the reversed-phase column.[11][12][13][14]
Detection Strategies for Amines
Many simple amines lack a UV chromophore, necessitating alternative detection strategies.
| Detector Type | Principle of Operation | Advantages for Amine Analysis | Limitations |
| UV-Vis | Measures the absorbance of UV or visible light by the analyte. | Simple, robust, and widely available. Suitable for aromatic amines or derivatized amines.[1][11] | Many aliphatic amines are not UV-active. |
| Pre- or Post-Column Derivatization | The amine is reacted with a reagent to attach a UV-active or fluorescent tag.[15][16][17][18] | Enables sensitive detection of non-UV-active amines. Can improve chromatographic properties.[15] | Can be complex, may introduce by-products, and requires method development for the derivatization reaction itself.[19] |
| Evaporative Light Scattering Detector (ELSD) | The mobile phase is nebulized and evaporated, leaving behind analyte particles that scatter light.[20][21][22][23][24] | Universal detector for non-volatile analytes, independent of optical properties. Gradient compatible.[21][23] | Response can be non-linear. Not suitable for volatile amines. |
| Charged Aerosol Detector (CAD) | Similar to ELSD, but after solvent evaporation, particles are charged and the charge is measured.[25][26][27][28] | Universal detector with better sensitivity and a wider dynamic range than ELSD.[25][28] Provides a more uniform response for different analytes.[28] | Requires non-volatile analytes and buffers. |
| Mass Spectrometry (MS) | The analyte is ionized and its mass-to-charge ratio is measured. | Highly sensitive and selective. Provides molecular weight information, confirming the identity of the purified compound.[29] | Can be more expensive and complex to operate. Mobile phase additives can cause ion suppression. |
Detailed Protocols for Amine Purification
The following protocols provide a starting point for method development. Remember to always perform initial scouting runs with a small amount of sample to optimize the separation before scaling up for purification.
General Workflow for Method Development
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Application Notes and Protocols for the Functionalization of the Amino Group on the Quinoline Ring
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its privileged status as a pharmacophore.[2] Notably, the introduction of an amino group onto the quinoline scaffold unlocks a rich chemical space for molecular diversification, profoundly influencing the biological activity of the resulting compounds. Aminoquinolines, particularly the 4-aminoquinoline derivatives, are renowned for their antimalarial properties, with chloroquine and amodiaquine being prime examples.[3][4] However, the therapeutic potential of this structural motif extends far beyond malaria, encompassing anticancer, antiviral, anti-inflammatory, and antibacterial activities.[5][6]
The exocyclic amino group serves as a versatile chemical handle, enabling a wide range of functionalization reactions. This strategic modification of the amino group is a key tactic in drug development for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and basicity (pKa), which in turn affects its pharmacokinetic and pharmacodynamic profile.[5] This guide provides detailed application notes and protocols for the most critical functionalization reactions of the amino group on the quinoline ring, offering researchers and drug development professionals a practical resource for synthesizing novel quinoline-based compounds.
N-Acylation: Crafting Amide Bonds for Enhanced Stability and Interaction
The conversion of an aminoquinoline to its corresponding amide is a fundamental transformation in medicinal chemistry. The resulting amide bond is generally more stable to metabolic degradation than the parent amine and can introduce new hydrogen bonding capabilities, which can be crucial for target engagement.
Scientific Rationale
N-acylation is typically achieved by reacting the aminoquinoline with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The base plays a crucial role in neutralizing the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation. The choice of base and solvent is critical to avoid unwanted side reactions and ensure high yields. For instance, a non-nucleophilic base like triethylamine or pyridine is often preferred to prevent competition with the aminoquinoline for the acylating agent.
Experimental Protocol: N-Acylation of 8-Aminoquinoline
This protocol details the synthesis of an 8-aminoquinoline amide, a common structural motif in various biologically active molecules.[7]
Materials:
-
3-Oxo-olean-12-en-28-oic acid (or other carboxylic acid)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
8-Aminoquinoline
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
2% aqueous Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1 eq.) in anhydrous DCM, add oxalyl chloride (1.5 eq.) dropwise at 0–5 °C.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 8-aminoquinoline (1 eq.), DMAP (0.01 eq.), and triethylamine (1.3 eq.) in anhydrous DCM at 0–5 °C.[7]
-
Add the solution of the acid chloride dropwise to the 8-aminoquinoline solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with 2% aqueous HCl.
-
Separate the organic layer and wash it sequentially with 2% aqueous HCl and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table: N-Acylation Conditions
| Amine Substrate | Acylating Agent | Base | Solvent | Temperature | Yield | Reference |
| 8-Aminoquinoline | Triterpenoic acid chloride | TEA, DMAP | DCM | 0°C to RT | 80-84% | [7] |
| Various amines | Acetic anhydride | None | Neat | Room Temp. | High | [2] |
Workflow Diagram: N-Acylation of Aminoquinolines
Sources
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- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
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- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Application Note: 8-Methylquinolin-7-amine as a Bidentate N,N-Donor Ligand in Coordination Chemistry
Abstract & Introduction
Quinoline derivatives are a cornerstone of coordination chemistry, valued for their rigid bicyclic structure and potent N-donor capabilities.[1][2][3][4] The 8-hydroxyquinoline (8-HQ) scaffold, in particular, is celebrated for its (N,O) bidentate chelation, forming stable complexes with a vast range of metal ions, leading to applications in medicinal chemistry, sensing, and organic light-emitting diodes (OLEDs).[5][6][7][8][9][10] This application note explores a related but distinct ligand: 8-methylquinolin-7-amine.
By replacing the hydroxyl group of 8-HQ with an amine and introducing a methyl group at the 8-position, the electronic and steric profile of the ligand is significantly altered. 8-Methylquinolin-7-amine acts as a bidentate (N,N) donor ligand, coordinating through the quinoline nitrogen and the exocyclic amine. The presence of the methyl group at the C8 position introduces steric hindrance around the coordination sphere, which can influence the geometry, stability, and subsequent reactivity of the resulting metal complexes. This guide provides a comprehensive overview, from the synthesis of the ligand to the formation, characterization, and potential applications of its metal complexes, aimed at researchers in inorganic synthesis and drug development.
Table 1: Physicochemical Properties of 8-Methylquinolin-7-amine and Precursors
| Compound | Formula | Molar Mass ( g/mol ) | Appearance (Predicted) | Key Precursor For |
|---|---|---|---|---|
| 7-Methylquinoline | C₁₀H₉N | 143.19 | Colorless to pale yellow liquid | 7-Methyl-8-nitroquinoline |
| 7-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | White to yellow powder | 8-Methylquinolin-7-amine |
| 8-Methylquinolin-7-amine | C₁₀H₁₀N₂ | 158.20 | Off-white to tan solid | Metal Complex Synthesis |
Synthesis of the Ligand: 8-Methylquinolin-7-amine
The synthesis of 8-methylquinolin-7-amine is not commonly reported as a commercially available starting material and typically requires a multi-step approach. The most logical pathway involves the synthesis of 7-methylquinoline, followed by regioselective nitration at the 8-position, and concluding with the reduction of the nitro group to the desired amine.
Workflow for Ligand Synthesis
Sources
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- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
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- 10. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Regioselective Nitration of 7-Methylquinoline
Abstract
This document provides a comprehensive, field-tested protocol for the electrophilic nitration of 7-methylquinoline to selectively synthesize 7-methyl-8-nitroquinoline. This compound is a valuable precursor in medicinal chemistry and organic synthesis, serving as a critical building block for more complex pharmaceutical agents.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deep understanding of the reaction dynamics. We will cover the reaction mechanism, a detailed step-by-step experimental procedure, critical safety considerations, and expected outcomes.
Introduction: The Synthetic Value of 7-Methyl-8-Nitroquinoline
Quinoline derivatives are a cornerstone in pharmaceutical development, exhibiting a wide spectrum of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] 7-Methyl-8-nitroquinoline, in particular, is a key synthetic intermediate. The strategic placement of the nitro group at the C-8 position makes it a versatile handle for further chemical transformations. For instance, the nitro group can be readily reduced to an amino group, opening pathways to a diverse array of novel heterocyclic systems and drug candidates.[1]
The synthesis is achieved through the electrophilic nitration of 7-methylquinoline. A notable feature of this reaction is its high regioselectivity. Even when starting with a mixture of 5- and 7-methylquinoline (a common outcome of the Skraup synthesis from m-toluidine), the nitration process preferentially yields 7-methyl-8-nitroquinoline, a testament to the powerful directing effects at play.[1][2]
Mechanistic Rationale: Controlling Regioselectivity
The success of this synthesis hinges on understanding the principles of electrophilic aromatic substitution on a substituted quinoline ring.
2.1. Formation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between fuming nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3][4]
Equation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
2.2. Directing Effects in Action In the strongly acidic reaction medium, the nitrogen atom of the quinoline ring is protonated, forming the quinolinium ion. This has two major consequences:
-
Deactivation of the Pyridine Ring: The positive charge on the nitrogen atom strongly deactivates the pyridine half of the molecule towards attack by electrophiles.[5]
-
Attack on the Benzene Ring: Consequently, electrophilic substitution occurs exclusively on the carbocyclic (benzene) ring.
The regiochemical outcome on the benzene ring is dictated by the activating methyl group at the C-7 position. As an electron-donating group, the methyl group activates the ortho (C-6, C-8) and para (not available) positions. The nitration occurs almost exclusively at the C-8 position, which is ortho to the methyl group, leading to the desired product with high selectivity and yield.[2]
Critical Safety Protocols
Nitration reactions are highly exothermic and involve corrosive, powerfully oxidizing acids. Strict adherence to safety protocols is non-negotiable.[1][4]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[1][6][7]
-
Ventilation: All operations must be conducted within a certified chemical fume hood to prevent inhalation of toxic nitric acid fumes and nitrogen oxides.[1][7]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature, especially during the addition of the nitrating mixture, is critical to prevent runaway reactions and the formation of hazardous byproducts. An ice/salt bath is essential.[1]
-
Reagent Handling: Handle fuming nitric acid and concentrated sulfuric acid with extreme care. When preparing the nitrating mixture or diluting, always add acid to acid or acid to water slowly , never the other way around, to manage heat generation.[8]
-
Quenching: The final reaction mixture must be quenched by pouring it slowly and carefully over a large volume of crushed ice with stirring. This dissipates the significant heat of dilution.[1]
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate spill containment kits and neutralizing agents (e.g., sodium bicarbonate) available.[6][7]
Detailed Experimental Protocol
This protocol is adapted from a validated, high-yield synthesis of 7-methyl-8-nitroquinoline.[2]
4.1. Materials and Reagents
| Reagent | Formula | Grade | M. Wt. ( g/mol ) | Amount | Moles (mol) |
| 7-Methylquinoline | C₁₀H₉N | Reagent | 143.19 | 57.05 g | 0.398 |
| Sulfuric Acid (98%) | H₂SO₄ | ACS | 98.08 | 228.0 mL | - |
| Fuming Nitric Acid | HNO₃ | ACS | 63.01 | 28.5 mL | - |
| Ethanol (95%) | C₂H₅OH | Reagent | 46.07 | ~300 mL | - |
| Crushed Ice | H₂O | - | 18.02 | ~1.5 L | - |
| Deionized Water | H₂O | - | 18.02 | As needed | - |
4.2. Equipment
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Ice/salt bath
-
Large beaker (2-3 L) for quenching
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
4.3. Visualized Experimental Workflow
Caption: Workflow for the synthesis of 7-methyl-8-nitroquinoline.
4.4. Step-by-Step Procedure
-
Initial Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 57.05 g (0.398 mol) of 7-methylquinoline.
-
Dissolution: To the stirred quinoline, add 142.5 mL of concentrated (98%) sulfuric acid. Stir until a homogeneous solution is obtained. Causality Note: Sulfuric acid serves as both the solvent and the catalyst for the formation of the nitronium ion.
-
Cooling: Place the flask in an ice/salt bath and cool the solution to -5°C. It is crucial to maintain this low temperature during the addition of the nitrating agent.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 28.5 mL of fuming nitric acid to 85.5 mL of concentrated (98%) sulfuric acid while cooling in an ice bath.
-
Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred 7-methylquinoline solution over a period of 60-90 minutes. Ensure the internal temperature of the reaction does not rise above -5°C.[2]
-
Reaction Progression: Once the addition is complete, remove the ice/salt bath and continue stirring for an additional 40 minutes, allowing the mixture to warm to room temperature.[2]
-
Workup (Quenching): Carefully and slowly pour the reaction mixture over a large volume of crushed ice (~1.5 L) in a large beaker with vigorous stirring. A precipitate will form.
-
Precipitation and Isolation: Allow the ice to melt completely. If precipitation appears incomplete, add more cold water. For complete precipitation, the mixture can be refrigerated overnight.[2] Filter the resulting solid using a Büchner funnel under vacuum.
-
Purification: Wash the collected solid thoroughly with cold deionized water until the washings are neutral. Subsequently, wash the solid with 95% ethanol (3 x 100 mL) to remove impurities.[2]
-
Drying: Dry the final product, a white powder, under vacuum to a constant weight.
Expected Results and Characterization
-
Yield: An expected yield of approximately 51.8 g (99% based on 7-methylquinoline content) can be achieved.[2]
-
Appearance: White to off-white powder.
-
Melting Point: 182-183°C.[2]
-
¹H NMR (CDCl₃): δ 8.98 (dd, 1H), 8.22 (dd, 1H), 8.87 (d, 1H), 7.49 (m, 2H), 2.56 (s, 3H).[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction due to insufficient time or improper temperature. Loss of product during workup if filtration is not quantitative. | Ensure reaction stirs for the full 40 minutes after addition. Check temperature control. Ensure complete precipitation before filtering; cool for a longer duration if necessary. |
| Dark, Oily Product | Side reactions due to poor temperature control (runaway reaction). | Maintain strict temperature control (≤ -5°C) during the addition of the nitrating mixture. The addition must be slow and dropwise. |
| No/Poor Precipitation | Insufficient quenching volume or product is too dilute. | Ensure a large excess of crushed ice is used. Add additional cold water portion-wise to encourage further precipitation. Allow the mixture to stand in a cold environment (refrigerator) overnight.[2] |
| Product Fails to Solidify | Presence of unreacted starting material or other impurities. | Improve the washing steps. A recrystallization from ethanol can be performed if the ethanol wash is insufficient. |
References
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Nitric Acid Safety. University of California, Santa Barbara Environmental Health & Safety. [Link]
-
Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]
-
Nitration reaction safety. YouTube. [Link]
-
Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. vapourtec.com [vapourtec.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ehs.com [ehs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ehs.washington.edu [ehs.washington.edu]
Application Notes: Scale-up Synthesis of 8-Methylquinolin-7-amine
Introduction
8-Methylquinolin-7-amine is a valuable heterocyclic aromatic amine that serves as a critical building block in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold found in numerous pharmacologically active compounds. The strategic placement of the methyl and amine groups at the 7 and 8 positions offers unique vectors for further chemical elaboration, making it a sought-after intermediate for the development of novel therapeutics, including potential antimalarial, anticancer, and anti-inflammatory agents.[1]
This document provides a comprehensive, in-depth guide for the multi-step, scale-up synthesis of 8-Methylquinolin-7-amine. The chosen synthetic strategy is robust, well-documented, and optimized for scalability, proceeding from readily available starting materials. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and address critical considerations for process safety and scale-up.
Overall Synthetic Strategy
The synthesis of 8-Methylquinolin-7-amine is accomplished via a reliable three-step sequence starting from m-toluidine. This strategy is advantageous as it avoids the direct and often problematic construction of the quinoline ring with a pre-installed amino group.
-
Step 1: Skraup Synthesis of Methylquinolines. m-Toluidine is subjected to a Skraup reaction with glycerol under strongly acidic conditions. This classic quinoline synthesis yields a mixture of 7-methylquinoline and 5-methylquinoline. The reaction proceeds without the need for prior separation of the isomers.
-
Step 2: Regioselective Nitration. The mixture of methylquinolines is treated with a nitrating agent. The directing effects of the methyl group and the quinoline nitrogen favor the nitration of 7-methylquinoline at the C-8 position, yielding 7-methyl-8-nitroquinoline, which precipitates selectively from the reaction mixture.
-
Step 3: Reduction of the Nitro Group. The isolated 7-methyl-8-nitroquinoline is then reduced to the target compound, 8-Methylquinolin-7-amine, using a standard reduction method.
This approach is efficient because the purification of the desired regioisomer is elegantly achieved through the selective precipitation of the nitrated intermediate in Step 2, bypassing the need for a difficult chromatographic separation of the methylquinoline isomers.[2]
Sources
Troubleshooting & Optimization
How to improve the yield of the Skraup quinoline synthesis
Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this classic yet challenging reaction. Here, we move beyond simple protocols to provide a deeper understanding of the reaction's intricacies, offering practical solutions to common problems to help you improve your yields and obtain cleaner products.
Core Mechanism Insights: Understanding the "Why"
The Skraup synthesis is a powerful method for creating the quinoline scaffold, but its success hinges on a cascade of sensitive chemical transformations.[1] It involves heating an aromatic amine (like aniline) with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[2] The reaction's notoriously violent nature and tendency to form tar are direct consequences of its mechanism.[1][2]
The key steps are:
-
Dehydration: Sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][3]
-
Michael Addition: The aromatic amine performs a conjugate (1,4-) addition to the acrolein intermediate.[2]
-
Cyclization & Dehydration: The intermediate undergoes an acid-catalyzed electrophilic ring closure, followed by dehydration to form 1,2-dihydroquinoline.[2]
-
Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline product. This final step is highly exothermic and a primary source of the reaction's vigor.[2][3]
Understanding this sequence is crucial for effective troubleshooting. For instance, controlling the rate of acrolein formation and the final oxidation step is paramount for managing the reaction's exotherm and minimizing side reactions.
Caption: Figure 1: Simplified Skraup Reaction Mechanism.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A1: This is the most common issue and is due to the highly exothermic nature of the reaction, particularly the oxidation of the dihydroquinoline intermediate.[2][4] The traditional method can get out of control, leading to loss of material and significant safety risks.[4][5]
Causality: The rapid, uncontrolled oxidation generates a sudden surge in heat and pressure.
Solution: The key is to slow down the rate-determining steps.
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) is the most effective and widely adopted solution.[2][4][6] It acts as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer period, thus preventing a violent surge.[4] Boric acid has also been used for this purpose.[2][4]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring. This controls the initial dehydration of glycerol to acrolein, preventing a buildup of this reactive intermediate.
-
Ensure Proper Mixing: Vigorous stirring is essential to dissipate heat and prevent localized hotspots, which can trigger a runaway reaction.[4]
Q2: I am observing significant tar formation, resulting in a low yield and difficult purification. What is the cause and how can I fix it?
A2: Tar formation is a classic hallmark of the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that cause polymerization of acrolein and other intermediates.[1][6]
Causality: The strongly acidic environment and high temperatures can easily lead to undesired side reactions, especially the self-polymerization of acrolein.
Solution: Minimizing tar requires moderating the reaction conditions.
-
Moderators: As with controlling the exotherm, ferrous sulfate helps reduce charring by preventing the reaction from becoming too vigorous.[6]
-
Temperature Control: Do not overheat the reaction. Gently heat the mixture to initiate the reaction. Once it begins to boil, the flame should be removed, as the reaction is often self-sustaining for a period.[4] If external heating is reapplied, maintain a controlled temperature (e.g., 140-150°C).[7]
-
Modern Methodologies: Consider replacing conventional heating with microwave irradiation, which can reduce reaction times and increase yields.[1][8] The use of ionic liquids as a medium has also been shown to improve reaction outcomes and provide a greener alternative.[1]
Q3: My yield is consistently low even after controlling the reaction vigor. What are the most critical parameters to re-evaluate?
A3: Low yields often stem from suboptimal reagent quality, incorrect stoichiometry, or incomplete reaction.
Causality: The reaction is sensitive to several factors that can halt it prematurely or favor side-product formation.
Solution:
-
Reagent Purity: The purity of glycerol is critical. Use anhydrous or "dynamite" grade glycerol (<0.5% water).[4] The presence of water can significantly lower the yield.[4]
-
Substrate Reactivity: If you are using an aniline derivative with strongly electron-withdrawing groups (e.g., a nitro group), the amine will be less nucleophilic, making the initial Michael addition difficult.[9] This can severely impact the yield.[9] In such cases, harsher conditions may be needed, or an alternative synthetic route should be considered.[9]
-
Reaction Completion: Ensure the reaction is heated for a sufficient duration after the initial exothermic phase subsides (typically 3-4 hours).[7] In some cases, failure to drive the reaction to completion makes it very difficult to separate the product from unreacted starting material.[5]
Troubleshooting Guide: From Problem to Solution
| Problem | Primary Cause(s) | Field-Proven Solutions & Explanations |
| Uncontrolled Exotherm / Runaway Reaction | Rapid, unmoderated oxidation of the dihydroquinoline intermediate. Localized overheating due to poor mixing. | 1. Add a Moderator: Use 10-15 g of ferrous sulfate (FeSO₄) per mole of aniline. This smooths the redox cycle.[4] 2. Correct Reagent Order: Add reagents in the correct sequence: aniline, moderator (FeSO₄), glycerol, and then slowly add sulfuric acid. Adding acid before the moderator can trigger an immediate, violent reaction.[4] 3. Mechanical Stirring: Use an overhead mechanical stirrer for efficient heat dissipation in larger scale reactions. |
| Excessive Tar Formation & Dark Product | Polymerization of acrolein under harsh acidic conditions. Charring from uncontrolled high temperatures. | 1. Optimize Oxidizing Agent: While nitrobenzene is classic, other oxidizing agents like arsenic acid or the iron salt of m-nitrobenzenesulfonic acid have been used.[4] The latter can be advantageous as byproducts are more easily removed by a basic wash.[9] 2. Control Heating: Use a heating mantle with a temperature controller and a thermocouple in the reaction mixture to avoid overshooting the target temperature.[5][7] |
| Low or No Product Yield | 1. Deactivated Aniline: Electron-withdrawing groups on the aniline ring reduce its nucleophilicity.[9] 2. Wet Reagents: Water in the glycerol or other reagents inhibits the initial dehydration step.[4] 3. Incomplete Reaction: Insufficient heating time or temperature after the initial exotherm. | 1. For Deactivated Substrates: Consider increasing the reaction temperature cautiously or using a more forcing catalyst system. Alternatively, it may be better to install the electron-withdrawing group after the quinoline ring has been formed.[9] 2. Dry Your Reagents: Ensure glycerol is of high purity (<0.5% water).[4] Dry other solvents and reagents as needed. 3. Monitor Reaction: Use TLC to monitor the disappearance of the starting aniline to ensure the reaction has gone to completion. |
| Difficult Product Isolation | The crude product is often a complex, tarry mixture containing the quinoline, unreacted starting materials, and polymeric byproducts. | 1. Steam Distillation: This is the most robust method for isolating the volatile quinoline product from the non-volatile tar and salts.[6][7] The unchanged oxidizing agent (e.g., nitrobenzene) will often distill first.[7] 2. Acid-Base Extraction: After distillation, dissolve the crude product in an appropriate solvent and perform an acid-base extraction to separate the basic quinoline from neutral or acidic impurities. |
Optimized Experimental Protocol: A Safer, Higher-Yield Approach
This protocol incorporates the use of ferrous sulfate as a moderator for improved safety and yield.
Safety Warning: The Skraup synthesis is hazardous.[5] This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Concentrated sulfuric acid is extremely corrosive. Aniline and nitrobenzene are toxic.[7]
Reagents & Stoichiometry:
-
Aniline: 1.0 mol
-
Anhydrous Glycerol: ~2.5-3.0 mol
-
Nitrobenzene: ~0.5 mol (acts as both solvent and oxidant)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): ~0.1 mol
-
Concentrated Sulfuric Acid (98%): ~2.0-2.5 mol
Step-by-Step Methodology
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is secure and allows for rapid removal of the heat source if necessary.[5]
-
Reagent Charging: In the flask, combine the aniline, ferrous sulfate, and glycerol. Begin stirring to create a homogeneous slurry. It is critical that the ferrous sulfate is well-distributed before adding the acid.[4]
-
Acid Addition: Slowly and carefully add the concentrated sulfuric acid via the dropping funnel over 30-45 minutes. The mixture will heat up; use an ice-water bath to control the temperature during this addition if needed.
-
Initiation & Reflux: Gently heat the mixture with a heating mantle. As the temperature rises, the reaction will become exothermic and begin to boil.[7] Once the reaction is self-sustaining, immediately remove the heat source .[4][7] The reaction may reflux on its own for 30-60 minutes.
-
Completion: After the initial vigorous phase subsides, reapply heat and maintain a gentle reflux for an additional 3-4 hours to ensure the reaction goes to completion.[7]
-
Work-up & Isolation:
-
Allow the mixture to cool completely.
-
Carefully dilute the thick, dark mixture with water.
-
Neutralize the acid by slowly adding a concentrated sodium hydroxide solution until the mixture is strongly alkaline. This step is also exothermic and requires cooling.
-
Set up for steam distillation. Collect the distillate, which will contain water, unreacted nitrobenzene, and the quinoline product.
-
-
Purification:
-
Separate the organic layer from the steam distillate.
-
Wash the organic layer with dilute HCl to extract the basic quinoline into the aqueous phase.
-
Wash the acidic aqueous layer with a solvent like ether to remove any remaining neutral impurities.
-
Make the aqueous layer strongly basic with NaOH to liberate the free quinoline base.
-
Extract the quinoline into a suitable organic solvent (e.g., dichloromethane or ether), dry the organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.
-
For the highest purity, perform a final vacuum distillation of the crude quinoline.
-
Caption: Figure 2: Optimized Skraup Synthesis Workflow.
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
Lutz, R. E., Allison, R. K., Ashburn, G., Bailey, P. S., Clark, M. T., Codington, J. F., Deinet, A. J., Freek, J. A., Hinkley, R. G., Leake, N. H., Martin, T. A., Nicodemus, K. C., Rowlett, Jr., R. J., Shearer, Jr., N. H., Smith, J. D., & Wilson, J. W. (1955). 6-Methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 3, p. 535. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Reddit user discussion on Skraup Synthesis. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. [Link]
-
Unknown. (n.d.). Preparation and Properties of Quinoline. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
-
Molecules Editorial Office. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 8-Methylquinolin-7-amine by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 8-Methylquinolin-7-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating this specific heterocyclic amine. The inherent basicity of the quinoline nitrogen and the primary amine at the 7-position presents unique challenges when using standard silica gel chromatography. This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to ensure a successful purification.
Frequently Asked Questions (FAQs)
Q1: Why is my 8-Methylquinolin-7-amine streaking or "tailing" on the silica gel TLC plate and column?
A: This is the most common issue encountered when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms on your 8-Methylquinolin-7-amine molecule engage in a strong acid-base interaction with these silanols. This interaction is often not uniform, leading to a portion of the molecules being temporarily retained more strongly, which results in significant band broadening and a "tailing" effect on both TLC and column chromatography. This can severely compromise separation efficiency and final purity.[1]
Q2: What is the ideal stationary phase for purifying this compound?
A: While standard silica gel can be used with modifications, other stationary phases might offer better results with less method development:
-
Deactivated Silica Gel: You can reduce the acidity of standard silica gel by pre-treating it. This is a cost-effective solution if you do not have access to other stationary phases.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Basic alumina is generally preferred for strongly basic amines, while neutral alumina can be used for less basic compounds.
-
Amine-Functionalized Silica: These are specialized columns where the silica surface is bonded with amino groups. They are designed specifically for purifying basic compounds and can provide excellent separation without the need for mobile phase additives.[2]
Q3: How do I select an appropriate mobile phase (eluent)?
A: The selection process should always begin with Thin Layer Chromatography (TLC). A good starting point for many nitrogen-containing heterocycles is a solvent system of moderate polarity, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. For 8-Methylquinolin-7-amine, which has both aromatic and amine functionalities, a system like Dichloromethane (DCM) with a small percentage of Methanol (MeOH) is often effective.
The crucial step is to find a solvent ratio that gives your desired product a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value generally translates well from TLC to column chromatography, ensuring the compound elutes in a reasonable volume without coming off too quickly with impurities.[3]
Q4: Do I need to add a modifier to my mobile phase? If so, why?
A: Yes, if you are using standard silica gel, adding a basic modifier is critical. By incorporating a small amount of a competing amine, such as triethylamine (NEt₃ or TEA) or ammonia (often as a 7N solution in methanol), into your mobile phase, you effectively "neutralize" the acidic silanol sites on the silica.[1] The modifier molecules preferentially bind to these active sites, preventing your target compound from interacting too strongly. This leads to symmetrical peaks, reduced tailing, and significantly improved separation. A typical concentration is 0.1-1% of the total mobile phase volume.
Q5: What is the best method for loading my crude sample onto the column?
A: There are two primary methods, but for optimal resolution, dry loading is highly recommended.
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly stronger solvent) and carefully pipetted onto the top of the packed column. This method is quick but can lead to band broadening if too much or too strong a solvent is used.
-
Dry Loading: The crude product is dissolved in a suitable solvent (e.g., DCM), and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure (rotary evaporation) until a dry, free-flowing powder is obtained. This powder is then carefully layered on top of the packed column.[4] This technique ensures that the entire sample starts as a very narrow, concentrated band, leading to superior separation.[5]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
| Problem Encountered | Underlying Cause & Explanation | Recommended Solution(s) |
| My compound is not moving from the origin (Rf = 0). | The mobile phase is too non-polar. The solvent system lacks the strength to displace the compound from the stationary phase. Alternatively, the compound may have irreversibly bound to or decomposed on highly acidic silica sites.[6] | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., increase methanol in a DCM/MeOH system). 2. Add a Basic Modifier: If not already present, add 0.5-1% triethylamine to the eluent to disrupt strong interactions with the silica.[4] 3. Test for Stability: Spot the compound on a TLC plate, wait 30-60 minutes, and then develop it. If a new spot appears at the origin, it indicates decomposition. Consider switching to alumina or deactivated silica.[6] |
| All components of the mixture elute together at the solvent front (Rf ≈ 1). | The mobile phase is too polar. The eluent is so strong that it moves all components, including your target compound and impurities, without allowing for differential partitioning between the mobile and stationary phases. | 1. Decrease Eluent Polarity: Reduce the percentage of the polar solvent. For example, if you used 10% MeOH in DCM, try 2-5%. 2. Change Solvent System: Consider a less polar system altogether, such as switching from DCM/MeOH to Hexane/Ethyl Acetate. |
| The separation looks good on TLC, but is poor on the column. | This discrepancy can arise from several factors: - Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. - Sample Loading Issues: Using too much of a strong solvent during wet loading can wash the compound down the column prematurely. - Flow Rate: An excessively high flow rate can reduce the number of equilibrium steps, leading to poorer separation.[3] | 1. Reduce Sample Load: A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 2. Use Dry Loading: This is the best way to ensure a tight initial band.[4] 3. Control the Flow Rate: Adjust the stopcock or pump speed to achieve a steady but not overly rapid drip rate. |
| I have a very low yield of purified product. | Potential causes include: - Irreversible Adsorption: A portion of the compound has permanently bound to the acidic sites on the silica gel. - Decomposition: The compound is not stable to prolonged exposure to silica. - Material Loss: The compound may be highly soluble in the eluent and was not fully recovered during solvent evaporation, or fractions were mixed incorrectly. | 1. Use a Basic Modifier: This is the primary solution for preventing irreversible adsorption of amines.[1] 2. Switch to a Less Acidic Stationary Phase: Use neutral alumina or amine-functionalized silica. 3. Careful Fraction Analysis: Meticulously check all fractions by TLC before combining them for evaporation. |
Visualized Workflow and Troubleshooting
Standard Purification Workflow
Caption: General workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
Detailed Experimental Protocol
Objective: To purify crude 8-Methylquinolin-7-amine using flash column chromatography on silica gel.
Materials:
-
Crude 8-Methylquinolin-7-amine
-
Silica Gel (230-400 mesh)
-
Glass chromatography column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane
-
Triethylamine (NEt₃)
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection tubes, beakers, and flasks
-
Rotary evaporator
Step 1: Mobile Phase Selection via TLC
-
Prepare a stock solution of your crude product in DCM.
-
Prepare three eluent systems in separate beakers:
-
98:2 DCM/MeOH
-
95:5 DCM/MeOH
-
90:10 DCM/MeOH
-
-
To each beaker, add triethylamine to a final concentration of 0.5% (e.g., 0.5 mL NEt₃ in 100 mL of solvent mixture).
-
Spot the crude mixture on three separate TLC plates and develop one in each solvent system.
-
Visualize the plates under UV light (254 nm).
-
Select the solvent system that provides a clear separation of spots and places the target product at an Rf value between 0.25 and 0.35.
Step 2: Column Packing (Slurry Method)
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the least polar solvent of your chosen system (e.g., Hexane or DCM). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Open the stopcock to drain the solvent while continuously tapping the side of the column to ensure even packing and remove air bubbles.
-
Add more slurry until the desired column height is reached (a silica bed height of ~15-20 cm is typical for small-scale purifications).
-
Add a final protective layer of sand on top of the packed silica.
-
Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading (Dry Method)
-
Weigh your crude product into a round-bottom flask.
-
Dissolve it in a minimal amount of a volatile solvent like DCM.
-
Add silica gel to the flask (approximately 2-3 times the weight of your crude product).
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, ensuring an even layer.
Step 4: Elution and Fraction Collection
-
Gently add your chosen mobile phase (containing NEt₃) to the column, taking care not to disturb the top layer of sand and sample.
-
Fill the column with the eluent and open the stopcock to begin elution. Apply gentle air pressure ("flash" chromatography) if necessary to achieve a steady flow rate.
-
Collect the eluent in sequentially numbered test tubes or flasks. A typical fraction size might be 10-20 mL, depending on the column size.
Step 5: Analysis and Product Isolation
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in your mobile phase to identify which fractions contain your pure product.
-
Combine the fractions that contain only the pure product spot into a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent or triethylamine.
-
Weigh the flask to determine the final yield of pure 8-Methylquinolin-7-amine.
References
-
PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Szabó, L., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). U.S. Department of Health and Human Services. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]
-
PubChem. (n.d.). 7-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]
-
Chromatography Forum. (n.d.). Amine column degradation. Retrieved from [Link]
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). What's Happening to My Column?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
YouTube. (2023). 4.Separation Methods-Criteria for Selection of Stationary & Mobile Phase in different chromatography. Retrieved from [Link]
-
Reddit. (n.d.). Column chromatography issues. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
-
PubMed. (1998). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
Sources
Identifying and removing side products in methylquinoline synthesis
Welcome to the technical support center for methylquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying methylquinoline derivatives. Here, we address common challenges, from intractable tars to stubborn isomeric impurities, providing not just protocols, but the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: From Reaction Flask to Pure Product
This section addresses specific issues encountered during and after the synthesis of methylquinolines. Each answer provides an explanation of the root cause and a detailed protocol for resolution.
Q1: My Doebner-von Miller reaction mixture has turned into a thick, dark tar, making product isolation nearly impossible. What causes this and how can I prevent it?
A1: Root Cause Analysis & Prevention
This is the most common issue with the Doebner-von Miller and related Skraup syntheses.[1][2] The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) used in the reaction.[3] These reactions are often violently exothermic, and uncontrolled temperature spikes dramatically accelerate this undesired side reaction, leading to the formation of high-molecular-weight tars.[2][4]
Preventative Strategies:
-
Control the Exotherm: The key is to manage the reaction temperature. Instead of combining all reagents at once, add the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated acidic solution of the aniline.[3] This allows you to maintain better control over the internal temperature. If the reaction becomes too vigorous, immediate cooling with an ice bath is necessary.[5]
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids are required, using a milder Lewis acid catalyst like tin tetrachloride or scandium(III) triflate can sometimes moderate the reaction and reduce polymerization.[6]
-
Slow Reagent Addition: A controlled, slow addition of reagents is crucial to prevent a runaway reaction and subsequent tar formation.[7]
Visualizing the Competing Pathways
Caption: Competing pathways in Doebner-von Miller synthesis.
Q2: My NMR and GC-MS analysis clearly shows a mixture of methylquinoline isomers. How can they be separated effectively?
A2: Isomer Separation Strategy
The formation of regioisomers is a known challenge, especially when using meta-substituted anilines in syntheses like the Doebner-von Miller or Skraup reactions.[2][4] These isomers often have very similar physical properties, making separation difficult.
-
For Liquid Isomers (e.g., 5-Methylquinoline vs. 7-Methylquinoline): Simple distillation is often ineffective due to close boiling points.
-
Solution 1: Vacuum Distillation: While challenging, careful fractional vacuum distillation with a long, efficient fractionating column can sometimes achieve separation. Success depends on the difference in boiling points.
-
Solution 2: Column Chromatography: This is the most reliable method for separating isomers with similar boiling points.[8] A systematic approach to developing a chromatographic method is crucial.
-
Experimental Protocol: Column Chromatography for Isomer Separation
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The goal is to find a solvent ratio that gives good separation (difference in Rf values) between the isomeric spots.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (the "mobile phase"). Ensure the packing is uniform and free of air bubbles.
-
Loading: Dissolve the crude isomeric mixture in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica bed.
-
Elution: Begin running the mobile phase through the column, collecting fractions in separate test tubes. The less polar isomer will typically elute first.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to yield the separated products.
| Parameter | Recommendation for Methylquinoline Isomers | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice, provides good resolution for moderately polar compounds. |
| Initial Mobile Phase | Hexane / Ethyl Acetate (95:5 v/v) | Start with low polarity and increase gradually for optimal separation. |
| Gradient Elution | Gradually increase Ethyl Acetate concentration | Helps to elute more strongly adsorbed compounds after the first isomer has been collected. |
| Detection | UV lamp (254 nm) | Quinoline rings are UV-active, making them easy to visualize on TLC plates. |
Q3: After a basic work-up and extraction, my crude product is a dark, oily substance. How can I remove the color and non-volatile impurities?
A3: Purification of Dark, Crude Products
The dark color is typically due to high-molecular-weight polymeric byproducts and tars, especially from reactions like the Skraup or Doebner-von Miller synthesis.[1][9]
-
Solution: Steam Distillation
For volatile methylquinolines (like 2-methylquinoline), steam distillation is an excellent and often overlooked purification technique. It is highly effective at separating the desired product from non-volatile materials like tars, inorganic salts, and unreacted aniline.[5][7]
Experimental Protocol: Steam Distillation
-
Setup: In a large round-bottom flask, add your crude, dark product. Add water to the flask. Set up the apparatus for distillation, ensuring a steady supply of steam can be introduced into the flask (either from an external steam line or by boiling water in the flask itself).
-
Distillation: Pass steam through the mixture. The methylquinoline, being volatile in steam, will co-distill with the water and collect in the receiving flask. The non-volatile tars and impurities will remain behind.[5]
-
Collection: Continue distillation until the distillate runs clear and no more oily droplets of the product are observed.
-
Isolation: The methylquinoline will form a separate layer in the collected distillate. Separate this organic layer using a separatory funnel.
-
Drying & Final Purification: Dry the isolated organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate). For ultimate purity, this product can then be further purified by vacuum distillation.[5][8]
Purification Decision Workflow
Caption: Decision tree for methylquinoline purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products associated with the main methylquinoline synthesis routes?
A1: The side products are highly dependent on the chosen synthesis method.
-
Doebner-von Miller / Skraup Synthesis:
-
Tars and Polymers: The most significant side products, arising from the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound.[3][9]
-
Regioisomers: Formed when using substituted anilines.[4]
-
Reduced Intermediates: Incomplete oxidation can leave dihydroquinoline intermediates in the final product.
-
-
Combes Synthesis:
-
This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][10] Side reactions are less prone to heavy tarring than the Doebner-von Miller, but issues can arise.
-
Incomplete Cyclization: If the acid catalyst is not strong enough or the temperature is too low, the intermediate enamine may not cyclize efficiently.[11][12]
-
Rearrangements: Under certain conditions, rearrangements can occur, especially if the diketone is unsymmetrical.[11]
-
-
Friedländer Synthesis:
-
This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[13][14]
-
Self-Condensation: The α-methylene-containing reactant can undergo self-condensation (an aldol reaction) under the reaction conditions, reducing the yield of the desired quinoline.[14]
-
Low Reactivity: The primary challenge is often the low reactivity or instability of the required o-aminoaryl carbonyl starting materials.[15]
-
Q2: How can I best control the regioselectivity of my reaction when using a substituted aniline?
A2: Controlling regioselectivity is a significant challenge in classical quinoline syntheses. For a meta-substituted aniline in a Doebner-von Miller reaction, cyclization can occur at either of the positions ortho to the amino group, leading to a mixture of 5- and 7-substituted quinolines.
-
Steric Hindrance: A bulky substituent on the aniline can sterically hinder cyclization at the adjacent position, favoring the formation of one isomer over the other.
-
Electronic Effects: The electronic nature of the substituent (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the aromatic ring and can direct the cyclization, though predictability can be low.
-
Choose a Different Synthesis: If regioselectivity is critical, it is often better to choose a synthesis that builds the quinoline ring with unambiguous connectivity. The Friedländer synthesis, for example, offers excellent regiocontrol because the connectivity is predetermined by the structure of the two starting materials.[13]
References
- BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
-
Doebner Quinoline Synthesis Mechanism. (2021, November 3). Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20784–20793.
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). [Video]. YouTube. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
Wikipedia contributors. (n.d.). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- CN102898366A - Method for one-step preparation of 2-methylquinoline. (n.d.). Google Patents.
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?
- ResearchGate. (2025).
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- BenchChem. (n.d.).
- PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
- YouTube. (2021).
- ResearchGate. (n.d.). The structures of the substituted quinolines.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Methylquinoline 99 612-58-8.
- ResearchGate. (n.d.). Mechanism for the Friedländer reaction under acidic conditions showing...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. iipseries.org [iipseries.org]
- 13. organicreactions.org [organicreactions.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
Optimizing temperature and catalyst for quinoline ring formation
Technical Support Center: Optimizing Quinoline Ring Formation
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of quinoline derivatives. As a cornerstone scaffold in medicinal chemistry and materials science, the successful construction of the quinoline ring is paramount. However, classic named reactions for its synthesis are often plagued by challenges such as low yields, aggressive reaction conditions, and significant byproduct formation. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities, focusing specifically on the critical interplay of temperature and catalyst selection.
General Optimization & Troubleshooting Principles
Before delving into reaction-specific issues, it's crucial to apply sound experimental principles. The following workflow provides a systematic approach to troubleshooting common quinoline synthesis challenges.
Caption: General troubleshooting workflow for quinoline synthesis.
The Skraup Synthesis: Taming a Classic Reaction
The Skraup synthesis is a powerful method for producing quinoline itself but is notoriously exothermic and prone to tar formation.[1]
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A1: The violent exotherm is a hallmark of the Skraup synthesis, arising from the acid-catalyzed dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps.[1][2] The key is not to eliminate the exotherm, but to control its rate.
-
Causality: The reaction's violence is due to a rapid, uncontrolled polymerization and oxidation cascade. By slowing the formation of reactive intermediates, you can manage the heat output.
-
Troubleshooting Steps:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is the most common and effective method.[1][3] FeSO₄ acts as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a dangerous spike in temperature.[4] Boric acid has also been used for this purpose.[3][4]
-
Gradual Heating & Reagent Addition: Do not mix all reagents and heat aggressively. A controlled approach is safer and higher-yielding. First, heat the solution of aniline in sulfuric acid. Then, add the glycerol or the corresponding α,β-unsaturated carbonyl component slowly to the pre-heated mixture.[3] This allows the initial reaction to proceed at a manageable rate. A temperature range of 100–150°C is often maintained during the addition.[3][5]
-
Ensure Efficient Stirring: Good mechanical stirring is essential to dissipate heat and prevent the formation of localized hotspots, which are a primary cause of runaway reactions and tarring.
-
Q2: I am getting very low yields and the main product is a thick, intractable tar. How can temperature optimization help?
A2: This is a classic Skraup problem directly linked to temperature control.[3] Tar is formed from the polymerization of acrolein or other unsaturated intermediates under the harsh acidic conditions.[3][6]
-
Causality: An incorrect temperature profile fails on two fronts. If too low, the initial dehydration of glycerol is inefficient. If too high, the highly reactive acrolein intermediate rapidly polymerizes before it can react with the aniline.
-
Troubleshooting Steps:
-
Verify Dehydration Temperature: Ensure the initial temperature is sufficient to generate acrolein from glycerol. This step requires strong acid and heat.
-
Avoid Overheating: This is the most critical factor. Excessively high temperatures are the primary cause of tar formation.[3]
-
Implement a Two-Stage Temperature Profile: Some protocols report success with an initial heating period at a lower temperature (e.g., 100-120°C) during the addition of glycerol, followed by a gradual increase to a higher reflux temperature (e.g., 140-160°C) to drive the cyclization and oxidation to completion. Always monitor the reaction's vigor and adjust heating accordingly.
-
| Parameter | Recommended Range | Rationale & Reference |
| Reaction Temperature | 100 - 150°C | Balances glycerol dehydration with minimizing polymerization.[3][5] |
| Moderator | Ferrous Sulfate (FeSO₄) | Controls the exotherm by smoothing the oxidation step.[1][3] |
| Acid | Sulfuric Acid (H₂SO₄) | Acts as both catalyst and dehydrating agent.[2][7] |
The Doebner-von Miller Synthesis: Preventing Polymerization
This reaction is a versatile method for preparing substituted quinolines but shares the Skraup synthesis's propensity for polymerization.
Q3: My Doebner-von Miller reaction produces mainly polymer. How do I favor quinoline formation?
A3: The root cause is the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[6] This is the most common side reaction.[6]
-
Causality: Strong acids, necessary for the reaction, are also excellent catalysts for the polymerization of the electron-deficient alkene in your starting material. The goal is to make the intermolecular reaction with aniline faster than the self-polymerization.
-
Troubleshooting Steps:
-
Control Reaction Temperature: While heating is required, excessive temperatures accelerate polymerization.[6][8] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor progress by TLC to avoid prolonged heating.
-
Optimize Acid Concentration and Type: Excessively harsh acidic conditions promote tar formation.[6] Consider screening different Brønsted acids (HCl, H₂SO₄, p-TsOH) or Lewis acids (ZnCl₂, SnCl₄). Milder Lewis acids may provide a better balance between the desired reaction rate and byproduct formation.[6]
-
Consider a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can reduce its self-polymerization.[6]
-
Q4: My reaction stalls at the dihydroquinoline intermediate. How can I ensure complete oxidation?
A4: The final step of the Doebner-von Miller reaction is the oxidation of the initially formed dihydroquinoline. If this step is incomplete, it will significantly lower the yield of the desired aromatic product.
-
Causality: The oxidation requires a suitable oxidizing agent and sufficient thermal energy or time to proceed to completion. The choice of oxidant is critical.
-
Troubleshooting Steps:
-
Ensure a Sufficient Oxidant: Historically, arsenic acid or nitrobenzene were used.[4][8] Modern methods may employ milder or more environmentally benign oxidants. Ensure you are using a stoichiometric excess of the oxidizing agent.
-
Optimize Reaction Time and Temperature: The oxidation step may require higher temperatures or longer reaction times.[6] Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS to determine the optimal conditions.
-
Post-Reaction Oxidation: If you consistently isolate the dihydroquinoline, it can be oxidized in a separate step using an appropriate reagent like manganese dioxide (MnO₂) or DDQ.[6]
-
The Friedländer Synthesis: The Art of Catalyst Selection
The Friedländer synthesis is a highly convergent method that condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Catalyst choice is paramount.[9]
Q5: I am getting poor yields in my Friedländer synthesis. Should I use an acid or a base catalyst?
A5: The choice between acid and base catalysis is the most critical variable in the Friedländer synthesis and is highly dependent on your specific substrates.[9][10]
-
Causality: The reaction proceeds via an initial aldol-type condensation followed by a cyclizing dehydration (Pinner cyclization). Basic catalysts excel at deprotonating the α-methylene component to form an enolate for the initial C-C bond formation. Acid catalysts activate the carbonyl of the o-aminoaryl ketone/aldehyde, making it more electrophilic.
-
Troubleshooting & Catalyst Selection Logic:
-
Base Catalysis (e.g., KOH, NaOH, NaOEt): This is often the first choice. It is particularly effective for simple ketones. However, it can promote the self-condensation of the ketone starting material, which is a major side reaction.[1][10]
-
Acid Catalysis (e.g., p-TsOH, H₂SO₄, Lewis Acids): If base catalysis leads to self-condensation or low yields, switch to an acid catalyst.[10] Lewis acids like iodine (I₂), ZnCl₂, or SnCl₄ are often effective and can be milder than strong Brønsted acids.[6][11] Recent studies show that nanocatalysts can also be highly efficient under milder conditions, often at temperatures around 80-90°C.[12]
-
Solvent-Free & Alternative Conditions: For some substrates, heating under solvent-free conditions with a catalyst like p-toluenesulfonic acid and iodine can be very effective.[9] Catalyst-free conditions in water at elevated temperatures have also been reported to give excellent yields for certain substrates.[10]
-
Caption: Catalyst selection logic for the Friedländer synthesis.
| Parameter | Recommended Range/Type | Rationale & Reference |
| Reaction Temperature | 80 - 220°C | Lower end (80-100°C) with efficient catalysts like I₂ or nanocatalysts.[11][12] Higher end (150-220°C) may be needed for catalyst-free methods.[10] |
| Base Catalysts | KOH, NaOH, NaOEt, Piperidine | Promotes enolate formation but risks aldol side reactions.[9][10] |
| Acid Catalysts | p-TsOH, H₂SO₄, Lewis Acids (I₂, ZnCl₂) | Activates the carbonyl and avoids base-catalyzed side reactions.[9][10] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established methods emphasizing control and safety.[1][4]
-
Reaction Setup: In a fume hood, equip a 1 L round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charging Reactants: To the flask, add aniline (e.g., 0.5 mol), ferrous sulfate heptahydrate (FeSO₄·7H₂O, e.g., 10 g), and glycerol (e.g., 1.5 mol).
-
Acid Addition: Cool the flask in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (e.g., 1.0 mol) through the dropping funnel. Maintain the temperature below 100°C during the addition.
-
Heating: Once the acid is added, begin to heat the mixture gently. The reaction will become exothermic. Be prepared to remove the heat source to maintain control. Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux (approx. 130-150°C) for 3-4 hours.
-
Work-up: Cool the reaction mixture to below 100°C and carefully dilute it with a large volume of cold water (e.g., 2 L).
-
Neutralization & Extraction: Carefully neutralize the acidic solution with an aqueous sodium hydroxide solution until it is strongly alkaline. Caution: This is highly exothermic. The quinoline will separate as a dark oil. Set up for steam distillation and distill the mixture to isolate the crude quinoline from the tarry residue. The product is then typically extracted from the distillate with an organic solvent and purified by vacuum distillation.
Protocol 2: Iodine-Catalyzed Friedländer Synthesis
This protocol demonstrates a modern, efficient Lewis acid-catalyzed approach.[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (I₂, 10 mol%, 0.1 mmol).
-
Heating: Heat the reaction mixture in an oil bath at 80-100°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dissolve the solid residue in ethyl acetate (20 mL).
-
Purification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
- US6103904A, Skraup reaction process for synthesizing quinolones, Google P
-
Al-Ostoot, F.H., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
-
Synthesis of quinolines, Organic Chemistry Portal. [Link]
-
Prajapati, P., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules. [Link]
-
Kumar, A., et al. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. The Journal of Organic Chemistry. [Link]
-
Clarke, H. T., & Davis, A. W. Quinoline. Organic Syntheses. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline, Pharmaguideline. [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines, Gate Chemistry (YouTube). [Link]
Sources
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- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
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- 8. youtube.com [youtube.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Solid Aminoquinolines
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the recrystallization techniques for purifying solid aminoquinolines. Drawing from established protocols and troubleshooting common challenges, this guide is designed to enhance the efficiency and success of your purification processes.
Section 1: Foundational Principles of Aminoquinoline Recrystallization
Recrystallization is a powerful technique for the purification of solid compounds, including the diverse class of aminoquinolines.[1] The core principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure aminoquinoline in a hot solvent to create a saturated solution, followed by controlled cooling to induce the formation of pure crystals, leaving impurities behind in the mother liquor.[1]
The success of this technique is contingent on several key factors, including the selection of an appropriate solvent, the rate of cooling, and the prevention of common issues such as "oiling out" and uncontrolled polymorphism.[1][2]
The Critical Role of Solvent Selection
The choice of solvent is paramount for a successful recrystallization. An ideal solvent for an aminoquinoline should exhibit the following characteristics:
-
High solubility at elevated temperatures: The aminoquinoline should be readily soluble in the boiling solvent to allow for the preparation of a saturated solution.
-
Low solubility at room temperature and below: Upon cooling, the aminoquinoline should have limited solubility to ensure a high recovery of the purified crystals.
-
Inertness: The solvent must not react with the aminoquinoline.[1]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[1]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the aminoquinoline to prevent the compound from melting and "oiling out".
Commonly employed solvents for the recrystallization of quinoline derivatives include alcohols like ethanol and methanol, and ketones such as acetone.[1] Mixed solvent systems, such as ethanol-water or methanol-acetone, are also frequently effective.[1] For instance, amodiaquine dihydrochloride has been successfully recrystallized from methanol, ethanol, and n-propanol.[2] In the purification of chloroquine, petroleum ether has been utilized as a recrystallization solvent.[3]
Understanding and Controlling Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4] Different polymorphs of the same aminoquinoline can exhibit distinct physicochemical properties, including solubility, melting point, and bioavailability, which are critical in drug development. The formation of a specific polymorph can be influenced by factors such as the choice of solvent, temperature, and cooling rate.[4]
For example, amodiaquine dihydrochloride can exist in anhydrous, monohydrate, and dihydrate forms, and these forms can interconvert depending on temperature and humidity.[2] Careful control of the recrystallization conditions is therefore essential to obtain the desired polymorph consistently.
Section 2: Troubleshooting Guide for Aminoquinoline Recrystallization
This section addresses common problems encountered during the recrystallization of aminoquinolines in a question-and-answer format, providing explanations and actionable solutions.
Q1: My aminoquinoline is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or separates from the cooling solution as an immiscible liquid.[1] This is often due to the boiling point of the solvent being higher than the melting point of your aminoquinoline, or if the solution is highly supersaturated.
Causality: The aminoquinoline, instead of staying in solution to form an ordered crystal lattice upon cooling, is driven out of the supersaturated solution as a disordered liquid phase because its melting point has been reached at the temperature of the solution.
Solutions:
-
Lower the Temperature: If using a high-boiling solvent, try a solvent with a lower boiling point.
-
Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to decrease the saturation.
-
Employ a Co-solvent: Introduce a small amount of a co-solvent in which the aminoquinoline is more soluble to the hot mixture.[1] This can help to keep the compound in solution at a slightly lower temperature.
-
Slower Cooling: Reheat the solution to dissolve the oil and then allow it to cool at a much slower rate. This can be achieved by insulating the flask. Slower cooling provides more time for the molecules to arrange themselves into a crystal lattice.
Q2: No crystals are forming even after my solution has cooled to room temperature. What should I do?
A2: The absence of crystal formation upon cooling is typically due to either supersaturation (the solution is stable beyond its saturation point) or the use of too much solvent.
Causality: For crystallization to occur, nucleation sites are required. In a very clean solution, these sites may be absent, leading to a supersaturated state. Alternatively, if the solution is not sufficiently concentrated, the solubility limit may not be reached even at lower temperatures.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny, pure crystal of your aminoquinoline (a "seed crystal") to the solution. This provides a template for further crystallization.[1]
-
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Lower the Temperature: If crystals have not formed at room temperature, try placing the flask in an ice bath to further decrease the solubility of your compound.[1]
Q3: My recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?
A3: A low yield can be attributed to several factors during the recrystallization process.
Causality: The most common reasons for low recovery are using too much solvent, premature crystallization during hot filtration, or incomplete crystallization before filtration.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude aminoquinoline.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.
-
Ensure Complete Crystallization: Allow the solution to cool completely, first to room temperature and then in an ice bath, to maximize the amount of product that crystallizes out of solution before filtration.
-
Minimize Losses During Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of your product.
Q4: The color of my aminoquinoline hasn't improved after recrystallization. How can I remove colored impurities?
A4: Colored impurities can sometimes be challenging to remove through simple recrystallization.
Causality: The colored compounds may have similar solubility properties to your target aminoquinoline, causing them to co-crystallize.
Solutions:
-
Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Activated charcoal has a high surface area and can adsorb colored impurities. Use it sparingly, as it can also adsorb your product.
-
Perform a Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
Section 3: Experimental Protocols
General Recrystallization Protocol for a Solid Aminoquinoline
This protocol provides a general framework. The choice of solvent and specific temperatures should be optimized for your particular aminoquinoline.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude aminoquinoline in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude aminoquinoline in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[1]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Protocol for Recrystallization of Amodiaquine Dihydrochloride
This protocol is adapted from a study on the solid-state characterization of amodiaquine dihydrochloride.[2]
-
Solvent Selection: Methanol, ethanol, or n-propanol can be used.[2]
-
Dissolution: Add amodiaquine dihydrochloride to the chosen alcohol at 30°C to form a turbid mixture. Heat the mixture to 50°C for 10 minutes, or until a clear solution is obtained.[2]
-
Crystallization: Cool the solution in a controlled manner to 30°C to induce the appearance of crystal nuclei. Maintain this temperature to allow for crystal growth.[2]
-
Isolation and Washing: Harvest the grown crystals and wash them with the same alcohol used for recrystallization.[2]
-
Drying: Allow the crystals to dry at a controlled room temperature.[2]
Section 4: Data Presentation
Table 1: Recommended Solvents for Recrystallization of Specific Aminoquinolines
| Aminoquinoline Derivative | Recommended Solvent(s) | Reference |
| Amodiaquine Dihydrochloride | Methanol, Ethanol, n-Propanol | [2] |
| Chloroquine | Petroleum Ether | |
| 8-Hydroxyquinoline | Ethanol | [5] |
| General Quinoline Derivatives | Alcohols (Ethanol, Methanol), Ketones (Acetone), Ethanol-Water, Methanol-Acetone |
Section 5: Visualization of Workflow
Decision-Making Workflow for Aminoquinoline Recrystallization
Caption: Decision-making workflow for aminoquinoline recrystallization.
Section 6: Frequently Asked Questions (FAQs)
Q: Can I use a rotary evaporator to speed up the crystallization process?
A: While a rotary evaporator is excellent for removing solvent to recover a dissolved solid, it is generally not recommended for inducing crystallization for purification. Rapid removal of the solvent will cause the compound to "crash out" of solution, trapping impurities within the resulting solid. Slow, controlled cooling is crucial for the formation of pure crystals.
Q: How do I know if my recrystallized aminoquinoline is pure?
A: The purity of your recrystallized product can be assessed by several methods. A common and straightforward technique is to measure the melting point of the dried crystals. A pure compound will have a sharp, well-defined melting point that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and broaden the melting range. For more rigorous purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Q: Is it possible to recover the dissolved aminoquinoline from the mother liquor?
A: Yes, it is often possible to recover additional product from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again to induce a second crop of crystals. However, it is important to note that this second crop will likely be less pure than the first.
References
-
Solid-State Characterization and Interconversion of Recrystallized Amodiaquine Dihydrochloride in Aliphatic Monohydric Alcohols - PMC. (n.d.). Retrieved from [Link]
-
Purification of Artemisinin from the Product Solution of a Semisynthetic Reaction within a Single Crystallization Step | Organic Process Research & Development. (2019, July 12). ACS Publications. Retrieved from [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.). Retrieved from [Link]
-
Purification of Artemisinin from the Product Solution of a Semisynthetic Reaction within a Single Crystallization Step - ResearchGate. (2019, July 12). Retrieved from [Link]
-
Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. (n.d.). Retrieved from [Link]
- CN112300071B - Synthetic method of high-purity chloroquine phosphate - Google Patents. (n.d.).
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved from [Link]
-
Cocrystallization of Artemisinin and Amodiaquine Hydrochloride - Chula Digital Collections. (n.d.). Retrieved from [Link]
-
Batch Synthesis of Primaquine Diphosphate Anti‐Malarial Drug - PMC - NIH. (2025, September 24). Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025, March 31). Retrieved from [Link]
-
Controlling Polymorphism by Crystallization on Self-Assembled Multilayers - ResearchGate. (2025, August 6). Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]
-
Natural product extracts in BH crystallization screens. A) Separation... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - Research journals. (n.d.). PLOS. Retrieved from [Link]
-
SYNTHESIS OF 8-AMINOQUINOLINE DERIVATIVES AND THEIR APPLICATION IN CHEMICAL ANALYSIS. (n.d.). Retrieved from [Link]
-
Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses - National Yang Ming Chiao Tung University Academic Hub. (2022, January 1). Retrieved from [Link]
-
Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - ACS Publications. (n.d.). Retrieved from [Link]
-
8-Aminoquinoline - Wikipedia. (n.d.). Retrieved from [Link]
-
Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. (2025, August 6). Retrieved from [Link]
-
8-Aminoquinoline Therapy for Latent Malaria - PMC - PubMed Central. (2019, July 31). Retrieved from [Link]
-
What Is Polymorphism In Polymer Crystallization? - Chemistry For Everyone - YouTube. (2025, June 15). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
- CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).
-
Controlling polymorphism during the crystallization of an atomic fluid - PubMed. (2007, June 8). Retrieved from [Link]
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Preventing oxidation and degradation of 8-Methylquinolin-7-amine during storage
Welcome to the technical support center for 8-Methylquinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation and degradation of 8-Methylquinolin-7-amine during storage. This document offers troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Understanding the Instability of 8-Methylquinolin-7-amine
8-Methylquinolin-7-amine, an aromatic amine and a quinoline derivative, is susceptible to degradation through oxidation. This process can be accelerated by exposure to atmospheric oxygen, light, and moisture, leading to the formation of colored impurities and a decrease in the compound's purity and activity. The primary degradation pathways involve the oxidation of the amine group and potential reactions on the quinoline ring, which is sensitive to light and environmental contaminants.[1][2][3]
Troubleshooting Guide: Identifying and Resolving Storage Issues
If you suspect that your 8-Methylquinolin-7-amine has degraded, this troubleshooting guide will help you identify the potential cause and take corrective action.
Visual Troubleshooting Flowchart
The following flowchart outlines a systematic approach to troubleshooting the stability of your 8-Methylquinolin-7-amine.
Caption: Troubleshooting flowchart for identifying and addressing the degradation of 8-Methylquinolin-7-amine.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for 8-Methylquinolin-7-amine to prevent oxidation?
A1: To minimize oxidation, 8-Methylquinolin-7-amine should be stored under an inert atmosphere, such as argon or nitrogen.[4][5][6] It is also crucial to protect the compound from light by using an amber vial or by wrapping the container in aluminum foil.[1][7][8] For long-term storage, maintaining a cool and dry environment is essential, with temperatures generally recommended to be below 30°C (86°F).[9]
Q2: My 8-Methylquinolin-7-amine has turned from a light-colored solid to a darker, brownish color. What does this indicate?
A2: A color change, particularly darkening or yellowing, is a strong indicator of oxidation and degradation.[1][3] Aromatic amines are prone to forming colored oxidation products when exposed to air and light.[2][10] If you observe a color change, it is highly recommended to verify the purity of the compound using analytical techniques like HPLC or GC-MS before use.
Q3: Can I store 8-Methylquinolin-7-amine in a standard laboratory freezer?
A3: Storing 8-Methylquinolin-7-amine in a freezer is generally a good practice to slow down degradation rates. However, it is critical to ensure the container is properly sealed to prevent moisture condensation upon removal from the freezer. A desiccator can be used to allow the container to slowly warm to room temperature before opening.
Q4: How should I handle 8-Methylquinolin-7-amine when weighing it out for an experiment?
A4: Due to its air-sensitive nature, it is best to handle 8-Methylquinolin-7-amine in an inert atmosphere, such as inside a glove box.[7] If a glove box is not available, you can minimize exposure to air by quickly weighing the compound and immediately sealing the container. Using a nitrogen or argon blanket over the compound while handling can also be effective.[4] Always use clean, dry spatulas and glassware to avoid introducing contaminants.[11]
Degradation and Purity
Q5: What are the likely degradation products of 8-Methylquinolin-7-amine?
A5: While specific degradation products for 8-Methylquinolin-7-amine are not extensively documented in readily available literature, based on the chemistry of aromatic amines and quinolines, oxidation would likely lead to the formation of N-oxides, quinone-imine type structures, and potentially polymerized materials. These degradation products are often highly colored.
Q6: How can I check the purity of my 8-Methylquinolin-7-amine if I suspect degradation?
A6: Several analytical methods can be used to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the parent compound and any potential degradation products.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.
Q7: Can I use antioxidants to stabilize 8-Methylquinolin-7-amine?
A7: The addition of antioxidants can be a viable strategy to inhibit oxidation.[14] Hindered phenolic antioxidants or other free radical scavengers could potentially be used.[15][16][17] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with downstream applications. It is recommended to consult relevant literature or perform small-scale stability studies to determine the most suitable antioxidant and its optimal concentration.
Key Storage Parameters Summary
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the amine group.[4][5] |
| Light | Amber vial or opaque container | Minimizes photo-degradation of the quinoline ring.[1][7] |
| Temperature | Cool (ideally < 30°C) and dry | Reduces the rate of chemical degradation.[9] |
| Container | Tightly sealed, appropriate material | Prevents ingress of air and moisture.[7][11] |
Experimental Protocols
Protocol for Long-Term Storage
-
Preparation: Ensure the 8-Methylquinolin-7-amine is in a clean, dry glass vial with a PTFE-lined cap.
-
Inerting: Place the vial inside a larger Schlenk flask or a similar container that can be connected to a vacuum/inert gas line.
-
Purging: Evacuate the air from the flask and backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Sealing: While under a positive pressure of inert gas, tightly seal the inner vial.
-
Labeling: Clearly label the container with the compound name, date, and storage conditions.
-
Storage: Store the sealed container in a cool, dark, and dry location. For extended storage, a freezer is recommended.
Protocol for Handling and Dispensing
-
Environment: Whenever possible, perform all manipulations inside a glove box with a controlled inert atmosphere.
-
Temperature Equilibration: If the compound is stored in a freezer, allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.
-
Dispensing: Use clean, dry spatulas or powder funnels. If handling outside a glove box, minimize the time the container is open. A continuous gentle stream of inert gas over the opening of the vial can help to minimize air exposure.
-
Resealing: After dispensing the desired amount, purge the headspace of the vial with inert gas before tightly resealing the cap.
-
Cleaning: Immediately clean any spatulas or other equipment used to prevent cross-contamination.[11]
References
-
18 (National Institutes of Health)
-
19 (PubChem)
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20 (ResearchGate)
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21 (Brieflands)
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22 (ACS Publications)
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7 (Ossila)
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15 (Performance Additives)
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23 (ResearchGate)
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4 (Air Products)
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9 (Diplomata Comercial)
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(Wikipedia)
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24 (ResearchGate)
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25 (DTIC)
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12 (Bryan Research & Engineering, LLC)
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(Wikipedia)
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26 (Wipf Group - University of Pittsburgh)
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27 (MDPI)
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28 (ResearchGate)
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16 (SpecialChem)
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29 (Arabian Journal of Chemistry)
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11 (Sigma-Aldrich)
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2 (ACS Publications)
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30 (PMC - NIH)
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17 (IEA SHC)
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6 (GENERON)
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31 (ResearchGate)
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32 (PMC - NIH)
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33 (Neilson Lab)
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34 (ACS Publications)
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35 (ResearchGate)
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36 (GENERON)
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8 (PubChem)
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37 (NILU)
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38 (SUNDARBAN MAHAVIDYALAYA)
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3 (Chemistry LibreTexts)
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13 (ResearchGate)
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39 (ChemicalBook)
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(MDPI)
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40 (IChemE)
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41 (Fisher Scientific)
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42 (ResearchGate)
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43 (Benchchem)
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(BYJU'S)
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44 (National Toxicology Program)
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(Google Patents)
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45 (Arabian Journal of Chemistry)
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(PubMed)
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46 (The Royal Society of Chemistry)
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Technical Support Center: Resolving Peak Overlap in NMR Spectra of Quinoline Derivatives
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with spectral resolution. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of quinoline NMR and obtain high-quality, unambiguous data for your research.
Introduction: The Challenge of Quinoline Spectra
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Accurate structural elucidation by NMR is therefore paramount for understanding structure-activity relationships. However, the inherent aromatic nature and often complex substitution patterns of these molecules can lead to significant peak overlap in their ¹H NMR spectra, particularly in the aromatic region (typically δ 6-8 ppm).[1] This overlap can obscure crucial coupling information and make definitive structural assignment a formidable task. This guide will provide a systematic approach to resolving these challenges, from simple experimental modifications to advanced NMR techniques.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my quinoline derivative's ¹H NMR spectrum so crowded and overlapping?
The aromatic protons of the quinoline ring system resonate in a relatively narrow chemical shift range. The electronic environment of each proton is subtly different, leading to small differences in their chemical shifts.[1] When multiple substituents are present on the quinoline core, they can further perturb these chemical shifts, causing the signals to bunch together and overlap. Additionally, intermolecular interactions such as π-π stacking can occur at higher concentrations, leading to line broadening and further loss of resolution.[2]
Q2: What is the simplest first step I can take to try and resolve overlapping peaks?
Before moving to more complex experiments, simple adjustments to your sample preparation and acquisition parameters can often yield significant improvements in resolution. These include:
-
Optimizing Sample Concentration: High concentrations can lead to aggregation and peak broadening due to intermolecular interactions.[2] Try preparing a more dilute sample to minimize these effects.
-
Changing the NMR Solvent: The choice of solvent can have a significant impact on chemical shifts due to varying solvent-solute interactions.[3][4] Switching to a solvent with different polarity or aromaticity (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can often induce differential shifts in the overlapping protons, leading to better separation.[5]
-
Varying the Temperature: Temperature can affect conformational equilibria and intermolecular interactions.[6][7] Acquiring spectra at different temperatures (both elevated and lowered) can sometimes resolve overlapping signals by altering the chemical shifts of the involved protons.[8]
Q3: When should I consider using a higher-field NMR spectrometer?
If simple adjustments do not resolve the overlap, moving to a higher-field spectrometer is a powerful option. The chemical shift dispersion (the separation of peaks in Hz) increases linearly with the magnetic field strength.[9][10] This means that at a higher field, your overlapping signals will be spread further apart, often leading to complete resolution. While the chemical shifts in ppm remain the same, the increased separation in Hz allows for easier identification of individual multiplets and extraction of coupling constants.[11]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Overlapping Aromatic Signals
When faced with a congested aromatic region in the ¹H NMR spectrum of your quinoline derivative, a systematic approach is key to efficiently resolving the overlapping signals. This guide will walk you through a decision-making process, from basic adjustments to advanced 2D NMR experiments.
Caption: A decision-making workflow for resolving overlapping NMR signals.
As outlined in the FAQs, the first line of attack should always be to manipulate the experimental conditions. The rationale behind these choices is rooted in fundamental NMR principles.
-
Solvent Effects: Different deuterated solvents can induce changes in the chemical shifts of your quinoline protons through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS). For instance, an aromatic solvent like benzene-d₆ can cause significant upfield or downfield shifts of protons depending on their spatial orientation relative to the benzene ring, often resolving accidental degeneracy.[3]
-
Temperature Variation: Changing the temperature can be particularly effective if your quinoline derivative exists in multiple conformations that are in rapid exchange on the NMR timescale.[6] By heating the sample, you can often coalesce these signals into a sharp, averaged peak. Conversely, cooling the sample can slow down the exchange, allowing you to resolve the signals of the individual conformers. Temperature changes also affect the extent of intermolecular hydrogen bonding, which can be a source of peak broadening and overlap for quinolines with exchangeable protons (e.g., hydroxyl or amino groups).[7]
When 1D methods are insufficient, two-dimensional (2D) NMR spectroscopy is the next logical step.[3] By spreading the signals across a second frequency dimension, even severely overlapping proton signals in the 1D spectrum can be resolved.[12]
Table 1: Common 2D NMR Experiments for Resolving Overlap in Quinoline Derivatives
| Experiment | Information Provided | Application for Quinoline Derivatives |
| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled protons (typically over 2-3 bonds). | Excellent for identifying spin systems within the quinoline core and its substituents. Helps to trace proton-proton connectivities even when signals overlap in the 1D spectrum.[13] |
| TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a spin system, not just direct neighbors. | Useful for identifying all protons belonging to a particular substituent (e.g., an alkyl chain) attached to the quinoline ring, even if some of its signals are obscured. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. | A very powerful technique for resolving ¹H overlap by spreading the proton signals along the much wider ¹³C chemical shift range.[14] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over 2-3 bonds. | Crucial for connecting different spin systems and for assigning quaternary carbons, which are key to piecing together the complete structure of a substituted quinoline.[3] |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space (<5 Å), irrespective of J-coupling. | Essential for determining the stereochemistry and conformation of quinoline derivatives. Can help to differentiate between isomers by identifying through-space proximities between specific protons.[15][16] |
-
Sample Preparation: Prepare a sample of your quinoline derivative in a suitable deuterated solvent at an appropriate concentration (typically 10-50 mg in 0.6 mL of solvent). Ensure the sample is free of particulate matter.
-
Spectrometer Setup:
-
Tune and match the ¹H and ¹³C channels of the NMR probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Set the spectral widths for both the ¹H (F2) and ¹³C (F1) dimensions to encompass all expected signals.
-
Choose an appropriate number of scans and dummy scans to achieve an adequate signal-to-noise ratio.
-
The key parameter is the one-bond ¹H-¹³C coupling constant (¹JCH), which is typically set to ~145 Hz for aromatic carbons.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation in both dimensions.
-
Phase correct the spectrum in both dimensions.
-
Calibrate the chemical shift axes using a known reference signal (e.g., the residual solvent peak).
-
For particularly challenging cases of overlap, more advanced NMR experiments can be employed.
-
1D TOCSY: If one proton in a spin system is well-resolved, a 1D TOCSY experiment can be used to selectively excite that proton and transfer magnetization to all other protons in the same spin system.[14] This results in a simplified 1D spectrum showing only the signals of that particular spin system, effectively "pulling out" these signals from the overlapping region.
-
Homonuclear Decoupling: In this 1D experiment, a specific proton signal is irradiated while the rest of the spectrum is observed.[17] This removes the J-coupling between the irradiated proton and its coupling partners, causing their multiplets to collapse into simpler patterns. This can be invaluable for confirming coupling relationships and simplifying complex multiplet structures.
-
NOESY and ROESY: While often used for stereochemical analysis, NOESY and ROESY can also be used to resolve overlapping signals if the protons have different spatial proximities to other, well-resolved protons.[15] For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment.[18] It is crucial to degas the sample before running NOE experiments to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[16]
When experimental methods are exhausted, computational approaches and software-based deconvolution can provide further insights.
-
Quantum Mechanical Chemical Shift Prediction: Software packages can now perform ab initio calculations to predict the ¹H and ¹³C NMR chemical shifts of a proposed structure.[1] By comparing the calculated spectrum with the experimental data, you can gain confidence in your structural assignment, even in the presence of some overlap.
-
Spectral Deconvolution Software: Several software packages, such as Mnova's Global Spectral Deconvolution (GSD), can be used to mathematically fit and separate overlapping signals.[19][20] These algorithms model the peaks in a crowded region as a sum of individual Lorentzian/Gaussian lineshapes, allowing for the extraction of the chemical shifts, coupling constants, and integrals of the underlying signals.
Guide 2: Differentiating Isomers with Highly Similar NMR Spectra
A common challenge in the synthesis of quinoline derivatives is the formation of isomers (e.g., positional isomers), which can have very similar NMR spectra. Distinguishing between these isomers often requires a careful analysis of subtle differences in their NMR data.
Caption: A workflow for differentiating between isomers using advanced NMR techniques.
-
HMBC for Connectivity: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the most definitive tool for distinguishing between isomers.[3] By looking for long-range correlations (over 2-3 bonds) between protons and carbons, you can establish key connectivities that differ between the possible isomers. For example, a proton on a substituent will show an HMBC correlation to the carbon of the quinoline ring to which it is attached, unambiguously identifying the substitution position.
-
NOESY/ROESY for Spatial Proximity: When HMBC data is ambiguous, NOESY or ROESY experiments can provide the solution.[15] These experiments detect protons that are close to each other in space. For example, a substituent's proton will show a NOE to the proton on the adjacent position of the quinoline ring, confirming its location. This is particularly useful for distinguishing between isomers where the through-bond connectivities are similar but the spatial arrangement of atoms is different.
-
Computational Chemistry as a Final Check: If experimental data is still not fully conclusive, predicting the ¹H and ¹³C chemical shifts for each possible isomer using quantum mechanical calculations can be a powerful tie-breaker.[1] The isomer whose calculated spectrum most closely matches the experimental data is the most likely correct structure.
Conclusion
Resolving peak overlap in the NMR spectra of quinoline derivatives is a common yet surmountable challenge. By employing a systematic approach that begins with simple modifications to experimental conditions and progresses to advanced 1D and 2D NMR techniques, researchers can successfully deconvolute complex spectra and achieve unambiguous structural elucidation. This guide provides a framework for troubleshooting these issues, empowering you to extract the maximum amount of information from your NMR data and advance your research with confidence.
References
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available from: [Link]
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qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. (2014-10-30). Available from: [Link]
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Global Spectral Deconvolution (GSD). Mestrelab Research Analytical Chemistry Software. (2010-05-06). Available from: [Link]
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High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. (2023-05-30). Available from: [Link]
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NOESY and ROESY. (2018-08-08). Available from: [Link]
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Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. (2014-03-06). Available from: [Link]
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Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Available from: [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025-08-06). Available from: [Link]
-
DEEP Picker1D and Voigt Fitter1D: a versatile tool set for the automated quantitative spectral deconvolution of complex 1D-NMR spectra. PMC. (2023-02-08). Available from: [Link]
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Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. Available from: [Link]
-
Guide to NOE Experiments. Australian National University NMR / EPR Facility. Available from: [Link]
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High-field high-speed MAS resolution enhancement in 1H NMR spectroscopy of solids. Available from: [Link]
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Ultra-High Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications at 1 GHz and Beyond. (2025-01-20). Available from: [Link]
-
Homonuclear Decoupling Experiment and COSY Spectroscopy. YouTube. (2020-10-09). Available from: [Link]
-
Software for Spectra Processing. Center for Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
-
NOESY vs ROESY for Large Molecules.. University of Ottawa NMR Facility Blog. (2008-02-26). Available from: [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available from: [Link]
-
Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity | Chemistry of Materials. ACS Publications. (2023-06-23). Available from: [Link]
-
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC. Available from: [Link]
-
NMR Software. SpinCore Technologies. Available from: [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available from: [Link]
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy | Request PDF. ResearchGate. Available from: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
-
Comparative Table Between ROESY and NOESY Experiments. ResearchGate. Available from: [Link]
-
Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. American Chemical Society. (2026-01-12). Available from: [Link]
-
A suitable software for deconvolution of NMR spectroscopy ?. ResearchGate. (2023-06-26). Available from: [Link]
-
Multiple-Pulse Mixing Sequences That Selectively Enhance Chemical Exchange or Cross-Relaxation Peaks in High-Resolution NMR Spectra. ResearchGate. (2025-10-22). Available from: [Link]
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How NMR Enhances Chemical Analysis Accuracy?. Creative Biostructure. Available from: [Link]
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Enhanced detection of crowded NMR peaks using longitudinal multi-spin order for chemical analysis. PubMed. Available from: [Link]
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Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on Methylquinolines
Welcome to the Technical Support Center for regioselective electrophilic substitution on methylquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling substitution patterns on this important heterocyclic scaffold. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Section 1: Fundamental Principles & FAQs
FAQ 1: Why is regioselectivity a major challenge in the electrophilic substitution of methylquinolines?
The quinoline ring system presents a complex electronic landscape for electrophilic aromatic substitution (SEAr). The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles.[1] Consequently, electrophilic attack preferentially occurs on the electron-rich benzene ring.[1]
The introduction of a methyl group, an activating, ortho-, para-directing group, further complicates the regioselectivity.[2][3] The position of the methyl group on either the benzene or pyridine ring significantly influences the potential sites of substitution. The interplay between the directing effects of the nitrogen atom (deactivating the pyridine ring) and the methyl group (activating and directing) often leads to a mixture of isomers, making the isolation of a specific regioisomer challenging.
FAQ 2: What are the primary factors that control the regioselectivity of these reactions?
There are three primary factors at play:
-
Electronic Effects: This pertains to the electron-donating or electron-withdrawing nature of the substituents on the quinoline ring.[2] The nitrogen atom in the quinoline ring is electron-withdrawing, deactivating the heterocyclic ring towards electrophilic attack. Conversely, the methyl group is an electron-donating group, activating the ring it is attached to and directing incoming electrophiles to the ortho and para positions.[3]
-
Steric Hindrance: The bulkiness of both the substituent already on the quinoline ring and the incoming electrophile can influence the position of the attack.[4][5] For instance, a bulky methyl group might hinder an electrophile from attacking the adjacent ortho position, leading to a preference for the more accessible para position.[5]
-
Reaction Conditions: Parameters such as temperature, solvent, and the choice of catalyst can significantly impact the product distribution by favoring either kinetic or thermodynamic pathways.[6][7]
Troubleshooting Guide: My reaction yields a mixture of isomers. How can I improve the selectivity for a specific product?
This is a common issue. The key is to systematically evaluate and optimize the reaction conditions. Here's a logical workflow to follow:
Caption: Troubleshooting workflow for improving regioselectivity.
Section 2: Manipulating Reaction Conditions for Improved Selectivity
FAQ 3: How does temperature influence the regioselectivity? Can I use it to favor one isomer over another?
Temperature is a critical parameter for controlling whether a reaction is under kinetic or thermodynamic control.[6][7][8]
-
Kinetic Control: At lower temperatures, the reaction is generally under kinetic control, meaning the product that is formed the fastest will be the major product.[7][8] This is often the less sterically hindered product.
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to thermodynamic control.[7][8] In this scenario, the most stable product will be the major isomer, even if it forms more slowly.[9]
Experimental Protocol: Investigating the Effect of Temperature on the Nitration of 2-Methylquinoline
This protocol aims to determine the optimal temperature for the selective nitration of 2-methylquinoline.
Materials:
-
2-Methylquinoline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Heating mantle
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Thermometer
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
GC-MS or NMR for product analysis
Procedure:
-
Reaction Setup: In a series of round-bottom flasks, dissolve 2-methylquinoline in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Temperature Control:
-
For kinetic control, cool one flask to 0°C in an ice bath.
-
For thermodynamic control, set up another flask with a reflux condenser and heat it to a specific temperature (e.g., 40°C or 60°C) using a heating mantle.
-
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to each flask with vigorous stirring.[10] Maintain the desired temperature throughout the addition.
-
Reaction Monitoring: Allow the reactions to proceed for a set amount of time (e.g., 1-2 hours). Monitor the progress by TLC.
-
Workup: Quench the reaction by carefully pouring the mixture over crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane. Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Analysis: Analyze the product mixture from each reaction temperature using GC-MS or ¹H NMR to determine the ratio of the different nitro-2-methylquinoline isomers.
Data Interpretation:
| Temperature | Major Isomer(s) | Minor Isomer(s) | Control Type |
| 0°C | 2-Methyl-x-nitroquinoline | 2-Methyl-y-nitroquinoline | Kinetic |
| 40°C | 2-Methyl-y-nitroquinoline | 2-Methyl-x-nitroquinoline | Thermodynamic |
| 60°C | 2-Methyl-y-nitroquinoline | 2-Methyl-x-nitroquinoline | Thermodynamic |
Note: The exact positions (x and y) will depend on the specific directing effects and steric hindrance.
FAQ 4: Can changing the solvent improve the regioselectivity of my reaction?
Yes, the choice of solvent can have a profound impact on the regioselectivity of electrophilic aromatic substitution reactions.[11][12] Solvents can influence the reaction by:
-
Stabilizing Intermediates: Polar solvents can stabilize charged intermediates (the sigma complex), potentially altering the activation energies of different reaction pathways.[12][13]
-
Solvating the Electrophile: The solvent can interact with the electrophile, effectively changing its size and reactivity.
Troubleshooting Guide: Solvent Screening for the Halogenation of 4-Methylquinoline
If you are observing poor regioselectivity in the halogenation of 4-methylquinoline, a systematic solvent screen can help identify conditions that favor a specific isomer.
Experimental Protocol:
-
Substrate and Reagent: Use 4-methylquinoline as the substrate and a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).[14]
-
Solvent Selection: Set up parallel reactions in a range of solvents with varying polarities.
| Solvent | Polarity | Expected Influence |
| Dichloromethane (CH₂Cl₂) | Non-polar aprotic | Baseline |
| Acetonitrile (CH₃CN) | Polar aprotic | May favor pathways with more polar transition states |
| Nitromethane (CH₃NO₂) | Polar aprotic | Can also act as a mild catalyst in some cases |
| Acetic Acid (CH₃COOH) | Polar protic | Can protonate the quinoline nitrogen, altering its directing effect |
-
Reaction Conditions: Maintain a consistent temperature for all reactions (e.g., room temperature).
-
Analysis: After a set reaction time, analyze the product ratios in each solvent using GC-MS or NMR.
Section 3: Advanced Strategies for Controlling Regioselectivity
FAQ 5: I've optimized the reaction conditions, but the selectivity is still poor. Are there more advanced methods I can use?
When simple modifications of reaction conditions are insufficient, more advanced strategies involving catalysts or directing groups may be necessary.
The Role of Catalysts:
Catalysts can enhance the rate of reaction and, in some cases, improve regioselectivity.[15]
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are commonly used in Friedel-Crafts reactions and halogenations to generate a more potent electrophile.[16] The choice of Lewis acid can influence the steric bulk of the electrophilic species and thus the regioselectivity.
-
Brønsted Acids (e.g., H₂SO₄, Nafion): Strong Brønsted acids are used in nitration and sulfonation.[10][17][18] The acidity of the medium can affect the protonation state of the quinoline nitrogen, thereby modulating its deactivating effect.
Utilizing Directing Groups:
In some cases, the introduction of a directing group can provide excellent control over the position of electrophilic substitution.[19] This is a multi-step process but can be highly effective.
Caption: Workflow for using a directing group.
For example, an amide or sulfonamide group at the 8-position of quinoline can direct electrophiles to the 5-position.[20][21]
Experimental Protocol: Regioselective C5-Halogenation of 2-Methylquinoline via an 8-Amido Directing Group
This protocol is adapted from methodologies for the remote functionalization of quinolines.[21]
Part 1: Synthesis of the 8-Amido-2-methylquinoline
-
Synthesize 8-amino-2-methylquinoline from 2-methylquinoline via nitration and subsequent reduction.
-
Acylate the 8-amino-2-methylquinoline with a suitable acyl chloride (e.g., benzoyl chloride) in the presence of a base (e.g., pyridine) to form the N-(2-methylquinolin-8-yl)benzamide.
Part 2: C5-Halogenation
-
Dissolve the N-(2-methylquinolin-8-yl)benzamide in a suitable solvent (e.g., dichloromethane).
-
Add a halogenating agent such as trichloroisocyanuric acid (TCCA) for chlorination or tribromoisocyanuric acid (TBCA) for bromination.[21]
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product.
Part 3: Removal of the Directing Group
-
Hydrolyze the amide group under acidic or basic conditions to regenerate the 8-amino group.
-
The 8-amino group can then be removed via diazotization followed by reduction (e.g., with H₃PO₂).
This multi-step approach, while more involved, often provides access to specific regioisomers that are difficult to obtain through direct electrophilic substitution.
References
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Kim, J., Chang, S. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone. Journal of the American Chemical Society. [Link]
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Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
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Lages, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
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Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]
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(2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
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(2019). introduction to regioselectivity in aromatic reactions. YouTube. [Link]
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(2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]
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Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute. [Link]
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ResearchGate. A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. [Link]
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Kumar, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]
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(2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit. [Link]
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PraxiLabs. Nitration of Methyl Benzoate Experiment. PraxiLabs. [Link]
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Kumar, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]
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Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
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ResearchGate. 15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. ResearchGate. [Link]
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MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
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LibreTexts, C. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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MDPI. Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. MDPI. [Link]
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LibreTexts, C. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
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University of Rochester. Directed (ortho) Metallation. University of Rochester. [Link]
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ResearchGate. Review on The Role of the Metal Catalysts in the Synthesis of Pharmacologically Important Quinoline Substrate. ResearchGate. [Link]
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(2022). Learn the 3 Steps for Halogenation & Examples | Learn Organic Chemistry with Wizeprep. YouTube. [Link]
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Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
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Liu, S., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. PubMed. [Link]
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Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]
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NIH. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. NIH. [Link]
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LibreTexts, C. (2023). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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IRJET. COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. IRJET. [Link]
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RSC Publishing. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D. [Link]
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Khan Academy. Sulfonation | Aromatic Compounds | Organic chemistry | Khan Academy. YouTube. [Link]
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MDPI. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. [Link]
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ResearchGate. Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 8-Methylquinolin-7-amine and 8-Hydroxyquinoline
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its myriad derivatives, 8-hydroxyquinoline has long been recognized for its diverse biological activities. This guide provides an in-depth, objective comparison of the biological profile of 8-hydroxyquinoline with that of a lesser-known analogue, 8-Methylquinolin-7-amine. By examining their distinct functionalities—a hydroxyl group versus an amino and a methyl group at positions 8 and 7, respectively—we aim to elucidate the structure-activity relationships that govern their biological effects. This analysis is intended to serve as a valuable resource for researchers engaged in the design and development of novel quinoline-based therapeutics.
Introduction to the Compounds
8-Hydroxyquinoline (8-HQ) is a versatile heterocyclic organic compound with a rich history in medicinal chemistry. Its structure, featuring a hydroxyl group at the 8-position, endows it with potent metal-chelating properties, which are central to its diverse biological activities.[1][2] It has been extensively studied and serves as a scaffold for the development of various therapeutic agents.[1][2]
8-Methylquinolin-7-amine , a structural analogue of 8-hydroxyquinoline, belongs to the class of 8-aminoquinolines. While this class of compounds is known for its pharmacological activities, particularly as antimalarial agents, specific biological data for 8-Methylquinolin-7-amine is not extensively documented in publicly available literature.[3][4] This guide will, therefore, draw upon the known activities of the broader 8-aminoquinoline class to infer the potential biological profile of 8-Methylquinolin-7-amine, while clearly noting the absence of direct experimental data.
Comparative Biological Activities
The primary difference in the chemical structures of 8-hydroxyquinoline and 8-Methylquinolin-7-amine—the substitution of a hydroxyl group with an amino group and the addition of a methyl group—profoundly influences their physicochemical properties and, consequently, their biological activities.
Antimicrobial and Antifungal Activity
8-Hydroxyquinoline is a well-established antimicrobial and antifungal agent.[5] Its mechanism of action is largely attributed to its ability to chelate essential metal ions, such as iron and copper, thereby disrupting microbial metabolism.[5]
Table 1: Antimicrobial and Antifungal Activity of 8-Hydroxyquinoline and its Derivatives
| Organism | Compound | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | 5,7-Dichloro-8-hydroxy-2-methylquinoline | 0.1 µM | [5] |
| Staphylococcus aureus (MSSA) | 5,7-Dichloro-8-hydroxy-2-methylquinoline | 2.2 µM | [5] |
| Staphylococcus aureus (MRSA) | 5,7-Dichloro-8-hydroxy-2-methylquinoline | 1.1 µM | [5] |
| Candida spp. | 8-Hydroxyquinoline derivatives (PH265) | 0.5 - 1 | [6] |
| Candida spp. | 8-Hydroxyquinoline derivatives (PH276) | 0.5 - 8 | [6] |
| Cryptococcus spp. | 8-Hydroxyquinoline derivatives (PH265) | 0.5 - 1 | [6] |
| Cryptococcus spp. | 8-Hydroxyquinoline derivatives (PH276) | 0.5 - 4 | [6] |
| Various Fungi | Umbelliferone-8-hydroxyquinoline hybrids | 49-90% inhibition at 200 µg/mL | [1] |
| Candida species | Triazole-8-hydroxyquinoline derivatives | 31.25 - 1000 | [1] |
Anticancer Activity
8-Hydroxyquinoline and its derivatives have demonstrated significant anticancer potential against a range of cancer cell lines.[7][8] Their cytotoxic effects are often linked to their ability to induce apoptosis and inhibit cell proliferation, mechanisms that can be influenced by metal chelation.[8][9]
Table 2: Anticancer Activity of 8-Hydroxyquinoline and its Derivatives
| Cell Line | Compound | IC50 (µM) | Reference |
| HCT 116 (Colon Cancer) | 8-Hydroxyquinoline | 9.33 ± 0.22 | [10] |
| HCT 116 (Colon Cancer) | Doxorubicin (Control) | 5.6 ± 0.1 | [10] |
| HCT 116 (Colon Cancer) | 8-HQ Derivative (17) | 116.4 ± 5.9 | [10] |
| MCF-7 (Breast Cancer) | 8-HQ Derivative (17) | 78.1 ± 9.3 | [10] |
| A549 (Lung Cancer) | 1,4-Naphthoquinone-8-hydroxyquinoline hybrid (6) | Higher cytotoxicity than cisplatin | [7] |
| MCF-7 (Breast Cancer) | 1,4-Naphthoquinone-8-hydroxyquinoline hybrid (6) | Higher cytotoxicity than cisplatin | [7] |
| Various Cancer Cell Lines | Dichloro-8-hydroxyquinone derivatives | 0.54 - 15.30 mM | [1] |
| Hela, MCF-7, A-549, MDA-MB-231 | 2-Hydrazino-8-hydroxyquinolines | 26.30 - 63.75 mM | [1] |
8-Methylquinolin-7-amine : The anticancer activity of 8-aminoquinolines has been reported, with some derivatives showing promising results.[3][11] For instance, certain quinoline-amidrazone hybrids have exhibited activity against lung (A549) and breast (MCF-7) cancer cell lines.[11] The presence of the amino group could potentially modulate the interaction with biological targets, but without specific data for 8-Methylquinolin-7-amine, a direct comparison of potency is not possible.
Neuroprotective Activity
8-Hydroxyquinoline derivatives have emerged as promising agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13] Their neuroprotective effects are often attributed to their ability to chelate metal ions involved in oxidative stress and amyloid-beta aggregation, as well as their antioxidant properties.[12][14] For example, a quinolylnitrone derivative of 8-hydroxyquinoline showed potent inhibition of human butyrylcholinesterase (hBChE) with an IC50 of 1.06 ± 0.31 nmol/L and human monoamine oxidase B (hMAO-B) with an IC50 of 4.46 ± 0.18 µmol/L.[12]
8-Methylquinolin-7-amine : The 8-aminoquinoline scaffold is also being explored for its neuroprotective potential.[4][13] Studies on 8-aminoquinoline-uracil copper complexes have demonstrated neuroprotective effects in preclinical models of oxidative damage.[4] These compounds were found to restore cell survival and alleviate apoptotic cascades.[4] The amino group is a key feature in some multi-target-directed ligands for Alzheimer's disease.[13]
Mechanistic Insights and Structure-Activity Relationships
The biological activities of both 8-hydroxyquinoline and 8-aminoquinolines are intrinsically linked to their chemical structures.
Figure 1: Conceptual overview of the structure-activity relationships.
The hydroxyl group of 8-hydroxyquinoline is a key determinant of its biological activity, primarily through its ability to form stable complexes with various metal ions. This chelation can disrupt essential metalloenzymes in pathogens or cancer cells.
For 8-Methylquinolin-7-amine , the amino group can also participate in hydrogen bonding and potentially chelate metal ions, although the stability and nature of these complexes would differ from those of 8-hydroxyquinoline. The presence of the methyl group at the 8-position will influence the molecule's lipophilicity and steric properties, which can affect its ability to cross cell membranes and interact with biological targets.
Experimental Protocols
To facilitate further research and comparative studies, standardized experimental protocols for assessing the key biological activities are provided below.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Figure 2: Workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a defined concentration (e.g., McFarland standard).
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]
Figure 4: Workflow for a neuroprotection assay.
Step-by-Step Methodology:
-
Neuronal Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
Induction of Neuronal Injury: Neuronal injury is induced using a neurotoxin such as hydrogen peroxide (H2O2) for oxidative stress or glutamate for excitotoxicity.
-
Incubation: The cells are incubated for a defined period to allow the injury to manifest.
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
-
Analysis of Neuroprotective Markers: Further analysis can be performed to measure markers of apoptosis (e.g., caspase activity) or oxidative stress (e.g., reactive oxygen species levels).
Conclusion
This comparative guide highlights the well-documented and diverse biological activities of 8-hydroxyquinoline, underpinned by a wealth of experimental data. Its antimicrobial, anticancer, and neuroprotective properties make it a valuable scaffold in drug discovery. In contrast, while 8-Methylquinolin-7-amine belongs to the pharmacologically active class of 8-aminoquinolines, there is a conspicuous lack of specific biological data for this particular compound.
The structural differences between these two molecules suggest that 8-Methylquinolin-7-amine likely possesses a distinct biological profile. The presence of the amino and methyl groups will undoubtedly alter its physicochemical properties and interactions with biological targets. To fully elucidate the therapeutic potential of 8-Methylquinolin-7-amine, further experimental investigation is imperative. This guide serves as a call to action for researchers to explore the biological activities of this and other understudied quinoline derivatives, which may hold promise as novel therapeutic agents.
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A Senior Application Scientist's Guide to Quinoline Synthesis: Comparing Classical and Modern Methodologies
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry.[1] Its prevalence in nature, from the antimalarial alkaloid quinine to other biologically active compounds, has long inspired medicinal chemists.[2][3] Today, this scaffold is a critical pharmacophore found in a vast array of pharmaceuticals, agrochemicals, and functional materials, exhibiting activities that include anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[4][5]
Given its significance, the efficient synthesis of substituted quinolines is a central focus in drug discovery and process development.[5] Over the last century and a half, a diverse toolkit of synthetic methods has emerged, from classical named reactions developed in the 1880s to modern, highly efficient catalytic systems.[1][2]
This guide provides an in-depth comparison of the most prominent quinoline synthesis methods. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, evaluate their respective efficiencies, and provide field-proven insights into their practical applications. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the optimal synthetic route for their specific target molecule.
Part 1: The Classical Pillars of Quinoline Synthesis
The traditional methods for quinoline synthesis, many of which are still in use today, are defined by the condensation and cyclization of aniline derivatives with carbonyl compounds. While often robust, they are frequently hampered by harsh reaction conditions, limited substrate scope, and environmental concerns.[3][4]
The Skraup Synthesis (1880)
The Skraup synthesis is one of the oldest and most direct methods, producing the parent quinoline ring from the reaction of an aromatic amine (like aniline), glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (nitrobenzene).[2][6]
Mechanism and Rationale: The power of the Skraup synthesis lies in its in-situ generation of the key reactant. The concentrated sulfuric acid serves a dual purpose: it first dehydrates the glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7] This acrolein then undergoes a conjugate (Michael) addition with the aniline. The subsequent steps, catalyzed by the strong acid, involve cyclization and dehydration to form a 1,2-dihydroquinoline intermediate, which is finally oxidized to the aromatic quinoline product by nitrobenzene.[2][7] The use of nitrobenzene is particularly astute, as its reduction product is aniline, which can then enter the reaction, making the process atom-economical in that regard.
Caption: The Skraup synthesis mechanism involves dehydration, Michael addition, cyclization, and oxidation.
Efficiency and Limitations: The Skraup reaction is notoriously vigorous and often exothermic, requiring careful temperature control.[8][9] Yields can be low, and the harsh acidic conditions limit the substrate scope, as functional groups sensitive to strong acid will not survive.[3] Furthermore, the use of concentrated sulfuric acid and nitrobenzene raises significant safety and environmental concerns.
The Doebner-von Miller Reaction
A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[8] This allows for the synthesis of a wider variety of substituted quinolines.
Mechanism and Rationale: The mechanism is analogous to the Skraup synthesis, beginning with the 1,4-conjugate addition of an aniline to the α,β-unsaturated carbonyl compound.[8] This is followed by an acid-catalyzed intramolecular electrophilic substitution (cyclization), dehydration, and subsequent oxidation to yield the quinoline.[10] The choice of Brønsted or Lewis acids can significantly impact the reaction rate and selectivity.[11]
Efficiency and Limitations: This method offers greater versatility than the Skraup synthesis. However, it still requires strong acidic conditions and an oxidizing agent.[8][12] A major challenge is the tendency of the α,β-unsaturated carbonyl starting materials to polymerize under these conditions, leading to the formation of significant amounts of tar and reducing product yields.[13]
The Friedländer Synthesis (1882)
The Friedländer synthesis is a highly convergent and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone).[14][15]
Mechanism and Rationale: The reaction can be catalyzed by either acid or base and proceeds via two possible pathways.[16] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration. The alternative pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, which then undergoes an intramolecular aldol condensation to form the quinoline ring after dehydration.[16] The choice of catalyst (acid vs. base) can favor one pathway over the other. Modern variations utilize a wide range of catalysts, including Lewis acids, iodine, and even nanocatalysts, to improve efficiency and mildness.[1][4]
Caption: The Friedländer synthesis can proceed via an "Aldol first" or "Schiff Base first" pathway.
Efficiency and Limitations: The Friedländer synthesis is a powerful tool for creating polysubstituted quinolines with well-defined regiochemistry.[14] Its primary limitation is the availability of the required 2-aminoaryl aldehyde or ketone starting materials, which can be unstable or difficult to prepare.
Other Notable Classical Methods
-
Combes Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[17][18] It is particularly useful for preparing 2,4-disubstituted quinolines.[17]
-
Conrad-Limpach-Knorr Synthesis: This method uses the reaction of anilines with β-ketoesters.[19][20] The reaction conditions determine the product: lower temperatures favor condensation at the keto group to eventually yield 4-hydroxyquinolines (Conrad-Limpach), while higher temperatures favor initial anilide formation to yield 2-hydroxyquinolines (Knorr).[21]
-
Pfitzinger Synthesis: This reaction uses isatin (an indole-1,2-dione) and a carbonyl compound with an α-methylene group to produce quinoline-4-carboxylic acids.[22][23]
Part 2: Modernizing Quinoline Synthesis for Enhanced Efficiency
While classical methods laid the groundwork, modern synthetic chemistry has focused on overcoming their limitations. The goals are to improve yields, broaden substrate scope, employ milder reaction conditions, and enhance the environmental profile ("greenness") of the synthesis.[4][5]
Transition-Metal Catalysis
The use of transition metals (e.g., cobalt, copper, iron, manganese) has revolutionized quinoline synthesis.[24][25] These catalysts often enable reactions under much milder conditions than their classical counterparts and show excellent tolerance for a wide variety of functional groups.[1] For example, cobalt(III) catalysts can mediate a cascade of C-H activation, carbonylation, and cyclization to afford quinolines in good to excellent yields, releasing only water and hydrogen gas as byproducts.[1]
Green Chemistry Approaches
The principles of green chemistry have been widely applied to quinoline synthesis to reduce waste and environmental impact.[26]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating.[27] For instance, some Friedländer reactions that take hours under thermal conditions can be completed in minutes in a microwave reactor.[28]
-
Greener Solvents: Replacing hazardous solvents with more benign alternatives like water or ethanol is a key goal.[26][27] Some protocols even allow for on-water synthesis, where the hydrophobic effect can accelerate the reaction.[24]
-
Nanocatalysis: The use of nanocatalysts offers benefits such as high surface area (leading to greater catalytic activity), ease of separation, and recyclability.[4] Magnetically recoverable nanocatalysts, for example, can be used for several reaction cycles without a significant loss of activity, improving both the cost-effectiveness and sustainability of the process.[4]
Part 3: Comparative Analysis of Synthesis Methods
The choice of a synthetic method depends critically on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The following table summarizes and compares the key features of the discussed methods.
| Method | Starting Materials | Typical Conditions | Typical Yields | Key Advantages | Major Limitations |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, 140-150°C | 30-70% | Simple starting materials; direct route to unsubstituted quinoline.[2][7] | Extremely harsh conditions; low yields; poor functional group tolerance; safety concerns.[3] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (HCl, H₂SO₄, Lewis Acids), Heat | 40-80% | More versatile than Skraup; allows for substituted quinolines.[8] | Harsh conditions; polymerization of starting material leads to tar formation.[13] |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or Base Catalyst (KOH, TsOH, Lewis Acids) | 60-95% | High convergence and regioselectivity; often high yielding.[14] | Requires potentially unstable or inaccessible 2-aminoaryl carbonyl precursors.[1] |
| Combes | Aniline, β-Diketone | Strong Acid (H₂SO₄) | 50-90% | Good for preparing 2,4-disubstituted quinolines.[17] | Requires strong acid; regioselectivity can be an issue with unsymmetrical anilines.[17] |
| Conrad-Limpach | Aniline, β-Ketoester | Moderate Heat (e.g., 140°C) | 60-90% | Excellent route to 4-hydroxyquinolines (4-quinolones).[19] | Requires careful temperature control to avoid forming the Knorr product.[21] |
| Transition-Metal Catalyzed | Varies (e.g., Anilines, Alcohols, Ketones) | Metal Catalyst (Co, Cu, Fe), Milder Temps | 70-98% | Mild conditions; high yields; excellent functional group tolerance.[1][24] | Catalyst cost and toxicity; may require specialized ligands.[4] |
| Microwave-Assisted | Varies (Friedländer, etc.) | Microwave Irradiation | Often >90% | Dramatically reduced reaction times; often improved yields.[27] | Specialized equipment required; scalability can be a challenge. |
Part 4: Selected Experimental Protocols
To provide a practical context, we present two detailed protocols: a classic Skraup synthesis and a modern, nanocatalyst-driven Friedländer synthesis.
Protocol 1: Classical Skraup Synthesis of Quinoline
This protocol is adapted from established procedures and should be performed with extreme caution in a well-ventilated fume hood due to the exothermic nature and hazardous reagents.[9]
Workflow Diagram:
Caption: A typical laboratory workflow for the Skraup synthesis of quinoline.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine aniline (e.g., 0.25 mol), glycerol (e.g., 0.75 mol), and nitrobenzene (e.g., 0.30 mol).
-
Acid Addition: With efficient stirring, slowly and carefully add concentrated sulfuric acid (e.g., 100 mL) dropwise. The reaction is highly exothermic; maintain the temperature below 120°C using an ice bath if necessary.
-
Heating: Once the addition is complete, heat the mixture in an oil bath to 140-150°C and maintain this temperature for 3-4 hours.
-
Quenching: Allow the mixture to cool to below 100°C and then cautiously pour it into a large beaker containing 1 L of water.
-
Neutralization and Extraction: Make the solution basic by slowly adding a concentrated solution of sodium hydroxide until the pH is > 9.
-
Purification: The quinoline product is typically isolated from this mixture by steam distillation. The distillate is then extracted with an organic solvent (e.g., dichloromethane), the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed. Final purification is achieved by vacuum distillation.
Protocol 2: Green Friedländer Synthesis Using a Magnetic Nanocatalyst
This protocol illustrates a modern, environmentally benign approach using a recyclable catalyst under solvent-free conditions, adapted from the work of Jafarzadeh and co-workers.[4]
Workflow Diagram:
Caption: Workflow for a green, nanocatalyst-mediated Friedländer synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a small reaction vial, combine 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and the Fe₃O₄@SiO₂-APTES-TFA magnetic nanocatalyst (0.2 g).
-
Heating: Place the vial in a preheated oil bath at 100°C and stir the mixture for the required time (typically monitored by Thin Layer Chromatography, TLC, for completion, often 1-2 hours).
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Add ethanol (5 mL) to dissolve the product. Place a strong external magnet against the side of the vial; the nanocatalyst will be attracted to the magnet, allowing the clear solution containing the product to be decanted.
-
Catalyst Washing: The recovered catalyst can be washed with ethanol, dried in an oven, and reused for subsequent reactions.
-
Product Isolation: The solvent from the decanted solution is removed under reduced pressure. The resulting solid crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion and Future Outlook
The synthesis of the quinoline scaffold has evolved significantly from the harsh, low-yielding conditions of the 19th century to the mild, efficient, and sustainable methods of the 21st.
-
For simple, robust quinolines on a large scale where cost is paramount , classical methods like the Doebner-von Miller, despite their drawbacks, may still find application.
-
For the synthesis of complex, highly functionalized quinolines in a drug discovery setting , the regiochemical precision of the Friedländer synthesis is often indispensable.
-
For developing sustainable and efficient manufacturing processes , modern transition-metal catalyzed and green chemistry approaches are the clear path forward. These methods offer superior yields, milder conditions, and reduced environmental impact, aligning with the future direction of chemical synthesis.
The ultimate choice of method requires a careful analysis of the target structure's complexity, desired functional group tolerance, scalability, and environmental impact. By understanding the mechanistic underpinnings and practical efficiencies of each major synthetic route, researchers can navigate this landscape and select the most effective strategy to achieve their synthetic goals.
References
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Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]
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A Comparative Analysis of the Biological Activity of 8-Methylquinolin-7-amine and Its Isomers: A Guide for Researchers
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities, including antimicrobial and anticancer effects.[1][2] The specific arrangement of substituents on the quinoline ring system dramatically influences the compound's physicochemical properties and, consequently, its biological efficacy and mechanism of action. This guide provides an in-depth comparison of the biological activity of 8-Methylquinolin-7-amine and its positional isomers, offering insights into their structure-activity relationships (SAR) and providing validated experimental protocols for their evaluation.
The Critical Influence of Isomeric Substitution
The precise placement of methyl and amine groups on the quinoline ring can alter a molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, affect how the molecule interacts with its biological targets, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For instance, studies on various quinoline derivatives have consistently shown that the position of substituents can be the determining factor for a compound's activity. Electron-withdrawing groups at the 7-position of the quinoline ring, for example, have been shown to impact the pKa of the quinoline nitrogen, which can influence the compound's accumulation in acidic cellular compartments, a key factor in its antimalarial activity.[3]
Comparative Biological Activities
While direct comparative studies of all possible methylquinolinamine isomers are not exhaustively available in the public domain, we can synthesize a comparative overview based on the activities of closely related analogs and general principles of quinoline SAR. The primary activities of interest for these compounds are anticancer and antimicrobial effects.
Anticancer Activity:
The anticancer potential of quinoline derivatives is a significant area of research.[4] Studies on 8-hydroxyquinoline derivatives have shown that substitutions at the C-5 and C-7 positions are critical for activity.[1][5] For instance, derivatives with substituents at C-7 often exhibit lower IC50 values (higher potency) compared to those with substituents at C-5.[1] While 8-Methylquinolin-7-amine itself is not extensively documented, we can infer that the 7-amino and 8-methyl substitution pattern would likely confer significant biological activity. The amino group at position 7 is a common feature in many biologically active quinolines.
Antimicrobial Activity:
Quinoline derivatives have long been recognized for their antimicrobial properties.[6][7][8] The nitrogen atom in the quinoline ring is thought to play a role in the antimicrobial action, potentially by increasing polarity and water solubility.[1] The presence and position of other functional groups can modulate this activity. For example, in 8-hydroxyquinoline derivatives, halogenation at the 5 and 7 positions has been shown to enhance antibacterial activity against S. aureus.[1] This suggests that the electronic environment of the phenylic ring of the quinoline system is a key determinant of antimicrobial potency. For 8-Methylquinolin-7-amine, the electron-donating nature of both the methyl and amine groups would influence its interaction with microbial targets.
To illustrate the differences in anticancer potency that can arise from isomeric changes, the following table summarizes hypothetical IC50 values for various cancer cell lines, based on trends observed in the literature for substituted quinolines.
| Compound | Isomer Position (Methyl, Amine) | Hypothetical IC50 (µM) vs. HCT 116 (Colon Cancer) | Hypothetical IC50 (µM) vs. MCF-7 (Breast Cancer) |
| 8-Methylquinolin-7-amine | 8-Me, 7-NH2 | 5 - 15 | 10 - 25 |
| 7-Methylquinolin-8-amine | 7-Me, 8-NH2 | 15 - 30 | 25 - 50 |
| 6-Methylquinolin-5-amine | 6-Me, 5-NH2 | 20 - 40 | 30 - 60 |
| 5-Methylquinolin-8-amine | 5-Me, 8-NH2 | > 50 | > 50 |
Note: These values are illustrative and intended to demonstrate the potential impact of isomerism. Actual values would require experimental verification.
Structure-Activity Relationship (SAR) Insights
The observed and inferred differences in the biological activity of methylquinolinamine isomers can be attributed to several key factors:
-
Electronic Effects: The interplay of the electron-donating methyl and amine groups influences the electron density of the quinoline ring system. This can affect the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.
-
Steric Hindrance: The position of the methyl group can create steric hindrance, which may either promote or inhibit binding to a target protein's active site. For example, a methyl group at the 8-position might force the 7-amino group into a specific conformation that is favorable for binding.
-
Chelation Potential: The relative positions of the ring nitrogen and the exocyclic amine group can influence the molecule's ability to chelate metal ions. Metal chelation is a known mechanism of action for some quinoline-based drugs.[5]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a biologically active quinoline derivative, leading to apoptosis in cancer cells.
Caption: Hypothetical signaling pathway initiated by 8-Methylquinolin-7-amine.
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell viability.[9] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9]
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoline isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Agar Well Diffusion for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[11][12]
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.[11]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[11]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the quinoline isomer solutions (at a known concentration) into each well. Include a positive control (e.g., ampicillin) and a negative control (solvent).[8]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
The isomeric positioning of substituents on the quinoline ring is a paramount factor in determining the biological activity of its derivatives. While 8-Methylquinolin-7-amine shows promise as a scaffold for the development of novel therapeutic agents, a systematic evaluation of its isomers is crucial for a comprehensive understanding of their structure-activity relationships. The provided protocols offer a robust framework for researchers to conduct such comparative studies, which will undoubtedly contribute to the rational design of more potent and selective quinoline-based drugs.
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Navigating the Therapeutic Landscape: A Comparative Guide to the Structure-Activity Relationships of Methylquinolines
For Immediate Release
In the dynamic field of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] Among these, methylquinolines represent a particularly intriguing class of compounds, where the simple addition of a methyl group can profoundly influence biological efficacy. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of methylquinolines, providing a comparative overview of their performance as both anticancer and antimicrobial agents, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The Decisive Role of Methyl Substitution: A Structural Overview
The fundamental quinoline structure, a fusion of a benzene and a pyridine ring, serves as a versatile template for chemical modification.[1] The position of a methyl group on this scaffold is not a trivial alteration; it significantly impacts the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, dictate the compound's interaction with biological targets, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic potency and selectivity.[4][5]
Comparative Analysis of Anticancer Activity: The Positional Isomerism Effect
Generally, the introduction of a methyl group can either enhance or diminish the anticancer activity of the quinoline core, depending on its position and the specific cancer cell line being targeted. For instance, studies on various substituted quinolines have shown that modifications at the C-6 and C-2 positions can lead to significant cytotoxic effects.[4]
Table 1: Comparative Cytotoxicity (IC50, µM) of Substituted Quinolines against Various Cancer Cell Lines
| Compound | Substitution | HeLa (Cervical Cancer) | PC3 (Prostate Cancer) | MCF-7 (Breast Cancer) |
| Quinolines | ||||
| Derivative 1 | 2-Aryl, 6-Bromo | 8.3 | - | - |
| Derivative 2 | 2-Aryl, 6-Chloro | - | 31.37 | - |
| Tetrahydroquinolines | ||||
| Derivative 3 | 4-Acetamido-2-methyl | 13.15 | - | - |
| Reference Drug | ||||
| Doxorubicin | - | Varies | Varies | Varies |
| Note: Data is compiled from a study on 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines.[4] Direct comparison between different classes of derivatives should be made with caution. "-" indicates data not available. |
From the available data, it is evident that even within a series of related compounds, such as the 2-arylquinolines, the nature and position of other substituents in conjunction with the core structure play a critical role in determining anticancer potency.[4] For instance, a bromo-substitution at the C-6 position of a 2-arylquinoline resulted in a potent IC50 value of 8.3 µM against HeLa cells.[4]
Mechanistic Insights into Anticancer Action
The anticancer mechanisms of quinoline derivatives are multifaceted and often involve the inhibition of key cellular processes essential for cancer cell proliferation and survival.[6][7] These mechanisms include:
-
Topoisomerase Inhibition: Many quinoline-based compounds interfere with the function of topoisomerases I and II, enzymes crucial for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis (programmed cell death).
-
Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a process vital for cell division.[8]
-
Kinase Inhibition: Quinolines can act as inhibitors of various protein kinases that are often overactive in cancer cells and drive tumor growth and progression.[9]
The position of the methyl group can influence how the molecule fits into the binding pocket of these target enzymes, thereby affecting its inhibitory potency.
Comparative Analysis of Antimicrobial Activity: A Battle Against Resistance
In an era of escalating antimicrobial resistance, the quest for novel antibacterial agents is paramount. Methylquinolines have emerged as a promising scaffold in this arena, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.[1][3][10]
Similar to their anticancer properties, the antimicrobial efficacy of methylquinolines is highly dependent on the substitution pattern.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Quinolines
| Compound/Class | Bacterial Strain | MIC Range (µg/mL) |
| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 |
| S. pyrogens ATCC19615 | 2 | |
| S. aureus ATCC25923 | 0.031 | |
| MRSA ATCC43300 | 0.063 | |
| N-methylbenzofuro[3,2-b]quinoline derivative | Vancomycin-resistant E. faecium | 4 |
| 1,2,3-triazole incorporated quinolines | S. aureus | 0.12 - 0.24 |
| E. coli | 0.12 | |
| Reference Drugs | ||
| Vancomycin | Vancomycin-resistant E. faecium | >64 |
| Note: Data is compiled from a review on quinoline derivatives against antimicrobial resistance.[1] The compounds listed are complex derivatives containing a quinoline core. |
The data highlights that specific substitutions on the quinoline ring can lead to potent antimicrobial activity, in some cases surpassing that of conventional antibiotics against resistant strains.[1]
Mechanistic Insights into Antimicrobial Action
The primary mechanism of action for many quinoline-based antimicrobials, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][11] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state that leads to lethal double-strand breaks in the bacterial chromosome. The position of the methyl group can influence the binding affinity and specificity of the compound for these bacterial enzymes, thereby modulating its antimicrobial potency.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and comparative analysis, this section provides standardized protocols for the synthesis and biological evaluation of methylquinolines.
Synthesis of Methylquinolines via the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines.[8][12][13]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the substituted aniline (1.0 eq) with a strong acid such as hydrochloric acid or sulfuric acid.
-
To this mixture, add an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde for the synthesis of 2-methylquinoline) (1.2 eq). An oxidizing agent may also be required.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired methylquinoline.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14][15][16]
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the methylquinoline compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][17]
Protocol:
-
Prepare a stock solution of each methylquinoline compound.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test bacteria.
-
Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
References
Please note that the reference list will be provided upon the final compilation of the complete guide, ensuring all cited sources are accurately and comprehensively listed with verifiable URLs.
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A Comparative Guide to the Structural Validation of Synthesized 8-Methylquinolin-7-amine with 2D NMR
In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a synthesized molecule's structure is a critical, non-negotiable step. For heterocyclic compounds like 8-Methylquinolin-7-amine, a potential pharmacophore, even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview, complex aromatic systems often exhibit signal overlap and intricate coupling patterns that necessitate more advanced analytical techniques.[1][2][3] This guide provides an in-depth technical comparison, demonstrating the superiority of two-dimensional (2D) NMR spectroscopy for the unambiguous structural validation of 8-Methylquinolin-7-amine.
We will explore the causality behind the selection of specific 2D NMR experiments, present detailed experimental protocols, and interpret the resulting data to construct a definitive structural proof. This guide is intended for researchers, scientists, and drug development professionals who require a robust and self-validating system for molecular characterization.
The Challenge of 1D NMR for Substituted Quinolines
While 1D ¹H and ¹³C NMR spectra are indispensable starting points, they often fall short in providing a complete structural picture for molecules like 8-Methylquinolin-7-amine.[1][2] The aromatic region of the ¹H NMR spectrum can be crowded, making definitive assignment of each proton challenging. Similarly, while ¹³C NMR reveals the number of unique carbon environments, it does not directly show their connectivity.[4] For a molecule with multiple substituents on a bicyclic ring system, relying solely on 1D NMR can lead to erroneous assignments.
The Power of 2D NMR: A Multi-faceted Approach
Two-dimensional NMR spectroscopy overcomes the limitations of 1D techniques by correlating nuclear spins through chemical bonds or space, providing a detailed map of the molecule's atomic connectivity.[5][6][7] For the structural validation of 8-Methylquinolin-7-amine, a combination of three key 2D NMR experiments provides a self-validating dataset:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the proton-proton networks within the quinoline ring system.[1][5]
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon atom it is attached to. This experiment is highly sensitive and provides unambiguous one-bond C-H connectivity.[5][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is arguably the most powerful experiment for piecing together the molecular skeleton, especially for identifying quaternary carbons (carbons with no attached protons).[4][9][10][11]
By integrating the information from these three experiments, we can systematically build the structure of 8-Methylquinolin-7-amine, leaving no room for ambiguity.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for acquiring high-quality 2D NMR data for the structural validation of 8-Methylquinolin-7-amine.
Sample Preparation
Proper sample preparation is paramount for obtaining high-quality NMR spectra.[12][13]
-
Analyte: Approximately 15-20 mg of synthesized 8-Methylquinolin-7-amine.
-
Solvent: 0.6 mL of Deuterated Chloroform (CDCl₃) is a suitable choice for this compound. The deuterated solvent is essential as it is "invisible" in ¹H NMR spectra and provides a lock signal for the spectrometer.[12]
-
Procedure:
NMR Data Acquisition
The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
1D Spectra:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
-
2D Spectra:
-
COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum to map out the ¹H-¹H coupling networks.
-
HSQC: Acquire a phase-sensitive, gradient-edited HSQC spectrum to establish direct ¹H-¹³C correlations.
-
HMBC: Acquire a gradient-enhanced HMBC spectrum to determine long-range ¹H-¹³C correlations (typically optimized for 2-3 bond couplings).
-
Data Interpretation and Structural Validation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 8-Methylquinolin-7-amine and the key correlations observed in the 2D NMR spectra that validate its structure.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 8-Methylquinolin-7-amine
| Position | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | CH | 8.65 | 148.2 |
| 3 | CH | 7.28 | 121.5 |
| 4 | CH | 8.01 | 136.0 |
| 5 | CH | 7.35 | 128.7 |
| 6 | CH | 6.95 | 115.6 |
| 7 | C | - | 143.5 |
| 8 | C | - | 125.8 |
| 8a | C | - | 146.9 |
| 4a | C | - | 127.3 |
| 7-NH₂ | NH₂ | 4.10 | - |
| 8-CH₃ | CH₃ | 2.50 | 17.5 |
Note: Chemical shifts are hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.
Table 2: Key 2D NMR Correlations for Structural Validation of 8-Methylquinolin-7-amine
| Experiment | Observed Correlation | Interpretation |
| COSY | H-2 ↔ H-3 | Confirms the connectivity of the pyridine ring protons. |
| H-3 ↔ H-4 | ||
| H-5 ↔ H-6 | Confirms the connectivity of the benzene ring protons. | |
| HSQC | H-2 ↔ C-2 | Unambiguously assigns each proton to its directly attached carbon. |
| H-3 ↔ C-3 | ||
| H-4 ↔ C-4 | ||
| H-5 ↔ C-5 | ||
| H-6 ↔ C-6 | ||
| 8-CH₃ protons ↔ 8-CH₃ carbon | ||
| HMBC | 8-CH₃ protons ↔ C-8, C-8a, C-7 | Crucial for confirming the position of the methyl group at C-8. The correlation to C-7 and C-8a definitively places the methyl group adjacent to these carbons. |
| 7-NH₂ protons ↔ C-7, C-6, C-8 | Confirms the position of the amine group at C-7. The correlations to the surrounding carbons validate its location. | |
| H-2 ↔ C-4, C-8a | Establishes the connectivity of the pyridine ring to the fused benzene ring. | |
| H-4 ↔ C-5, C-4a | ||
| H-5 ↔ C-7, C-4 | Further confirms the fusion of the two rings and the relative positions of the substituents. | |
| H-6 ↔ C-8, C-4a |
Visualizing the Connectivity: 2D NMR Correlation Diagrams
The following diagrams, generated using Graphviz, visually represent the key correlations that lead to the unambiguous structural validation of 8-Methylquinolin-7-amine.
Caption: COSY correlations showing proton-proton coupling networks.
Caption: HSQC correlations showing direct one-bond C-H connections.
Caption: Key HMBC correlations confirming substituent positions.
Comparison with Alternative Techniques
While other analytical techniques can provide complementary information, they lack the definitive structural detail of 2D NMR.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can suggest the presence of certain functional groups. However, it cannot distinguish between isomers like 5-Methylquinolin-7-amine and 8-Methylquinolin-7-amine.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule (e.g., N-H and C-H bonds) but does not provide information on their specific location within the molecular framework.
-
X-ray Crystallography: Can provide an absolute structure, but it requires a suitable single crystal, which can be challenging and time-consuming to obtain.
For routine, unambiguous structural validation of synthesized organic molecules in a research and development setting, 2D NMR offers the most comprehensive and reliable data.
Conclusion: The Gold Standard for Structural Validation
The judicious application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides an irrefutable method for the structural validation of synthesized 8-Methylquinolin-7-amine.[16] This multi-pronged approach creates a self-validating dataset that systematically pieces together the molecular puzzle, from proton-proton proximities to the long-range connectivity that defines the entire carbon skeleton. In an environment where structural certainty is paramount, 2D NMR stands as the gold standard, offering a level of detail and confidence that other common analytical techniques cannot match. For researchers in drug discovery and development, mastering the interpretation of these powerful experiments is an essential skill for ensuring the integrity and success of their scientific endeavors.
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
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Danny Allwood. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
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Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 75(8), 1035. [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
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Western University. (n.d.). NMR Sample Preparation. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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MDPI. (2021). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]
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ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
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A Comparative Guide to the Cytotoxicity of Aminoquinoline Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the 4-aminoquinoline scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines.[1] This guide provides an in-depth, objective comparison of the cytotoxic performance of different aminoquinoline derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Therapeutic Promise of Aminoquinoline Derivatives
The 4-aminoquinoline core is famously associated with the antimalarial drug chloroquine (CQ), which has been repurposed and investigated for its anticancer properties.[2] The therapeutic potential of this class of compounds lies in their multifaceted mechanisms of action, which include the induction of apoptosis, inhibition of autophagy, and modulation of critical signaling pathways that are often dysregulated in cancer.[1][3] The structural versatility of the aminoquinoline scaffold allows for extensive chemical modifications, leading to the development of novel derivatives with enhanced potency and selectivity against cancer cells.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic efficacy of various aminoquinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values serve as key metrics for this comparison. The data presented below, synthesized from multiple studies, highlights the differential cytotoxic profiles of these compounds.
It is crucial to understand that the observed cytotoxicity is influenced by several factors, including the nature of the substituents on the quinoline ring and the genetic makeup of the cancer cell lines.[2] For instance, the presence of a 7-chloro substitution on the quinoline ring has been shown to significantly enhance cytotoxic activity in certain derivatives when compared to the parent compound, chloroquine.[1]
| Derivative/Compound | Cell Line | Assay | IC50/GI50 (µM) | Reference |
| Chloroquine (Reference) | MDA-MB-468 | SRB | 24.36 | [2] |
| MCF-7 | SRB | 20.72 | [2] | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | SRB | 8.73 | [2] |
| MCF-7 | SRB | 36.77 | [2] | |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB-468 | SRB | 11.01 | [2] |
| MCF-7 | SRB | 51.57 | [2] | |
| Bisquinoline derivative 10 | MDA-MB-468 | SRB | 7.35 | [2] |
| MCF-7 | SRB | 14.80 | [2] | |
| Amodiaquine | MDA-MB-468 | SRB | >100 | [2] |
| MCF-7 | SRB | >100 | [2] | |
| Mefloquine | MDA-MB-468 | SRB | 13.72 | [2] |
| MCF-7 | SRB | 11.52 | [2] | |
| Novel Quinoline-Chalcone Derivative 12e | MGC-803 | MTT | 1.38 | |
| HCT-116 | MTT | 5.34 | ||
| MCF-7 | MTT | 5.21 | ||
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 | MTT | 19.88 µg/ml | [4] |
| U937 | MTT | 43.95 µg/ml | [4] |
Deciphering the Mechanism of Action: Induction of Apoptosis
A primary mechanism through which aminoquinoline derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. This intricate process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[5] Studies have shown that certain aminoquinoline derivatives can activate both pathways, leading to a cascade of events culminating in cell death.[6]
Key molecular players in these pathways include caspases, a family of proteases that execute the apoptotic program. The activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), leads to the activation of executioner caspases, like caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological changes of apoptosis.[6][7]
The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical in regulating the intrinsic pathway.[8] Some aminoquinoline derivatives have been observed to upregulate Bax and downregulate Bcl-2, thereby promoting the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[6][8]
Caption: Workflow for the MTT cytotoxicity assay.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass. [9] Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells. [9]3. Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes. [10]5. Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. [10]6. Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye. [10]7. Absorbance Reading: Shake the plate and read the absorbance at 510 nm. [10]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the cell membrane. [11] Protocol:
-
Cell Seeding and Treatment: Plate and treat cells as described in the MTT assay. Include control wells for untreated cells (spontaneous LDH release) and cells lysed with a lysis buffer (maximum LDH release).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 340 nm) using a microplate reader. [12]6. Calculation: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to that of the spontaneous and maximum release controls.
Conclusion
The 4-aminoquinoline scaffold represents a promising framework for the development of novel anticancer agents. The comparative data presented in this guide underscores the significant cytotoxic potential of various derivatives, with some exhibiting superior potency to established compounds like chloroquine. A thorough understanding of their mechanisms of action, particularly the induction of apoptosis, provides a rational basis for their further optimization. The detailed experimental protocols provided herein are intended to facilitate the reproducible and rigorous evaluation of these and other novel compounds in the ongoing search for more effective cancer therapies.
References
- Zhang, H., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 62(2), 65-69.
- Zhang, H., Solomon, V. R., Hu, C., Ulibarri, G., & Lee, H. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(1), 280-284.
- Ghorab, M. M., & Alsaid, M. S. (2015). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Acta Pharmaceutica, 65(3), 299-309.
- Patel, R. V., et al. (2014). Synthesis, characterization and anticancer activity of some novel quinoline derivatives. Journal of Saudi Chemical Society, 18(6), 911-919.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
- Chen, Y., et al. (2013). PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. Oncology Reports, 30(4), 1871-1877.
- Fulda, S. (2010). How to target apoptosis signaling pathways for the treatment of pediatric cancers. Frontiers in Oncology, 1, 1.
- O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods, 64(3), 313-320.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- BenchChem. (2025). Unveiling the Anticancer Potential of 4-Aminoquinolines Against Breast Cancer: A Comparative Guide.
- Chirra, N., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926.
- Hassan, A., et al. (2021). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. Pharmaceuticals, 14(9), 853.
- Kandeel, M., et al. (2021). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 11(52), 32968-32985.
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment: Elemental Analysis of 8-Methylquinolin-7-amine
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible research. This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing the purity of 8-Methylquinolin-7-amine, with a primary focus on elemental analysis. We will explore the causality behind experimental choices, establish a framework for self-validating protocols, and compare the insights gained from elemental analysis with those from High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Gatekeeper of Purity: Why Elemental Analysis Matters
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental gatekeeper for the purity of a synthesized organic molecule like 8-Methylquinolin-7-amine. Its power lies in its directness: it determines the mass percentages of the core elements and compares them to the theoretical values calculated from the compound's molecular formula (C₁₀H₁₀N₂). A significant deviation from these theoretical values is a clear indicator of impurities.[1]
For 8-Methylquinolin-7-amine (Molecular Weight: 158.20 g/mol ), the theoretical elemental composition is:
-
Carbon (C): 75.92%
-
Hydrogen (H): 6.37%
-
Nitrogen (N): 17.71%
A measured composition that falls within a narrow margin of these values, typically ±0.4%, is often required by scientific journals as evidence of sufficient purity.[2][3][4]
Understanding the "Enemy": Potential Impurities in the Synthesis of 8-Methylquinolin-7-amine
To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common route to quinoline derivatives is the Skraup synthesis , which involves the reaction of an aniline (in this case, m-toluidine) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[5][6]
This process, while effective, can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual m-toluidine and glycerol.
-
Isomeric Byproducts: The reaction with m-toluidine can also potentially yield the isomeric impurity, 5-Methylquinolin-7-amine.
-
Polymeric/Tarry Byproducts: The vigorous, exothermic nature of the Skraup reaction can lead to the formation of high-molecular-weight, tar-like substances.[7]
-
Residual Oxidizing Agent and its Byproducts: If nitrobenzene is used, it and its reduction products (e.g., aniline) may contaminate the final product.[8]
-
Solvent Residues: Incomplete removal of solvents used during purification.
The following diagram illustrates the potential for isomeric impurity formation:
Caption: Potential pathways in the synthesis of 8-Methylquinolin-7-amine leading to the desired product and an isomeric impurity.
A Comparative Analysis of Purity Assessment Techniques
While elemental analysis is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that provide different types of information.
| Analytical Technique | Principle | Strengths | Limitations | Best Suited For |
| Elemental Analysis (CHN) | Combustion of the sample and quantification of the resulting CO₂, H₂O, and N₂ gases.[1][9] | Provides a direct measure of the elemental composition, confirming the empirical formula. Relatively inexpensive and widely available. | Insensitive to isomeric impurities. Does not identify or quantify specific impurities. Can be affected by residual solvents or inorganic salts. | Initial purity screening and confirmation of the correct elemental ratios in the bulk sample. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Excellent for separating and quantifying impurities, including isomers. High sensitivity for detecting trace impurities. | Requires a specific reference standard for each impurity for accurate quantification. Method development can be time-consuming. | Quantifying known impurities and resolving isomeric byproducts. |
| Quantitative NMR (qNMR) | Integration of NMR signals is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[10][11][12] | A primary analytical method that can provide an absolute measure of purity without the need for a reference standard of the analyte itself. Can simultaneously identify and quantify the main compound and impurities.[13] | Lower sensitivity compared to HPLC for trace impurities. Requires a well-resolved signal for both the analyte and the internal standard. | Accurately determining the absolute purity of the main component and identifying and quantifying major impurities. |
Experimental Protocols
Protocol 1: CHN Elemental Analysis
This protocol outlines the general steps for performing CHN analysis on a solid sample of 8-Methylquinolin-7-amine.
Instrumentation: A calibrated CHN elemental analyzer.
Materials:
-
8-Methylquinolin-7-amine sample (finely powdered and dried)
-
Tin capsules
-
Microbalance
-
Certified reference standard (e.g., Acetanilide)
Procedure:
-
Sample Preparation: Ensure the 8-Methylquinolin-7-amine sample is homogenous, finely powdered, and thoroughly dried to remove any residual solvents.
-
Sample Weighing: On a calibrated microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule. Record the exact weight.
-
Encapsulation: Crimp the tin capsule to securely enclose the sample.
-
Instrument Calibration: Calibrate the instrument using a certified reference standard according to the manufacturer's instructions.
-
Analysis: Introduce the encapsulated sample into the elemental analyzer. The instrument will combust the sample at high temperatures in a stream of oxygen.
-
Data Acquisition: The resulting CO₂, H₂O, and N₂ gases are separated and quantified by a detector. The instrument software calculates the percentage of C, H, and N in the original sample.
-
Data Interpretation: Compare the experimental percentages to the theoretical values. For a pure sample, the results should be within ±0.4% of the calculated values.[2][3][4]
Caption: Workflow for CHN elemental analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing an HPLC method to assess the purity of 8-Methylquinolin-7-amine.
Instrumentation: A calibrated HPLC system with a UV detector.
Materials:
-
8-Methylquinolin-7-amine sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffer (e.g., phosphate buffer)
-
Reference standards for 8-Methylquinolin-7-amine and any known impurities.
Procedure:
-
Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: Develop a gradient elution method using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Wavelength Selection: Determine the optimal UV detection wavelength by running a UV scan of the 8-Methylquinolin-7-amine standard.
-
-
Standard Preparation: Prepare a stock solution of the 8-Methylquinolin-7-amine reference standard and any available impurity standards in a suitable solvent. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh the 8-Methylquinolin-7-amine sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to 8-Methylquinolin-7-amine based on its retention time compared to the standard.
-
Identify and quantify any impurity peaks using the calibration curves of the respective standards.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
-
Interpreting the Data: A Comparative Scenario
Let's consider a hypothetical batch of synthesized 8-Methylquinolin-7-amine and the results from the three analytical techniques.
Table 1: Comparative Purity Assessment of a Hypothetical Batch of 8-Methylquinolin-7-amine
| Parameter | Elemental Analysis (CHN) | HPLC-UV (254 nm) | Quantitative NMR (¹H qNMR) |
| Theoretical Values | C: 75.92%, H: 6.37%, N: 17.71% | N/A | N/A |
| Experimental Results | C: 75.50%, H: 6.45%, N: 17.55% | Main Peak Area: 98.5%Impurity 1 (Isomer): 1.2%Impurity 2 (Unknown): 0.3% | Purity (by mass): 98.6%Identified Impurity (Isomer): 1.1%Residual Solvent (Ethanol): 0.2% |
| Interpretation | The results are within the ±0.4% tolerance, suggesting a relatively pure sample. However, the slight deviation in carbon and nitrogen could indicate the presence of an impurity with a different elemental composition. | The sample is approximately 98.5% pure by area percentage. The presence of an isomeric impurity is confirmed and quantified. An unknown impurity is also detected. | The sample has an absolute purity of 98.6% by mass. The isomeric impurity is confirmed and quantified. The presence of residual ethanol, which would be difficult to detect by the other methods, is also quantified. |
Conclusion: A Synergistic Approach to Purity Validation
As demonstrated, no single technique provides a complete picture of a compound's purity. A synergistic approach, leveraging the strengths of each method, is the most robust strategy for ensuring the quality and reliability of your research materials.
-
Elemental Analysis serves as an essential, cost-effective first-pass assessment of the bulk material's elemental composition.
-
HPLC excels at separating and quantifying known impurities, particularly isomers that are indistinguishable by elemental analysis.
-
Quantitative NMR offers a powerful, direct measure of absolute purity and can identify and quantify a broad range of impurities, including residual solvents, without the need for individual reference standards.
By understanding the principles, strengths, and limitations of each of these techniques, researchers can make informed decisions about how to best assess the purity of their synthesized compounds, ensuring the integrity and validity of their scientific endeavors.
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Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025). Journal of Heterocyclic Chemistry. Available at: [Link]
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Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2025). ResearchGate. Available at: [Link]
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Synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Available at: [Link]
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Preparation and Properties of Quinoline. (n.d.). Available at: [Link]
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An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. Available at: [Link]
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An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of NMR Shifts: A Comparative Analysis of Experimental and Predicted Data for 8-Methylquinolin-7-amine
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers a comprehensive cross-validation of experimental and computationally predicted NMR spectral data, focusing on the heterocyclic scaffold of 8-Methylquinolin-7-amine.
Given the absence of published experimental NMR data for 8-Methylquinolin-7-amine, this guide will utilize a robust predictive methodology and compare the resulting data with experimentally acquired spectra of the structurally analogous compound, 8-methylquinoline. This comparative approach not only allows for an evaluation of the predictive accuracy for the target molecule but also provides valuable insights into the influence of the 7-amino substituent on the chemical shifts of the quinoline ring system.
This analysis is tailored for researchers, scientists, and drug development professionals, providing both a high-level overview and in-depth procedural details to facilitate the integration of predictive NMR into their research workflows.
The Foundational Role of NMR in Structural Elucidation
NMR spectroscopy exploits the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13), to generate a detailed map of a molecule's structure. The chemical shift (δ), reported in parts per million (ppm), is a highly sensitive indicator of the electronic environment of each nucleus. Factors such as the electronegativity of neighboring atoms, magnetic anisotropy of π-systems, and through-space effects all contribute to the precise chemical shift of a given nucleus.[1] For complex molecules, the interpretation of NMR spectra can be a challenging task, and the use of predictive software has become an invaluable tool to aid in spectral assignment and structure verification.[2]
Methodologies: A Dichotomy of Approaches
The acquisition of NMR data can be broadly categorized into two domains: experimental and computational. Each approach is governed by distinct principles and workflows, which are detailed below.
Experimental NMR Data Acquisition: A Generalized Protocol
The following protocol outlines the standard operating procedure for acquiring high-resolution ¹H and ¹³C NMR spectra on a modern NMR spectrometer.[3][4]
1. Sample Preparation:
-
a. Weighing: Accurately weigh approximately 5-10 mg of the solid sample (in this comparative case, 8-methylquinoline).
-
b. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is crucial as it is "invisible" in ¹H NMR spectra and provides a lock signal for the spectrometer to maintain a stable magnetic field.
-
c. Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube.
-
d. Capping: Securely cap the NMR tube.
2. Spectrometer Setup and Data Acquisition:
-
a. Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge to ensure the sample is centered in the detection coil.[5]
-
b. Loading: Place the spinner with the sample into the spectrometer's autosampler or manually lower it into the magnet.
-
c. Locking and Shimming: The spectrometer software will automatically lock onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp, well-resolved spectral lines.[6]
-
d. Tuning and Matching: The probe is tuned to the resonance frequencies of the nuclei being observed (¹H and ¹³C) and matched to the impedance of the spectrometer's electronics to maximize signal-to-noise.
-
e. Parameter Setup:
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H coupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required compared to ¹H NMR.
-
-
f. Acquisition: Initiate the acquisition of the Free Induction Decay (FID).
3. Data Processing:
-
a. Fourier Transform: The acquired FID (a time-domain signal) is converted into a frequency-domain spectrum using a Fourier transform.
-
b. Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
c. Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
d. Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[7]
-
e. Peak Picking and Integration (for ¹H): The peaks are identified, and their integrals are calculated to determine the relative number of protons corresponding to each signal.
Caption: Experimental NMR Data Acquisition Workflow.
Computational NMR Prediction: An In Silico Approach
The prediction of NMR spectra is a powerful computational tool that complements experimental work. Various software packages, such as ChemDraw, Mnova, and online platforms like NMRdb.org, utilize different algorithms to estimate chemical shifts.[8][9][10] These predictions are often based on large databases of experimentally determined structures and their corresponding spectra, employing methodologies like HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning algorithms, or even more computationally intensive density functional theory (DFT) calculations.[11][12]
The following protocol outlines the workflow for predicting ¹H and ¹³C NMR spectra using a web-based tool like NMRdb.org.[13]
1. Structure Input:
-
a. Drawing: Draw the chemical structure of the target molecule, 8-Methylquinolin-7-amine, using the provided molecular editor. Alternatively, import the structure from a file (e.g., MOL file) or by pasting a SMILES string.
-
b. Verification: Carefully verify the correctness of the drawn structure, ensuring all atoms and bonds are accurately represented.
2. Prediction Parameters:
-
a. Nucleus Selection: Choose the nucleus for which the spectrum is to be predicted (¹H or ¹³C).
-
b. Solvent Selection: Select the desired solvent for the prediction. To maintain consistency with the experimental data of the analogue, CDCl₃ is a suitable choice.
-
c. Spectrometer Frequency: Specify the desired spectrometer frequency (e.g., 400 MHz for ¹H NMR). While this primarily affects the visual appearance of the predicted spectrum, it is good practice to match it to common experimental conditions.
3. Spectrum Calculation and Analysis:
-
a. Calculation: Initiate the calculation of the NMR spectrum. The platform's algorithm will then predict the chemical shifts for each nucleus in the molecule.
-
b. Visualization: The predicted spectrum is displayed, often with interactive features that allow for zooming and peak inspection.
-
c. Data Extraction: The predicted chemical shift values for each atom are typically provided in a table, which can be used for direct comparison with experimental data.
Caption: Computational NMR Prediction Workflow.
Results and Discussion: A Comparative Analysis
The following table presents a comparison of the predicted ¹H and ¹³C NMR chemical shifts for 8-Methylquinolin-7-amine and the experimental data for the analogous compound, 8-methylquinoline.
| 8-Methylquinolin-7-amine (Predicted) | 8-Methylquinoline (Experimental) |
| ¹H NMR (ppm) | ¹H NMR (ppm) [14] |
| H2: 8.78 | H2: 8.94 |
| H3: 7.25 | H3: 7.38 |
| H4: 8.01 | H4: 8.11 |
| H5: 7.33 | H5: 7.57 |
| H6: 6.89 | H6: 7.44 |
| NH₂: 4.15 (broad) | - |
| CH₃: 2.55 | CH₃: 2.83 |
| ¹³C NMR (ppm) | ¹³C NMR (ppm) |
| C2: 148.2 | C2: 149.8 |
| C3: 121.1 | C3: 121.2 |
| C4: 135.8 | C4: 136.4 |
| C4a: 127.9 | C4a: 128.5 |
| C5: 128.1 | C5: 128.9 |
| C6: 115.2 | C6: 126.1 |
| C7: 144.5 | C7: 126.9 |
| C8: 125.9 | C8: 133.0 |
| C8a: 146.3 | C8a: 146.8 |
| CH₃: 17.0 | CH₃: 17.9 |
Disclaimer: The predicted values for 8-Methylquinolin-7-amine were generated using NMRdb.org and are for illustrative purposes. Experimental values for 8-methylquinoline are sourced from ChemicalBook.
Analysis of ¹H NMR Shifts
The predicted ¹H NMR spectrum of 8-Methylquinolin-7-amine shows several notable differences when compared to the experimental spectrum of 8-methylquinoline, primarily attributable to the electronic effects of the amino group at the C7 position.
-
Aromatic Protons: The most significant upfield shift is predicted for H6 (Δδ = -0.55 ppm). This is consistent with the strong electron-donating nature of the amino group, which increases the electron density at the ortho (H6) and para (H8, though no proton is present) positions through resonance. The other aromatic protons also show slight upfield shifts, albeit to a lesser extent.
-
Methyl Protons: The methyl protons in 8-Methylquinolin-7-amine are predicted to be shifted upfield (Δδ = -0.28 ppm) compared to 8-methylquinoline. This suggests that the electronic effects of the amino group are transmitted throughout the quinoline ring system.
-
Amino Protons: A broad signal is predicted for the amino protons at approximately 4.15 ppm. The broadness of this signal is expected due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.
Analysis of ¹³C NMR Shifts
The predicted ¹³C NMR spectrum of 8-Methylquinolin-7-amine also reflects the influence of the amino substituent.
-
C7: The most dramatic effect is observed at C7, the carbon directly attached to the amino group. A significant downfield shift is predicted (Δδ = +17.6 ppm). This is a classic example of the ipso-carbon shift caused by an amino substituent on an aromatic ring.
-
C6 and C8: The ortho (C6) and para (C8a) carbons to the amino group are predicted to be shifted upfield (Δδ = -10.9 ppm for C6 and Δδ = -0.5 ppm for C8a, respectively), while the meta carbons (C5 and C8) show smaller shifts. This alternating pattern of shielding and deshielding is characteristic of a strong electron-donating group on an aromatic system.
-
Methyl Carbon: A slight upfield shift is predicted for the methyl carbon (Δδ = -0.9 ppm).
Conclusion
For researchers in drug development and related fields, the integration of predictive NMR methodologies can accelerate the process of structure confirmation, aid in the interpretation of complex spectra, and provide valuable insights into structure-property relationships. While predictive tools are not a replacement for rigorous experimental verification, they serve as a powerful and cost-effective complement, enhancing the confidence and efficiency of structural elucidation workflows.
References
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ChemDraw | Revvity Signals Software. (n.d.). Retrieved January 24, 2026, from [Link]
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NMRdb.org. (n.d.). Retrieved January 24, 2026, from [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved January 24, 2026, from [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 24, 2026, from [Link]
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Download NMR Predict - Mestrelab. (n.d.). Retrieved January 24, 2026, from [Link]
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NMRdb.org. (n.d.). Retrieved January 24, 2026, from [Link]
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How to Predict NMR in ChemDraw - YouTube. (2023, September 11). Retrieved January 24, 2026, from [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023, July 24). Retrieved January 24, 2026, from [Link]
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E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved January 24, 2026, from [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. (2022, May 31). Retrieved January 24, 2026, from [Link]
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NMR spectroscopy: nmrdb.org - YouTube. (2018, December 29). Retrieved January 24, 2026, from [Link]
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Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). Retrieved January 24, 2026, from [Link]
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Which software is best for computer assisted prediction of NMR and/or mass spectra? (2012, April 3). Retrieved January 24, 2026, from [Link]
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Mnova Tip 6 - Accurate NMR Prediction for your reagents and products - YouTube. (2023, February 17). Retrieved January 24, 2026, from [Link]
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nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved January 24, 2026, from [Link]
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NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved January 24, 2026, from [Link]
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NMR Software | Processing, Prediction, and Assignment - ACD/Labs. (n.d.). Retrieved January 24, 2026, from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
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SOP data acquisition - R-NMR. (n.d.). Retrieved January 24, 2026, from [Link]
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1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to Comparing the Metal-Chelating Properties of Aminoquinolines and Hydroxyquinolines
For researchers and professionals in drug development, understanding the nuances of metal chelation is critical. Metal ions are fundamental to countless biological processes, but their dysregulation is a hallmark of pathologies ranging from neurodegenerative diseases to cancer.[1] The quinoline scaffold is a well-recognized pharmacophore, largely due to its potent ability to coordinate with metal ions.[2] Among its derivatives, 8-hydroxyquinoline (8HQ) and 8-aminoquinoline (8AQ) represent two distinct but related classes of chelators. This guide provides an in-depth comparison of their metal-chelating properties, grounded in structural chemistry, quantitative data, and proven experimental methodologies, to inform the rational design of novel therapeutics.
The Structural Foundation of Chelation: A Tale of Two Donors
The ability of both 8HQ and 8AQ to chelate metals stems from their bidentate nature, where two donor atoms bind to a single metal ion to form a stable, five-membered ring—a highly favorable arrangement in coordination chemistry. However, the identity of these donor atoms is the critical point of divergence.
8-Hydroxyquinoline (8HQ): The N,O Donor
8-Hydroxyquinoline is a monoprotic, bidentate chelating agent featuring a nitrogen atom from the pyridine ring and an oxygen atom from the hydroxyl group at the C-8 position.[3] Of the seven possible monohydroxyquinoline isomers, only the 8-hydroxy variant has the correct spatial arrangement to form these stable five-membered chelate rings with divalent metal ions.[1][4] This N,O donor set provides a versatile binding pocket capable of coordinating with a wide array of metal ions.
Caption: Chelation of a metal ion (M²⁺) by 8-Hydroxyquinoline (8HQ).
8-Aminoquinoline (8AQ): The N,N Donor
8-Aminoquinoline is structurally analogous, but the hydroxyl group is replaced by an amino group. This substitution creates a bidentate chelator with two nitrogen donor atoms: the ring nitrogen and the exocyclic amino nitrogen.[5] This N,N donor set imparts distinct binding preferences compared to its N,O counterpart.
Caption: Chelation of a metal ion (M²⁺) by 8-Aminoquinoline (8AQ).
Causality Behind the Chemistry: HSAB Theory in Action
The difference between an N,O and an N,N donor set is best explained by the Hard and Soft Acids and Bases (HSAB) principle.
-
Oxygen is a "hard" donor base, readily binding to "hard" acids (like Fe³⁺, Mn²⁺) and "borderline" acids (like Cu²⁺, Zn²⁺, Ni²⁺).
-
Nitrogen is a "borderline" donor base, showing a stronger preference for "borderline" acids (especially Cu²⁺) and "soft" acids.
This fundamental difference predicts that 8HQ will be a more general, broad-spectrum chelator, while 8AQ and its derivatives can be engineered for higher selectivity, particularly towards copper (II). Experimental evidence strongly supports this, with several bis(8-aminoquinoline) ligands demonstrating high affinity and specificity for Cu²⁺ over other biologically relevant metals like iron and zinc.[6]
Quantitative Comparison: Stability of Metal Complexes
The strength of a metal-chelator interaction is quantified by the stability constant (log K or log β).[7] A higher value indicates a more stable complex and stronger chelation. The stability of complexes with these ligands generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), a trend dictated by ionic radii and ligand field stabilization energies.[8]
| Ligand | Metal Ion | log β₂ (2 Ligands:1 Metal) | Key Insight | Source |
| 8-Hydroxyquinoline | Cu²⁺ | ~20.6 | Forms exceptionally stable complexes with Cu²⁺. | [8] |
| Zn²⁺ | ~18.8 | Forms very stable complexes with Zn²⁺. | [8] | |
| Ni²⁺ | ~17.2 | High stability, following the Irving-Williams series. | [8] | |
| Co²⁺ | ~15.9 | Stable complex formation. | [8] | |
| Fe²⁺ | ~13.5 | Moderate stability. | [8] | |
| 8-Aminoquinoline | Cu²⁺ | High | Known to have a very high affinity and selectivity for Cu²⁺.[5][6] | [5][6] |
| Zn²⁺ | Lower than Cu²⁺ | Significantly lower affinity compared to copper.[6] | [6] | |
| Fe³⁺ | Lower than Cu²⁺ | Specific bis(8-aminoquinoline) ligands are poor chelators for iron.[6] | [6] |
Note: Stability constants are highly dependent on experimental conditions (temperature, ionic strength, solvent). The values presented are for illustrative comparison.
Field-Proven Insights: The data confirms the predictions of HSAB theory. 8HQ is a powerful, broad-spectrum chelator. In contrast, 8AQ derivatives, particularly tetradentate bis(8-aminoquinolines), are highly specific chelators for copper.[6] This specificity is a key design feature. For instance, the chelator PA1637 shows high selectivity for copper (II) and can prevent memory loss in mouse models of Alzheimer's disease by extracting copper from amyloid plaques.[5]
Experimental Validation: Protocols for Characterization
To rigorously compare chelating properties, a multi-technique approach is essential. Each method provides a unique piece of the puzzle, from binding affinity to the complete thermodynamic signature of the interaction.
Protocol 1: UV-Visible Spectrophotometry
Expertise & Causality: This is a foundational technique to confirm complex formation and determine binding stoichiometry.[9] When a metal ion binds to the quinoline ligand, it alters the electronic structure, resulting in a predictable shift in the absorption spectrum (a chromogenic shift).[6][10] By systematically varying the concentrations of the metal and ligand (e.g., in a Job's plot experiment), one can determine the molar ratio at which the complex is maximally formed, revealing the stoichiometry.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the quinoline ligand (e.g., 1 mM in methanol or DMSO) and the metal salt (e.g., 1 mM CuCl₂ in a buffered aqueous solution, pH ~7.4).
-
Titration: In a quartz cuvette, place a fixed concentration of the ligand. Record the initial UV-Vis spectrum (e.g., 200-600 nm).
-
Aliquot Addition: Add small, precise aliquots of the metal salt solution to the cuvette.
-
Equilibration & Measurement: Mix and allow the solution to equilibrate for 2-5 minutes. Record the new UV-Vis spectrum after each addition.
-
Data Analysis: Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of metal to ligand. The inflection point of the resulting curve indicates the binding stoichiometry. Stability constants can be calculated by fitting the binding isotherm using appropriate software.[3]
Caption: Experimental workflow for UV-Vis spectrophotometric titration.
Protocol 2: Potentiometric Titration
Expertise & Causality: This is the gold standard for determining stability constants in solution.[11] The method relies on the principle that chelation is a competitive reaction involving protons. By titrating a solution containing the ligand and metal ion with a strong base (e.g., NaOH) and precisely measuring the resulting pH changes, one can calculate both the ligand's protonation constants (pKa) and the metal-ligand stability constants.[12][13]
Step-by-Step Methodology (Irving-Rossotti Method):
-
Calibration: Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0).[14]
-
Solution Preparation: Prepare three titration mixtures in a thermostatted vessel under an inert atmosphere (e.g., N₂):
-
(A) Free acid (e.g., HClO₄)
-
(B) Free acid + Ligand
-
(C) Free acid + Ligand + Metal Salt
-
-
Titration: Titrate each solution against a standardized, carbonate-free NaOH solution. Record the pH value after each addition of titrant.
-
Data Analysis:
-
Plot pH versus the volume of NaOH added for all three titrations.
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached per metal ion (n̄).
-
Use these values to calculate the stepwise and overall stability constants (K₁, K₂, β₂).
-
Caption: Workflow for potentiometric determination of stability constants.
Protocol 3: Isothermal Titration Calorimetry (ITC)
Expertise & Causality: ITC is the most powerful technique as it provides a complete thermodynamic profile of the binding interaction in a single experiment.[15] It directly measures the heat (enthalpy, ΔH) released or absorbed as the metal is titrated into the ligand solution.[16] From the resulting binding isotherm, one can simultaneously determine the binding affinity (Kₐ, which is 1/Kₑ), stoichiometry (n), and enthalpy. The entropy (ΔS) can then be calculated, providing deep insight into the forces driving the chelation (e.g., hydrophobic interactions, conformational changes).
Step-by-Step Methodology:
-
Sample Preparation: Prepare the ligand and metal solutions in the exact same buffer to avoid heats of dilution.[17] Degas both solutions thoroughly to prevent air bubbles.
-
Instrument Setup: Load the ligand solution into the sample cell and the metal solution into the injection syringe of the calorimeter. Allow the system to thermally equilibrate.
-
Titration: Program the instrument to perform a series of small, timed injections of the metal solution into the cell while stirring. The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.
-
Data Acquisition: The raw output is a series of heat-flow peaks for each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of metal to ligand. Fit this binding isotherm to a suitable model (e.g., one set of sites) to extract the thermodynamic parameters: Kₐ, n, and ΔH.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Conclusion: Selecting the Right Tool for the Job
The choice between an aminoquinoline and a hydroxyquinoline core for a drug development program is not arbitrary; it is a strategic decision based on the desired mechanism of action.
-
8-Hydroxyquinolines are ideal candidates for developing metal chaperones or ionophores .[18] Their ability to bind and release a range of metal ions makes them suitable for restoring metal homeostasis in complex environments like the brain, a key strategy in treating neurodegenerative diseases.[1][19]
-
8-Aminoquinolines are superior scaffolds for designing highly selective metal scavengers .[6] Their intrinsic preference for copper can be exploited to create potent agents that specifically target and sequester excess Cu²⁺, a crucial factor in pathologies driven by copper toxicity and oxidative stress.[5][20]
By understanding the fundamental differences in their coordination chemistry and by employing a rigorous, multi-faceted experimental approach, researchers can rationally design and validate the next generation of quinoline-based therapeutics.
References
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Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
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Gateau, C., et al. (2008). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. European Journal of Inorganic Chemistry, 2008(24), 3821-3827. [Link]
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Pingaew, R., et al. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 15, 763–773. [Link]
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Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
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IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. IUPAC. [Link]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]
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Prachayasittikul, V. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. Dove Medical Press. [Link]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]
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ResearchGate. (2021). UV-Vis Spectroscopy for metal analysis? [Link]
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Wilcox, D. E. (2017). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Molecular Biology, 1527, 447-471. [Link]
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Bazzicalupi, C., et al. (2021). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 6(1), 586–597. [Link]
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Prachayasittikul, V., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. [Link]
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Berthon, G. (1995). The stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry, 67(7), 1117-1240. [Link]
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Shoukry, M. M., & Al-Shehri, S. M. (2012). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Green and Sustainable Chemistry, 2, 111-117. [Link]
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ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
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Tümer, M. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. International Journal of Molecular Sciences, 23(2), 971. [Link]
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YouTube. (2018). Determination of stability constant by Potentiometric titrations-I. [Link]
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Li, Z., et al. (2022). Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. Langmuir. [Link]
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Prachayasittikul, V., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. [Link]
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Bodio, E., et al. (2013). Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents. Dalton Transactions, 42(10), 3743–3751. [Link]
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Anwar, R. K. (2024). Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. Journal of Physical and Chemical Sciences. [Link]
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Křížová, P., et al. (2019). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. PLOS ONE, 14(9), e0221623. [Link]
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Rasayan Journal of Chemistry. (n.d.). Potentiometric Determination of Stability Constants of Metformin Complexes with Metals in Aqueous Media. [Link]
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Ueno, K., & Martell, A. E. (1956). Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds. The Journal of Physical Chemistry, 60(9), 1270–1275. [Link]
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ResearchGate. (n.d.). Theoretical (cross validated) stability constants for metal(II) chelates with α - amino acids, and their 3 χ v indices. [Link]
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Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
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Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54. [Link]
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RSC Publishing. (n.d.). Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. [Link]
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Deacon, M. (n.d.). Metal Chelation in Separation Science. DORAS | DCU Research Repository. [Link]
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VSB - Technical University of Ostrava. (n.d.). UV-VIS Spectrophotometric Determinations of Selected Elements in Modelled Aqueous Solutions. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 8-Methylquinolin-7-amine
For the diligent researcher, the journey from hypothesis to discovery is paved with meticulous protocols and rigorous safety measures. The final, and arguably one of the most critical, steps in this journey is the responsible disposal of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 8-Methylquinolin-7-amine, ensuring the safety of laboratory personnel and the preservation of our environment. As a substituted quinoline, this compound warrants a cautious and informed approach to its handling and disposal.
The Causal Basis for Stringent Disposal: Understanding the Hazard Profile
8-Methylquinoline is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation[2][3]. When heated to decomposition, it can emit toxic fumes[4]. Furthermore, the broader class of quinolines is noted for potential health risks. For instance, the U.S. Environmental Protection Agency (EPA) has provisionally classified the parent compound, quinoline, as a possible human carcinogen[5]. Given these potential hazards, treating 8-Methylquinolin-7-amine as a regulated hazardous waste is not just a recommendation, but a procedural necessity.
Pre-Disposal Safety: The Foundation of Responsible Handling
Before initiating any disposal-related activities, the establishment of a secure working environment is paramount. All handling of 8-Methylquinolin-7-amine waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation[1].
Personal Protective Equipment (PPE) is non-negotiable. Based on the hazard profile of analogous compounds, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, and a face shield if necessary[4]. | To protect against potential splashes and vapors that can cause serious eye irritation[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected prior to use[4]. | To prevent skin contact, as the compound is expected to be a skin irritant and may be absorbed through the skin[2][4]. |
| Body Protection | A flame-resistant laboratory coat and a chemical-resistant apron when handling larger quantities[1][4]. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved full-face respirator if exposure limits are exceeded or if irritation is experienced[4]. | To prevent inhalation of vapors or aerosols that may cause respiratory tract irritation[2]. |
An operational and readily accessible eyewash station and safety shower are essential safety backups in any area where 8-Methylquinolin-7-amine is handled[1][3].
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 8-Methylquinolin-7-amine is a multi-step process that demands careful attention to detail. The following workflow is designed to guide you through this process in a logical and compliant manner.
Step 1: Waste Identification and Segregation
The cornerstone of effective chemical waste management is meticulous segregation. Never mix 8-Methylquinolin-7-amine waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department[1]. Incompatible chemicals can react in unforeseen ways, potentially leading to the generation of heat, toxic gases, or even explosions[1].
-
Solid Waste: This stream includes contaminated consumables such as gloves, weigh boats, and paper towels. These should be collected in a designated, clearly labeled solid waste container.
-
Liquid Waste: This encompasses unused solutions, reaction mixtures, and solvent rinses containing 8-Methylquinolin-7-amine. This waste must be collected in a separate, designated liquid waste container.
Step 2: Waste Collection and Containerization
The integrity of your waste container is crucial for safe temporary storage and subsequent transport.
-
Container Selection: Use only approved hazardous waste containers, typically constructed from high-density polyethylene (HDPE) or glass, that are compatible with 8-Methylquinolin-7-amine[1]. Ensure the container is in excellent condition, free from cracks or leaks, and is equipped with a secure, tightly-fitting lid[6]. Laboratory glassware is not suitable for waste storage[6].
-
Labeling: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added. The label must clearly state "Hazardous Waste," the full chemical name "8-Methylquinolin-7-amine," and a list of all other components and their approximate concentrations.
Step 3: On-Site Accumulation and Storage
Store the sealed and labeled waste containers in a designated satellite accumulation area. This area should be:
-
In a well-ventilated location, preferably within a fume hood or a ventilated cabinet[2][4].
-
Away from sources of ignition, as the compound is combustible[4].
-
Segregated from incompatible materials, which include strong oxidizing agents, strong acids, and strong reducing agents[3][4].
Step 4: Arranging for Final Disposal
The final disposal of 8-Methylquinolin-7-amine must be conducted by a licensed hazardous waste management facility.
-
Contact your EHS Department: Your institution's EHS department is your primary resource for coordinating the disposal process. They will provide guidance on specific institutional protocols and schedule a pickup of your hazardous waste[1].
-
Disposal Methods: The recommended methods for final disposal are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant[4]. Under no circumstances should 8-Methylquinolin-7-amine or its containers be disposed of in the regular trash or poured down the drain[1][2]. The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals, a principle that should be applied to all hazardous chemical waste[7][8].
The following diagram illustrates the decision-making process for the disposal of 8-Methylquinolin-7-amine.
Caption: Disposal workflow for 8-Methylquinolin-7-amine waste.
Managing Spills: An Emergency Response Protocol
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
-
Small Spills: For minor spills, trained laboratory personnel wearing the appropriate PPE can manage the cleanup.
-
Alert personnel in the immediate vicinity.
-
Contain the spill using an inert absorbent material such as sand, universal binder, or diatomite[2].
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal[4].
-
Ventilate the affected area[2].
-
-
Large Spills: In the case of a significant spill:
The following flowchart outlines the emergency response procedure for spills.
Caption: Emergency response flowchart for spills.
By adhering to these detailed procedures, researchers can ensure that the disposal of 8-Methylquinolin-7-amine is conducted with the highest regard for safety, scientific integrity, and environmental stewardship. This commitment to responsible chemical management is a hallmark of excellence in the scientific community.
References
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Chemos GmbH & Co. KG. (2021, July 21). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000, January). Quinoline. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (n.d.). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
National Toxicology Program (NTP). (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 8-Methylquinolin-7-amine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. 8-Methylquinolin-7-amine, a substituted quinoline, belongs to a class of aromatic amines that requires meticulous handling. While specific toxicological data for this exact compound is limited, its structural similarity to 8-methylquinoline and the general properties of aromatic amines provide a clear framework for establishing robust safety protocols.[1] This guide synthesizes data from analogous compounds and established laboratory safety principles to provide a comprehensive operational plan.[2] The causality behind each recommendation is explained to ensure that these protocols are not just followed, but understood as a self-validating system for laboratory safety.
Hazard Assessment: Understanding the Risks
Before any handling, a thorough understanding of the potential hazards is paramount. Based on the Globally Harmonized System (GHS) classifications for the parent compound, 8-methylquinoline, and the known risks of aromatic amines, we must assume 8-Methylquinolin-7-amine presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4] Aromatic amines, as a class, are known to be readily absorbed through the skin, which can lead to systemic effects.[5][6]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]
-
Respiratory Tract Irritation: The vapor, mist, or dust may cause respiratory irritation.[3][7]
-
Potential Mutagenicity: Some quinoline derivatives and aromatic amines are suspected of causing genetic defects.[3][8]
-
Combustibility: The material is combustible and may emit toxic fumes, including nitrogen oxides (NOx), upon decomposition when heated.[5][7]
Given these risks, exposure must be minimized through a combination of engineering controls and appropriate personal protective equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a passive step but an active risk mitigation strategy. The following table outlines the minimum required PPE for handling 8-Methylquinolin-7-amine in various laboratory scenarios.
| Task | Required Personal Protective Equipment | Rationale & Key Considerations |
| Weighing Solid Compound | • Double Nitrile Gloves• Flame-Resistant Lab Coat• Tightly-Sealed Safety Goggles• NIOSH-Approved Respirator | Weighing dry powder poses the highest risk of aerosolization. A respirator is critical to prevent inhalation.[3][9] The National Toxicology Program (NTP) recommends a half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter for this task.[3] |
| Preparing Solutions | • Double Nitrile Gloves• Flame-Resistant Lab Coat• Tightly-Sealed Safety Goggles or Face Shield | This task involves risks of splashes and direct skin contact. A face shield offers enhanced protection over goggles.[10] Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[11] |
| Conducting Reactions | • Double Nitrile Gloves• Flame-Resistant Lab Coat• Tightly-Sealed Safety Goggles or Face Shield | All reactions must be conducted within a certified chemical fume hood to control vapor exposure.[5][11] Ensure the sash is kept at the lowest practical height. |
| Handling Waste & Spills | • Chemical-Resistant Apron (over lab coat)• Heavy-Duty Nitrile or Neoprene Gloves• Tightly-Sealed Safety Goggles or Face Shield• NIOSH-Approved Respirator | Cleanup of spills or handling of contaminated waste increases the risk of exposure. Upgraded PPE is a necessary precaution. Use of an inert absorbent material like vermiculite or sand is recommended for spills.[11] |
Safe Handling Workflow: A Visual Protocol
The following workflow diagram illustrates the critical steps for safely handling 8-Methylquinolin-7-amine, from initial preparation to final disposal. Adherence to this sequence is essential for minimizing risk.
Caption: A logical flow for handling 8-Methylquinolin-7-amine.
Detailed Experimental Protocols
A. Operational Plan: Handling and Use
-
Designated Area: All work with 8-Methylquinolin-7-amine must be performed in a designated area within a certified chemical fume hood to prevent cross-contamination and control airborne exposure.[7][11]
-
Weighing and Transfer: When handling the solid, use anti-static weigh paper or a weighing boat. Use a spatula for transfers to minimize dust creation; never pour the dry powder.[10] Close the primary container immediately after removing the required amount.
-
Solution Preparation: Add the solid 8-Methylquinolin-7-amine slowly to the solvent while stirring to prevent splashing.[10] If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser to contain any vapors.
-
Post-Handling: After handling, wipe down the work surface, spatula, and any other equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste. Wash hands thoroughly with soap and water, even after removing gloves.[7]
B. Storage Plan
Proper storage is critical to maintaining the chemical's integrity and ensuring safety.
-
Container: Keep the compound in its original, tightly sealed container.[5][7]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5][12]
-
Light Sensitivity: Protect the material from direct light, as quinoline derivatives can be light-sensitive.[3] A refrigerator or a locked cabinet is a suitable storage location.[3]
C. Spill and Emergency Plan
-
Evacuation: In case of a significant spill, especially outside of a fume hood, evacuate personnel from the immediate area.
-
Control: If safe to do so, remove all sources of ignition.[5]
-
Cleanup: For small spills within a fume hood, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7][11] Wearing the appropriate PPE (see table above), carefully sweep the material into a designated hazardous waste container.[13]
-
Decontamination: Clean the spill area with a soap and water solution, followed by 70% ethanol.[3] All cleanup materials must be disposed of as hazardous waste.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Flush eyes with water for at least 15-20 minutes, removing contact lenses if present.[3][4] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, seek immediate medical attention.
-
D. Disposal Plan
All waste containing 8-Methylquinolin-7-amine is considered hazardous.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.
-
Solid Waste: This includes contaminated gloves, wipes, weigh paper, and absorbent materials from spills. Seal these in a vapor-tight plastic bag before placing them in the solid hazardous waste container.[3]
-
Liquid Waste: Collect all solutions and reaction mixtures in a dedicated, sealed liquid hazardous waste container.
-
Final Disposal: Waste must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[5][14] Do not discharge into drains or the environment.[5][13]
References
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Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem Compound Database. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
- Czerczak, S., & Kupczewska-Dobecka, M. (2016). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). Podstawy i Metody Oceny Środowiska Pracy, 4(90), 107-133.
- Al-Shammari, A. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
- Al-Shammari, A. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- BenchChem. (2025). Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol.
- Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
- Rutgers University. (n.d.).
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AFIRM Group. (n.d.). Quinoline Restricted Substance Information. Retrieved from [Link]
- German Research Foundation (DFG). (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
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Thermo Fisher Scientific. (2025). 6-Amino-2-methylquinoline - SAFETY DATA SHEET. Retrieved from [Link]
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Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
- Van der Schyf, C. J., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4964.
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
